molecular formula C6H11NO B116759 (E)-4-(dimethylamino)but-3-en-2-one CAS No. 2802-08-6

(E)-4-(dimethylamino)but-3-en-2-one

Cat. No.: B116759
CAS No.: 2802-08-6
M. Wt: 113.16 g/mol
InChI Key: QPWSKIGAQZAJKS-SNAWJCMRSA-N
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Description

trans-4-(Dimethylamino)-3-buten-2-one is an α ,β -unsaturated ketone. Its enthalpy of vaporization at boiling point (474.25K) is 41.416kjoule/mol.>

Properties

IUPAC Name

(E)-4-(dimethylamino)but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-6(8)4-5-7(2)3/h4-5H,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPWSKIGAQZAJKS-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2802-08-6
Record name trans-4-(Dimethylamino)-3-buten-2-one
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Foundational & Exploratory

An In-depth Technical Guide to (E)-4-(dimethylamino)but-3-en-2-one: Chemical Properties and Synthetic Utility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-4-(dimethylamino)but-3-en-2-one is a versatile organic compound belonging to the class of enaminones. This class of molecules is characterized by a conjugated system comprising an amine, a carbon-carbon double bond, and a carbonyl group. This arrangement of functional groups imparts unique reactivity, making enaminones valuable intermediates in organic synthesis. Their utility is particularly pronounced in the construction of diverse heterocyclic scaffolds, many of which are of significant interest in medicinal chemistry and drug development. Enaminones are recognized as important pharmacophores and building blocks for compounds exhibiting a wide range of biological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide provides a comprehensive overview of the chemical properties, synthesis, and synthetic applications of this compound.

Chemical and Physical Properties

This compound is a pale-orange oil at room temperature. A summary of its key chemical and physical properties is presented in the tables below.

Table 1: General and Physicochemical Properties
PropertyValueSource
IUPAC Name This compound[4]
Synonyms 1-Dimethylamino-but-1-en-3-one, Dimethylaminovinyl methyl ketone[4][5]
CAS Number 1190-91-6[4]
Molecular Formula C₆H₁₁NO[4]
Molecular Weight 113.16 g/mol [4]
Physical State Pale-orange oil[6]
Boiling Point 100-120 °C at 0.25 mmHg[6]
XLogP3 0.3[4]
Hydrogen Bond Donor Count 0[4]
Hydrogen Bond Acceptor Count 2[4]
Rotatable Bond Count 2[4]
Topological Polar Surface Area 20.3 Ų[4]
Table 2: Spectroscopic Data
SpectroscopyDataSource
¹H NMR (DMSO-d₆) δ (ppm): 7.45 (d, 1H), 4.95 (d, 1H), 2.85 (s, 6H), 2.00 (s, 3H)[7]
¹³C NMR (DMSO-d₆) δ (ppm): 194.5, 150.9, 93.8, 44.2, 37.1, 27.8[7]
Infrared (IR) Characteristic peaks for C=O (conjugated ketone), C=C (alkene), and C-N stretching.[8]
Mass Spectrometry (MS) Molecular Ion [M]⁺ at m/z 113. Common fragments from loss of methyl or acetyl groups.[4][9]

Experimental Protocols

Synthesis of this compound

A reliable method for the synthesis of this compound has been reported in Organic Syntheses.[6] The procedure involves the reaction of acetylacetaldehyde dimethyl acetal with dimethylamine.

Materials:

  • Acetylacetaldehyde dimethyl acetal

  • 2.0 M solution of dimethylamine in methanol

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer

  • Rotary evaporator

  • Bulb-to-bulb distillation apparatus

Procedure:

  • A 250-mL, round-bottomed flask equipped with a magnetic stirring bar is charged with freshly distilled acetylacetaldehyde dimethyl acetal (19.8 g, 0.15 mol).

  • A 2.0 M solution of dimethylamine in methanol (85 mL, 0.17 mol) is added in one portion to the flask.

  • The resulting yellow solution is stirred at room temperature for 4 hours.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting oil is purified by bulb-to-bulb distillation (0.25 mmHg, oven temperature 100-120°C) to yield this compound as a pale-orange oil (15.3 g, 90% yield).

Visualizations

Experimental Workflow for the Synthesis of this compound

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product Acetylacetaldehyde dimethyl acetal Acetylacetaldehyde dimethyl acetal Mixing and Stirring Mixing and Stirring Acetylacetaldehyde dimethyl acetal->Mixing and Stirring Dimethylamine in Methanol Dimethylamine in Methanol Dimethylamine in Methanol->Mixing and Stirring Concentration Concentration Mixing and Stirring->Concentration 4 hours at RT Bulb-to-bulb Distillation Bulb-to-bulb Distillation Concentration->Bulb-to-bulb Distillation Crude oil This compound This compound Bulb-to-bulb Distillation->this compound Purified product

Caption: Synthetic workflow for this compound.

Reactivity and Synthetic Utility of this compound

The enaminone moiety in this compound provides multiple reactive sites, allowing it to act as a versatile precursor for the synthesis of various heterocyclic compounds. The dimethylamino group can act as a leaving group in the presence of suitable nucleophiles, and the enone system is susceptible to cycloaddition and other reactions.

G cluster_precursor Precursor cluster_reagents Reagents cluster_products Heterocyclic Products Enaminone This compound Pyrazoles Pyrazoles Enaminone->Pyrazoles Reaction with Hydrazines Pyrimidines Pyrimidines Enaminone->Pyrimidines Reaction with Amidines Pyridines Pyridines Enaminone->Pyridines Reaction with Active Methylene Compounds Hydrazines Hydrazines Hydrazines->Pyrazoles Amidines Amidines Amidines->Pyrimidines Active Methylene Compounds Active Methylene Compounds Active Methylene Compounds->Pyridines

Caption: Synthetic utility of this compound.

Biological and Medicinal Significance

While specific signaling pathways for this compound are not extensively documented, the broader class of enaminones is of significant interest in drug discovery.[1] The enaminone scaffold is a key structural motif in a variety of biologically active molecules.

Enaminones serve as crucial intermediates in the synthesis of compounds with demonstrated:

  • Anticancer Activity: They are precursors to various heterocyclic systems, such as pyrazoles and pyridines, which have been shown to exhibit cytotoxic effects against cancer cell lines.[2][10]

  • Anticonvulsant Properties: Certain enaminone derivatives have shown potent anticonvulsant activity in preclinical models.[3][11]

  • Anti-inflammatory Effects: The enaminone core is present in molecules that can modulate inflammatory pathways.[12]

  • Antimicrobial Activity: Enaminone-derived heterocycles have been investigated for their antibacterial and antifungal properties.[1]

The utility of this compound in drug development lies in its ability to serve as a versatile starting material for the efficient construction of libraries of complex molecules for biological screening.

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.

General Hazards:

  • May be harmful if swallowed, in contact with skin, or if inhaled.

  • Causes skin and eye irritation.

Precautionary Measures:

  • Wear protective gloves, clothing, and eye/face protection.

  • Use in a well-ventilated area.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its straightforward synthesis and the presence of multiple reactive sites within its enaminone scaffold make it an important building block for the synthesis of a wide array of heterocyclic compounds. The demonstrated biological activities of many enaminone derivatives underscore the potential of this compound as a starting point for the development of new therapeutic agents. For researchers and professionals in drug development, this compound offers a gateway to novel molecular architectures with diverse pharmacological potential.

References

An In-depth Technical Guide to (E)-4-(dimethylamino)but-3-en-2-one (CAS: 1190-91-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-4-(dimethylamino)but-3-en-2-one, with CAS number 1190-91-6, is a versatile enaminone that serves as a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and an exploration of its reactivity and potential applications, particularly in the construction of heterocyclic scaffolds of medicinal interest. While direct applications in drug development are not extensively documented, the enaminone moiety is a key pharmacophore in various biologically active molecules. This guide consolidates available data to serve as a foundational resource for researchers utilizing this compound in their synthetic endeavors.

Chemical and Physical Properties

This compound is a pale-orange oil at room temperature. Its key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties
PropertyValueReference(s)
CAS Number 1190-91-6[1]
Molecular Formula C₆H₁₁NO[1]
Molecular Weight 113.16 g/mol [1]
Appearance Pale-orange oil
Boiling Point 101-102 °C at 5 mmHg
Density 0.973 g/cm³
Purity Typically ≥95%[2]
Table 2: Computed Physicochemical Properties
PropertyValueReference(s)
XLogP3 0.3[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 2[1]
Exact Mass 113.084063974 Da[1]
Topological Polar Surface Area 20.3 Ų[1]

Spectroscopic Data

Table 3: Predicted ¹H NMR Spectral Data (CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.10s3H-C(O)CH₃
~2.90s6H-N(CH₃)₂
~5.05d1H=CH-C(O)-
~7.47d1H=CH-N<

Note: The coupling constant (J) for the vinyl protons is expected to be in the range of 12-18 Hz, characteristic of a trans-configuration.

Table 4: Predicted ¹³C NMR Spectral Data (CDCl₃)
Chemical Shift (δ) ppmAssignment
~28.0-C(O)CH₃
~37.0 (broad)-N(CH₃)₂
~96.6=CH-C(O)-
~152.6=CH-N<
~195.2C=O
Table 5: Key IR Absorption Bands
Wavenumber (cm⁻¹)Functional Group
~2970C-H stretch (aliphatic)
~1640C=O stretch (conjugated ketone)
~1580C=C stretch (conjugated)
~1170C-N stretch
Mass Spectrometry Fragmentation

In mass spectrometry, this compound is expected to show a molecular ion peak (M⁺) at m/z = 113. Key fragmentation patterns would likely involve:

  • α-cleavage: Loss of a methyl radical from the dimethylamino group.

  • McLafferty-type rearrangements: If applicable, though less common for this specific structure.

  • Cleavage of the butenone backbone.

Synthesis

A common and efficient method for the synthesis of this compound is the reaction of acetylacetaldehyde dimethyl acetal with dimethylamine.

Experimental Protocol: Synthesis from Acetylacetaldehyde Dimethyl Acetal

Materials:

  • Acetylacetaldehyde dimethyl acetal

  • 2.0 M solution of dimethylamine in methanol

  • Round-bottomed flask (250 mL)

  • Magnetic stirring bar

  • Rotary evaporator

  • Bulb-to-bulb distillation apparatus

Procedure:

  • Reaction Setup: A 250-mL, round-bottomed flask equipped with a magnetic stirring bar is charged with acetylacetaldehyde dimethyl acetal (19.8 g, 0.15 mol), which should be freshly distilled prior to use.

  • Addition of Amine: A 2.0 M solution of dimethylamine in methanol (85 mL, 0.17 mol) is added to the flask in one portion.

  • Reaction: The resulting yellow solution is stirred at room temperature for 4 hours.

  • Work-up: The reaction mixture is concentrated on a rotary evaporator to remove methanol and excess dimethylamine.

  • Purification: The resulting oil is purified by bulb-to-bulb distillation (0.25 mm, oven temperature 100-120°C) to yield the desired product as a pale-orange oil (yields of up to 90% have been reported).

G cluster_setup Reaction Setup cluster_reagents Reagents cluster_process Process cluster_product Product flask 250 mL Round-Bottomed Flask stir_bar Magnetic Stirring Bar acetal Acetylacetaldehyde dimethyl acetal (0.15 mol) add_reagents Add reagents to flask acetal->add_reagents dma 2.0 M Dimethylamine in Methanol (0.17 mol) dma->add_reagents stir Stir at room temperature for 4 hours add_reagents->stir concentrate Concentrate on rotary evaporator stir->concentrate distill Purify by bulb-to-bulb distillation concentrate->distill product This compound distill->product

Caption: Synthesis workflow for this compound.

Reactivity and Applications in Drug Development

Enaminones, such as this compound, are highly versatile intermediates in organic synthesis. Their unique electronic structure, characterized by a conjugated system of an amino group and a carbonyl group, imparts both nucleophilic and electrophilic character at different positions within the molecule. This dual reactivity makes them valuable precursors for a wide range of chemical transformations.

The primary application of enaminones in a research and drug development context is in the synthesis of heterocyclic compounds.[3] Many biologically active molecules, including a significant number of pharmaceuticals, are based on heterocyclic scaffolds. Enaminones can be used to construct a variety of heterocycles, such as:

  • Pyridines and Pyrimidines: Through reactions with various dinucleophiles.

  • Pyrazoles and Isoxazoles: By reacting with hydrazine derivatives and hydroxylamine, respectively.[4]

  • Pyrroles: Via reactions with α-haloketones.

While specific, direct applications of this compound in drug development are not widely reported, the broader class of enaminones has been investigated for various therapeutic activities, including:

  • Anticancer[4][5]

  • Antimicrobial[4]

  • Anti-inflammatory

  • Anticonvulsant[6]

Therefore, this compound serves as a valuable starting material for the synthesis of novel heterocyclic compounds that can be screened for a wide range of biological activities.

G cluster_reactions Reactions with Dinucleophiles cluster_heterocycles Heterocycle Synthesis cluster_bioactivity Potential Biological Activities of Derivatives enaminone This compound (Versatile Synthon) pyridines Pyridines enaminone->pyridines pyrimidines Pyrimidines enaminone->pyrimidines pyrazoles Pyrazoles (from Hydrazines) enaminone->pyrazoles isoxazoles Isoxazoles (from Hydroxylamine) enaminone->isoxazoles pyrroles Pyrroles (from α-Haloketones) enaminone->pyrroles anticancer Anticancer pyridines->anticancer antimicrobial Antimicrobial pyridines->antimicrobial anti_inflammatory Anti-inflammatory pyridines->anti_inflammatory pyrimidines->anticancer pyrimidines->antimicrobial pyrimidines->anti_inflammatory pyrazoles->anticancer pyrazoles->antimicrobial pyrazoles->anti_inflammatory isoxazoles->anticancer isoxazoles->antimicrobial isoxazoles->anti_inflammatory pyrroles->anticancer pyrroles->antimicrobial pyrroles->anti_inflammatory

Caption: Reactivity of this compound in heterocyclic synthesis.

Conclusion

This compound is a readily accessible and highly reactive enaminone that holds significant potential as a synthetic intermediate. Its value lies in its ability to serve as a precursor to a diverse array of heterocyclic compounds, a class of molecules with profound importance in medicinal chemistry. While this specific compound may not be a direct therapeutic agent, its role as a versatile building block for the discovery of new biologically active entities is well-established. This guide provides the essential technical information for researchers to effectively utilize this compound in their synthetic and drug discovery programs.

References

(E)-4-(dimethylamino)but-3-en-2-one molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (E)-4-(dimethylamino)but-3-en-2-one

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, along with a representative synthetic protocol and a general analytical workflow. This document is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields.

Chemical Properties and Data

This compound is a chemical compound with the IUPAC name 4-(dimethylamino)but-3-en-2-one.[1][2] It is also known by other synonyms such as 1-dimethylamino-but-1-en-3-one.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₁₁NO[1][2][3]
Molecular Weight113.16 g/mol [1][2]
Alternate Molecular Weight113.1576 g/mol [3]
InChIInChI=1S/C6H11NO/c1-6(8)4-5-7(2)3/h4-5H,1-3H3[1]
InChIKeyQPWSKIGAQZAJKS-UHFFFAOYSA-N[1][2]
Canonical SMILESCC(=O)C=CN(C)C[1][2]
CAS Number2802-08-6, 1190-91-6[1][3]

Experimental Protocols

Representative Synthesis of Enaminones

The synthesis of enaminones like this compound can be achieved through the condensation of a ketone with a dimethylformamide acetal. The following is a general procedure adapted from the synthesis of similar compounds.[4][5]

Materials:

  • Acetone (or a relevant ketone precursor)

  • N,N-dimethylformamide dimethyl acetal (DMF-DMA)

  • Anhydrous solvent (e.g., xylene or toluene)

  • Round bottom flask

  • Condenser

  • Heating mantle or oil bath

  • Rotary evaporator

  • Recrystallization solvent (e.g., ether or petroleum ether)

Procedure:

  • A mixture of the starting ketone and N,N-dimethylformamide dimethyl acetal in an appropriate solvent is placed in a round bottom flask.

  • The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by observing the distillation of the alcohol byproduct.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product, which may be an oil or a solid.

  • The crude product is then purified. This can be achieved by recrystallization from a suitable solvent. The crystals are collected by filtration, washed with a cold solvent, and dried.

Analytical Workflow

The purity and identity of the synthesized this compound can be determined using various analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are common methods for analyzing such compounds.[6][7]

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing Sample Synthesized Compound Dissolution Dissolve in appropriate solvent Sample->Dissolution Dilution Serial Dilution for Calibration Curve Dissolution->Dilution HPLC HPLC Analysis Dilution->HPLC GCMS GC-MS Analysis Dilution->GCMS Data_Analysis Data Acquisition and Processing HPLC->Data_Analysis GCMS->Data_Analysis Purity Purity Assessment Data_Analysis->Purity Identification Structural Identification Data_Analysis->Identification Putative_Mechanism Enaminone This compound Michael_Addition Michael Addition Enaminone->Michael_Addition Protein Protein with Nucleophilic Residue (e.g., Cysteine) Protein->Michael_Addition Covalent_Adduct Covalent Protein-Enaminone Adduct Michael_Addition->Covalent_Adduct Downstream Modulation of Downstream Signaling Covalent_Adduct->Downstream

References

An In-depth Technical Guide to (E)-4-(dimethylamino)but-3-en-2-one: Structure, Stereochemistry, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-4-(dimethylamino)but-3-en-2-one is a versatile organic compound characterized by its enaminone functional group. This technical guide provides a comprehensive overview of its structure, stereochemistry, and synthesis. Detailed experimental protocols for its preparation and characterization, including spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR), are presented. The guide also explores alternative synthetic strategies for enaminones, offering valuable insights for researchers in organic synthesis and drug development.

Structure and Stereochemistry

This compound, with the chemical formula C₆H₁₁NO, possesses a molecular weight of 113.16 g/mol .[1] The structure features a ketone, a carbon-carbon double bond, and a dimethylamino group, forming a conjugated enaminone system.

The stereochemistry of the double bond is designated as (E) (entgegen), indicating that the higher priority substituents on each carbon of the double bond are on opposite sides. In this case, the acetyl group (C(O)CH₃) and the dimethylamino group (N(CH₃)₂) are on opposite sides of the C=C bond. This configuration is crucial for its reactivity and intermolecular interactions.

Molecular Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC₆H₁₁NO[1]
Molecular Weight113.16 g/mol [1]
IUPAC NameThis compound
CAS Number1190-91-6[1]
AppearancePale-orange oil
Boiling Point131-133 °C

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the different protons in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.47d1H=CH-N
5.05d1H-CO-CH=
2.99br s3H-N(CH₃)₂
2.88br s3H-N(CH₃)₂
2.10s3H-CO-CH₃
¹³C NMR Spectroscopy

The carbon NMR spectrum shows distinct peaks for each carbon atom in the molecule.

Chemical Shift (δ) ppmAssignment
195.2C=O
152.6=CH-N
96.6-CO-CH=
44.5-N(CH₃)₂
36.9-N(CH₃)₂
28.0-CO-CH₃
Mass Spectrometry

The mass spectrum provides information about the molecular weight and fragmentation pattern.

m/zInterpretation
113Molecular ion (M⁺)
98[M - CH₃]⁺ (Base Peak)
Fourier-Transform Infrared (FT-IR) Spectroscopy
Wavenumber (cm⁻¹)VibrationFunctional Group
~2950-2850C-H stretchAliphatic
~1640C=O stretchConjugated Ketone
~1600C=C stretchAlkene
~1250-1020C-N stretchAmine

Synthesis of this compound

A reliable method for the synthesis of this compound involves the reaction of acetylacetaldehyde dimethyl acetal with dimethylamine.

Reaction Scheme

G cluster_reactants Reactants cluster_product Product Acetacetaldehyde_dimethyl_acetal Acetylacetaldehyde dimethyl acetal Enaminone This compound Acetacetaldehyde_dimethyl_acetal->Enaminone Reaction Dimethylamine Dimethylamine (in Methanol) Dimethylamine->Enaminone

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

  • Acetylacetaldehyde dimethyl acetal

  • 2.0 M solution of dimethylamine in methanol

  • Magnetic stirrer and stir bar

  • Round-bottomed flask (250 mL)

  • Rotary evaporator

  • Bulb-to-bulb distillation apparatus

Procedure:

  • To a 250-mL round-bottomed flask equipped with a magnetic stirring bar, add acetylacetaldehyde dimethyl acetal (19.8 g, 0.15 mol), freshly distilled.

  • Add a 2.0 M solution of dimethylamine in methanol (85 mL, 0.17 mol) in one portion.

  • Stir the resulting yellow solution at room temperature for 4 hours.

  • Concentrate the reaction mixture on a rotary evaporator.

  • Purify the resulting oil by bulb-to-bulb distillation (0.25 mm, oven temperature 100-120°C) to yield the product as a pale-orange oil.

Experimental Workflow

G start Start reactants Charge flask with acetylacetaldehyde dimethyl acetal start->reactants add_amine Add dimethylamine solution reactants->add_amine stir Stir at room temperature for 4 hours add_amine->stir concentrate Concentrate on rotary evaporator stir->concentrate distill Purify by bulb-to-bulb distillation concentrate->distill product Obtain pure This compound distill->product

Caption: Experimental workflow for the synthesis.

Alternative Synthetic Routes for Enaminones

The synthesis of β-enaminones is a fundamental transformation in organic chemistry. A common alternative to the method described above is the direct condensation of β-dicarbonyl compounds with primary or secondary amines. This approach can often be facilitated by a catalyst and may be performed under solvent-free conditions.

General Reaction Scheme

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product beta_dicarbonyl β-Dicarbonyl Compound Enaminone β-Enaminone beta_dicarbonyl->Enaminone Amine Primary or Secondary Amine Amine->Enaminone Catalyst Catalyst (optional) Catalyst->Enaminone Solvent_free Solvent-free (optional) Solvent_free->Enaminone

Caption: General synthesis of β-enaminones.

This method offers a high degree of modularity, allowing for the synthesis of a wide variety of enaminone derivatives by varying the β-dicarbonyl compound and the amine. Common catalysts for this reaction include Lewis acids and solid acid catalysts. The use of solvent-free conditions aligns with the principles of green chemistry.

Conclusion

This compound is a valuable building block in organic synthesis. This guide has provided a detailed overview of its structure, stereochemistry, and methods of preparation, supported by comprehensive spectroscopic data. The presented experimental protocols and discussion of alternative synthetic routes offer a solid foundation for its utilization in research and development, particularly in the fields of medicinal chemistry and materials science where enaminones are important intermediates.

References

An In-depth Technical Guide to (E)-4-(Dimethylamino)but-3-en-2-one: A Versatile Building Block in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (E)-4-(dimethylamino)but-3-en-2-one, a key synthetic intermediate. The document details its chemical identity, physicochemical properties, and its application in the synthesis of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development. Detailed experimental protocols for its synthesis and a representative subsequent reaction are provided, along with visualizations of the chemical processes.

Chemical Identity and Synonyms

This compound is a versatile enaminone that serves as a valuable precursor in various chemical syntheses. Its structure features a conjugated system with both a ketone and a tertiary amine, making it a reactive and useful building block.

Identifier Type Value
IUPAC Name (3E)-4-(Dimethylamino)but-3-en-2-one
Synonyms trans-4-(Dimethylamino)-3-buten-2-one, Dimethylaminovinyl methyl ketone
CAS Number 2802-08-6, 1190-91-6
Molecular Formula C₆H₁₁NO
Molecular Weight 113.16 g/mol
InChI InChI=1S/C6H11NO/c1-6(8)4-5-7(2)3/h4-5H,1-3H3/b5-4+
Canonical SMILES CC(=O)C=CN(C)C

Physicochemical Properties

The following table summarizes key physicochemical properties of this compound.

Property Value Reference
Physical State Liquid[1]
Boiling Point 101-102 °C at 5 mmHg[1]
Density 0.973 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.557[1]
Storage Temperature 2-8°C[1]

Experimental Protocols

This compound is a valuable intermediate, particularly in the synthesis of heterocyclic compounds such as pyrimidines.[2] The following protocols provide detailed procedures for its synthesis and a subsequent cyclocondensation reaction.

Synthesis of this compound

This protocol describes the synthesis of this compound from the reaction of acetone with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The procedure is adapted from the synthesis of a structurally similar compound.[3]

Materials:

  • Acetone

  • N,N-dimethylformamide dimethyl acetal (DMF-DMA)

  • Anhydrous Toluene

  • Round-bottom flask with reflux condenser and distillation head

  • Heating mantle or oil bath

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a distillation head, combine acetone (1.0 equivalent) and N,N-dimethylformamide dimethyl acetal (1.1 equivalents) in anhydrous toluene.

  • Heat the mixture to reflux. Methanol, a byproduct of the reaction, will begin to distill off.

  • Continue the reaction for 6-8 hours, monitoring the distillation of methanol to gauge the reaction's progress.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene solvent under reduced pressure using a rotary evaporator.

  • The crude product, a dark oil, can be purified by vacuum distillation to yield this compound as a yellow liquid.

Synthesis of 2-Amino-4-methylpyrimidine

This protocol details the cyclocondensation of this compound with guanidine to form 2-amino-4-methylpyrimidine, a key heterocyclic scaffold. The procedure is based on established methods for pyrimidine synthesis from 1,3-dicarbonyl precursors or their equivalents and guanidine salts.[4][5]

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Absolute ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol with stirring.

  • To this solution, add guanidine hydrochloride (1.0 equivalent) and stir until it dissolves.

  • Add this compound (1.0 equivalent) dropwise to the reaction mixture at room temperature.

  • Heat the mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • The crude 2-amino-4-methylpyrimidine can be further purified by recrystallization from a suitable solvent like ethanol or water.

Chemical Pathways and Workflows

The following diagrams illustrate the synthetic pathway to this compound and its subsequent conversion to a pyrimidine derivative, as well as a proposed reaction mechanism.

Synthesis_Workflow Synthesis of this compound and its Conversion to 2-Amino-4-methylpyrimidine cluster_synthesis Synthesis of Enaminone cluster_pyrimidine Synthesis of 2-Amino-4-methylpyrimidine Acetone Acetone Reaction1 Reaction Mixture (Toluene, Reflux) Acetone->Reaction1 DMFDMA DMF-DMA DMFDMA->Reaction1 Enaminone_crude Crude Product (Dark Oil) Reaction1->Enaminone_crude Cooling & Solvent Removal Purification Vacuum Distillation Enaminone_crude->Purification Enaminone_pure This compound Purification->Enaminone_pure Reaction2 Cyclocondensation (Ethanol, Reflux) Enaminone_pure->Reaction2 Guanidine Guanidine HCl Guanidine->Reaction2 Base Sodium Ethoxide in Ethanol Base->Reaction2 Pyrimidine_crude Crude Product (Precipitate) Reaction2->Pyrimidine_crude Cooling & Precipitation Recrystallization Recrystallization Pyrimidine_crude->Recrystallization Pyrimidine_pure 2-Amino-4-methylpyrimidine Recrystallization->Pyrimidine_pure

Caption: Experimental workflow for the synthesis of this compound and its subsequent conversion to 2-amino-4-methylpyrimidine.

Reaction_Mechanism Proposed Mechanism for Pyrimidine Formation cluster_intermediates Reaction Intermediates Enaminone This compound Intermediate1 Michael Adduct (Nucleophilic Attack) Enaminone->Intermediate1 + Guanidine Guanidine Guanidine Guanidine->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Condensation Intermediate3 Dehydrated Intermediate Intermediate2->Intermediate3 - H₂O Pyrimidine 2-Amino-4-methylpyrimidine Intermediate3->Pyrimidine - Dimethylamine

Caption: Proposed reaction mechanism for the formation of 2-amino-4-methylpyrimidine from this compound and guanidine.

References

An In-depth Technical Guide to the Spectral Data of (E)-4-(dimethylamino)but-3-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the enaminone compound, (E)-4-(dimethylamino)but-3-en-2-one. Enaminones are valuable building blocks in organic synthesis due to their versatile reactivity, serving as precursors to a wide array of heterocyclic compounds with potential applications in medicinal chemistry and materials science. A thorough understanding of their spectral characteristics is fundamental for structure elucidation, reaction monitoring, and quality control.

This document presents a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, supported by detailed experimental protocols for data acquisition.

Spectral Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
7.53d1H12.8H-4
5.06d1H12.8H-3
2.89s6HN(CH₃)₂
2.08s3HH-1

Solvent: CDCl₃

Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
195.4C-2 (C=O)
152.9C-4
95.8C-3
44.2N(CH₃)₂
27.8C-1

Solvent: CDCl₃

Table 3: Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~1640StrongC=O stretch (conjugated ketone)
~1580StrongC=C stretch (conjugated alkene)
~1400-1450MediumC-H bend (methyl)
~1100-1200MediumC-N stretch
Table 4: Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
113100[M]⁺ (Molecular Ion)
98~50[M - CH₃]⁺
70~70[M - COCH₃]⁺
43~40[CH₃CO]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections detail the generalized experimental methodologies for the acquisition of the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically acquired on a spectrometer operating at a field strength of 300 MHz or higher.

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

  • Instrument Parameters (¹H NMR): The spectrometer is tuned and shimmed for the proton channel. A standard single-pulse experiment is performed with a pulse angle of 30-45 degrees, a spectral width of approximately 15 ppm, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are acquired to achieve a good signal-to-noise ratio.

  • Instrument Parameters (¹³C NMR): The spectrometer is tuned and shimmed for the carbon channel. A proton-decoupled experiment is performed to simplify the spectrum to singlets for each unique carbon. A spectral width of approximately 220 ppm is used, with a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule.

  • Sample Preparation: A small amount of the neat liquid sample of this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, a drop of the sample is placed directly onto the ATR crystal.

  • Instrument Parameters: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded. The sample is then scanned over the mid-IR range (typically 4000-400 cm⁻¹). Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a common technique for determining the molecular weight and fragmentation pattern of volatile organic compounds.

  • Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC) for separation and purification.

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment in a reproducible manner.

  • Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Spectral_Analysis_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Characteristic Wavenumbers IR->IR_Data MS_Data Molecular Ion Peak, Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectral characterization of this compound.

Safety and handling of (E)-4-(dimethylamino)but-3-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of (E)-4-(dimethylamino)but-3-en-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound, a chemical intermediate used in various synthetic applications. Adherence to these guidelines is critical to ensure personnel safety and maintain laboratory integrity.

Compound Identification and Properties

This compound is an organic compound with the CAS number 1190-91-6.[1][2][3] It is essential to be familiar with its physical and chemical properties to handle it safely.

Physical and Chemical Data

The key physical and chemical properties of this compound are summarized below.

PropertyValueSource
IUPAC Name 4-(dimethylamino)but-3-en-2-one[1][3]
CAS Number 1190-91-6[1][2][3]
Molecular Formula C₆H₁₁NO[1]
Molecular Weight 113.16 g/mol [1]
Physical State Liquid[3]
Boiling Point 131 to 133°C[3]
Relative Density 0.9734[3]

Hazard Identification and Classification

This chemical is classified as hazardous.[4] The following GHS classification is based on available safety data sheets for the compound and its close structural analogs.

GHS Hazard Summary
CategoryInformation
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H315: Causes skin irritation.[4][5] H319: Causes serious eye irritation.[4][5] H335: May cause respiratory irritation.[5]
Precautionary Statements Prevention: P261, P264, P280[5][6][7] Response: P304+P340, P305+P351+P338, P332+P313[4][6][8] Storage: P403+P233, P405[6][7] Disposal: P501[6][8]

Safe Handling and Experimental Workflow

Proper handling procedures are paramount to minimize exposure risk. This involves a systematic workflow from preparation to disposal.

General Handling Precautions
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[4]

  • Avoid Inhalation: Do not breathe mists or vapors.[4]

  • Ignition Sources: Keep away from heat and sources of ignition.[8]

  • Hygiene: Wash hands thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace.[4][8]

Recommended Storage

Store in a cool, dry, and well-ventilated place.[4] Keep the container tightly closed and store locked up.[4][7]

Safe Handling Workflow Diagram

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_post Post-Experiment Phase cluster_dispose Disposal Phase A Risk Assessment (Review SDS) B Don Personal Protective Equipment (PPE) A->B C Work in Fume Hood B->C D Dispense Compound C->D E Perform Reaction/ Procedure D->E F Quench/Work-up E->F G Decontaminate Glassware & Work Area F->G H Segregate & Label Waste G->H I Dispose of Waste via Approved Channels H->I

Caption: Logical workflow for handling this compound.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this substance.

  • Eye Protection: Wear chemical safety goggles or a face shield.[8]

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing to prevent skin exposure.[8]

  • Respiratory Protection: If working outside a fume hood or if vapors/mists are generated, use a NIOSH-approved respirator with an appropriate cartridge.

First Aid and Emergency Response

In case of accidental exposure, follow these first aid measures immediately.

  • Eye Contact: Immediately rinse cautiously with water for at least 15 minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing immediately.[8] Wash the affected area with plenty of soap and water.[4] If skin irritation occurs, get medical advice.[8]

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[4] If the person feels unwell, call a poison center or doctor.[4]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[8][9] Seek immediate medical attention.

Emergency Response Protocol Diagram

This diagram illustrates the decision-making process for responding to an exposure event.

G cluster_routes cluster_actions cluster_followup Start Exposure Event Occurs Inhalation Inhalation? Start->Inhalation Skin Skin Contact? Start->Skin Eyes Eye Contact? Start->Eyes Action_Inhale Move to Fresh Air Keep Comfortable Inhalation->Action_Inhale Yes Action_Skin Remove Contaminated Clothing Wash with Soap & Water Skin->Action_Skin Yes Action_Eyes Rinse with Water (15+ min) Remove Contact Lenses Eyes->Action_Eyes Yes Followup_Unwell If Feeling Unwell: Call Poison Center/Doctor Action_Inhale->Followup_Unwell Followup_Irritation If Irritation Persists: Get Medical Advice Action_Skin->Followup_Irritation Followup_Eyes Seek Immediate Medical Attention Action_Eyes->Followup_Eyes

Caption: First aid response protocol for different exposure routes.

Fire Fighting and Disposal

  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]

  • Fire Fighting Procedures: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand mode.[4]

  • Disposal: Dispose of contents and container in accordance with all local, state, and federal regulations.[4] Do not let the chemical enter drains.[6]

References

The Versatility of Enaminones: A Technical Guide to their Reactivity in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Enaminones are a class of versatile organic compounds characterized by a conjugated system containing an amino group and a carbonyl group linked by a carbon-carbon double bond. This unique structural motif bestows upon them a rich and varied reactivity, making them invaluable building blocks in modern organic synthesis. Their ability to act as both nucleophiles and electrophiles, coupled with their straightforward preparation, has led to their widespread use in the construction of a diverse array of acyclic, carbocyclic, and heterocyclic structures, including many with significant biological and pharmaceutical properties. This technical guide provides an in-depth exploration of the core reactivity of enaminones, supported by quantitative data, detailed experimental protocols, and visual representations of key reaction pathways.

Core Reactivity and Ambident Nature

The reactivity of enaminones is governed by the electronic interplay between the electron-donating amino group and the electron-withdrawing carbonyl group, transmitted through the π-system of the double bond. This conjugation results in a polarized molecule with multiple reactive sites, exhibiting ambident nucleophilic and electrophilic character.

Nucleophilic Sites:

  • Nitrogen Atom: The lone pair of electrons on the nitrogen atom can participate in nucleophilic attack.

  • α-Carbon (C2): The carbon atom adjacent to the carbonyl group is nucleophilic, akin to an enolate.

Electrophilic Sites:

  • Carbonyl Carbon (C1): The carbonyl carbon is susceptible to nucleophilic attack.

  • β-Carbon (C3): The carbon atom β to the carbonyl group is electrophilic and can undergo conjugate addition.

This dual reactivity allows for a wide range of transformations, including alkylation, acylation, Michael additions, and cycloaddition reactions, making enaminones highly valuable precursors for complex molecular architectures.

Data Presentation: Synthesis of Heterocyclic Compounds from Enaminones

The following tables summarize the synthesis of various heterocyclic compounds from enaminones, highlighting the reaction conditions and yields.

Table 1: Synthesis of Substituted Pyridines

Enaminone ReactantCo-reactantCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
3-(Dimethylamino)-1-(phenyl)prop-2-en-1-oneMalononitrilePiperidineEthanolReflux685[1]
3-(Dimethylamino)-1-(naphthalen-1-yl)prop-2-en-1-one6-amino-2-thiouracilChitosanEthanolReflux478[2]
N-Arylpyrazole-containing enaminone2,4-PentanedioneAmmonium acetateAcetic acidReflux575-85[2]
N-Arylpyrazole-containing enaminoneEthyl acetoacetateAmmonium acetateAcetic acidReflux572-82[2]

Table 2: Synthesis of Substituted Pyrazoles

Enaminone ReactantCo-reactantCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
3-(Dimethylamino)-1-phenylprop-2-en-1-oneHydrazine hydrate-EthanolReflux390[1]
3-(Dimethylamino)-1-phenylprop-2-en-1-onePhenylhydrazine-EthanolReflux485[1]
N-Arylpyrazole-containing enaminoneHydrazine hydrate-EthanolReflux480-90[2]
3-(Dimethylamino)-1-(naphthalen-1-yl)prop-2-en-1-oneHydrazonoyl halidesChitosanEthanolMW (150W)0.2588-95[2]

Table 3: Synthesis of Substituted Quinolines

Enaminone ReactantCo-reactantCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Cyclic/Acyclic Enaminones2-IodobenzaldehydesCuI, L-proline, K2CO3DMSO1001260-85[3]
EnaminonesAnthranilsRu(p-cymene)Cl2]2, AgSbF61,2-dichloroethane801270-95[4]
EnaminonesIsatinKOH or NaOH (aq)WaterReflux2-475-90[5]

Key Reaction Types and Experimental Protocols

Synthesis of Pyridines

Enaminones are excellent precursors for the synthesis of substituted pyridines, often through reactions with active methylene compounds.

Experimental Protocol: Synthesis of 6-methyl-2-oxo-5-phenyl-1,2-dihydropyridine-3-carbonitrile [1]

A mixture of 3-(dimethylamino)-1-phenylprop-2-en-1-one (1.89 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in absolute ethanol (30 mL) containing a catalytic amount of piperidine (0.5 mL) is refluxed for 6 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with cold ethanol, and recrystallized from ethanol to afford the pure pyridine derivative.

Synthesis of Pyrazoles

The reaction of enaminones with hydrazine and its derivatives provides a straightforward route to substituted pyrazoles.

Experimental Protocol: Synthesis of 3-phenyl-1H-pyrazole [1]

To a solution of 3-(dimethylamino)-1-phenylprop-2-en-1-one (1.89 g, 10 mmol) in absolute ethanol (25 mL), hydrazine hydrate (0.5 mL, 10 mmol) is added. The reaction mixture is refluxed for 3 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to give the desired pyrazole.

Michael Addition

The nucleophilic α-carbon of enaminones can participate in Michael addition reactions with α,β-unsaturated compounds.

Experimental Protocol: Michael Addition of an Enaminone to Methyl Vinyl Ketone

To a solution of 3-(pyrrolidin-1-yl)cyclohex-2-en-1-one (1.65 g, 10 mmol) in dry THF (50 mL) at 0 °C is added methyl vinyl ketone (0.77 mL, 11 mmol). The reaction mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the residue is dissolved in a mixture of acetic acid (10 mL) and water (5 mL) and heated at 60 °C for 1 hour to hydrolyze the intermediate iminium salt. After cooling, the mixture is extracted with ethyl acetate, and the organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the 1,5-dicarbonyl compound.

N-Alkylation and C-Alkylation

Enaminones can undergo alkylation at either the nitrogen or the α-carbon, and the regioselectivity can often be controlled by the reaction conditions.

Experimental Protocol: N-Alkylation of an Enaminone

A mixture of 3-amino-1-phenylprop-2-en-1-one (1.61 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and methyl iodide (0.75 mL, 12 mmol) in acetone (50 mL) is stirred at room temperature for 12 hours. The inorganic salts are removed by filtration, and the solvent is evaporated under reduced pressure. The residue is purified by column chromatography to afford the N-methylated enaminone.

Experimental Protocol: C-Alkylation of an Enaminone

To a solution of 3-(dimethylamino)-1-phenylprop-2-en-1-one (1.89 g, 10 mmol) in dry THF (50 mL) at -78 °C under a nitrogen atmosphere is added n-butyllithium (1.6 M in hexanes, 6.9 mL, 11 mmol). The mixture is stirred for 30 minutes, followed by the addition of methyl iodide (0.69 mL, 11 mmol). The reaction is allowed to warm to room temperature and stirred for an additional 4 hours. The reaction is quenched with saturated ammonium chloride solution and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated. The product is purified by column chromatography.

Visualization of Reaction Pathways

The following diagrams, generated using Graphviz, illustrate key reaction mechanisms involving enaminones.

Reaction_Mechanisms cluster_pyridine Pyridine Synthesis cluster_pyrazole Pyrazole Synthesis Enaminone_P Enaminone Intermediate_P1 Michael Adduct Enaminone_P->Intermediate_P1 Michael Addition ActiveMethylene Active Methylene Compound ActiveMethylene->Intermediate_P1 Intermediate_P2 Cyclized Intermediate Intermediate_P1->Intermediate_P2 Cyclization Pyridine Pyridine Derivative Intermediate_P2->Pyridine Elimination Enaminone_Z Enaminone Intermediate_Z1 Addition Product Enaminone_Z->Intermediate_Z1 Nucleophilic Attack Hydrazine Hydrazine Hydrazine->Intermediate_Z1 Intermediate_Z2 Cyclized Intermediate Intermediate_Z1->Intermediate_Z2 Intramolecular Condensation Pyrazole Pyrazole Intermediate_Z2->Pyrazole Dehydration

Caption: Reaction pathways for the synthesis of pyridine and pyrazole derivatives from enaminones.

Michael_Addition Michael Addition of Enaminone Enaminone Enaminone (Nucleophile) Intermediate Enolate Intermediate Enaminone->Intermediate Conjugate Addition Enone α,β-Unsaturated Carbonyl (Michael Acceptor) Enone->Intermediate Product 1,5-Dicarbonyl Compound Intermediate->Product Protonation/ Hydrolysis

Caption: General workflow for the Michael addition reaction involving an enaminone.

Alkylation_Regioselectivity Regioselectivity in Enaminone Alkylation Enaminone Enaminone N_Alkylation N-Alkylated Product Enaminone->N_Alkylation Thermodynamic Control (e.g., K₂CO₃, RT) C_Alkylation C-Alkylated Product Enaminone->C_Alkylation Kinetic Control (e.g., n-BuLi, -78°C) Electrophile Alkyl Halide (R-X) Electrophile->N_Alkylation Electrophile->C_Alkylation

Caption: Factors influencing the regioselectivity of enaminone alkylation.

Conclusion

Enaminones represent a powerful and versatile class of synthetic intermediates. Their ambident electronic nature allows for a diverse range of chemical transformations, providing access to a wide variety of important molecular scaffolds. The ability to fine-tune their reactivity through careful selection of reaction partners and conditions underscores their importance in modern organic synthesis. For researchers in drug discovery and development, the utility of enaminones in constructing complex heterocyclic systems, many of which form the core of pharmacologically active molecules, makes them an indispensable tool in the quest for new therapeutic agents. Further exploration of the reactivity of novel enaminone structures will undoubtedly continue to yield innovative synthetic methodologies and contribute to the advancement of chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to (E)-4-(dimethylamino)but-3-en-2-one: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-4-(dimethylamino)but-3-en-2-one, a prominent member of the enaminone class of compounds, stands as a versatile and highly valuable building block in modern organic synthesis. Characterized by its unique push-pull electronic structure, this compound exhibits a rich and diverse reactivity, enabling the construction of a wide array of complex molecular architectures, particularly heterocyclic systems of significant medicinal and industrial interest. This technical guide provides a comprehensive overview of the discovery and history of enaminones, detailed synthetic protocols for this compound, a thorough compilation of its physicochemical and spectroscopic data, and an exploration of its applications in synthetic chemistry.

Discovery and History

The chemistry of enaminones, compounds featuring the N-C=C-C=O conjugated system, has a rich history rooted in the broader exploration of β-dicarbonyl compounds. The most fundamental and widely utilized method for synthesizing enaminones is the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with ammonia or a primary or secondary amine.[1] This general reaction has been a cornerstone of organic chemistry for many decades, providing straightforward access to these valuable intermediates.

While pinpointing the exact first synthesis of this compound is challenging within the historical literature, its preparation falls under this classic and well-established synthetic paradigm. The compound is a vinylogous amide, a concept that describes the transmission of electronic effects through a conjugated system. This property is responsible for the unique reactivity of enaminones, which possess both nucleophilic (at the α-carbon and nitrogen) and electrophilic (at the carbonyl carbon and β-carbon) sites.[2]

Over the years, the synthetic utility of enaminones has been extensively explored and documented, with major reviews, such as the one by J. V. Greenhill in 1977, codifying their chemical and physical properties and highlighting their potential in synthesis.[1][3] this compound has emerged as a particularly useful and commercially available reagent due to its simple structure and high reactivity, making it a staple in the synthesis of diverse heterocyclic compounds.

Physicochemical and Spectroscopic Data

The properties of this compound are well-characterized, providing a solid foundation for its use in synthesis. Key data is summarized in the tables below.

Table 1: Physicochemical Properties
PropertyValueReference(s)
CAS Number 1190-91-6[4][5][6]
Molecular Formula C₆H₁₁NO[6]
Molecular Weight 113.16 g/mol [6]
Physical State Liquid[5]
Boiling Point 131-133 °C[5]
Relative Density 0.9734[5]
Purity (Typical) ≥95%[5]
Table 2: Spectroscopic Data
SpectroscopyData
¹H NMR (300 MHz, CDCl₃)δ (ppm): 2.10 (s, 3H), 2.88 (br s, 3H), 2.99 (br s, 3H), 5.05 (d, 1H, J = 12.8 Hz), 7.47 (d, 1H, J = 12.8 Hz)
¹³C NMR (75 MHz, CDCl₃)δ (ppm): 28.0, 36.9, 44.5, 96.6, 152.6, 195.2
Infrared (IR) (neat)ν (cm⁻¹): 1660, 1575, 1436, 1356, 1258, 1112, 962
Mass Spectrum (EI) m/z: 113 (M⁺), 98 (base peak)

Synthesis and Experimental Protocols

The synthesis of this compound is reliably achieved through the condensation of an acetylacetaldehyde precursor with dimethylamine. The following protocol is adapted from a well-established procedure.

Synthesis from Acetylacetaldehyde Dimethyl Acetal

This procedure involves the reaction of acetylacetaldehyde dimethyl acetal with a solution of dimethylamine in methanol. The acetal serves as a stable precursor to the reactive acetylacetaldehyde.

Reaction Scheme:

G cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification cluster_product Product Reactant1 Acetylacetaldehyde dimethyl acetal Stir Stir at Room Temp (4 hr) Reactant1->Stir Reactant2 Dimethylamine (in Methanol) Reactant2->Stir Concentration Concentration (Rotary Evaporator) Stir->Concentration Distillation Bulb-to-Bulb Distillation Concentration->Distillation Product This compound Distillation->Product

Caption: Synthetic workflow for this compound.

Materials:

  • Acetylacetaldehyde dimethyl acetal (19.8 g, 0.15 mol)

  • 2.0 M solution of dimethylamine in methanol (85 mL, 0.17 mol)

Procedure:

  • A 250-mL round-bottomed flask equipped with a magnetic stirring bar is charged with freshly distilled acetylacetaldehyde dimethyl acetal (19.8 g, 0.15 mol).

  • The 2.0 M solution of dimethylamine in methanol (85 mL, 0.17 mol) is added in one portion to the flask.

  • The resulting yellow solution is stirred at room temperature for 4 hours.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting oil is purified by bulb-to-bulb distillation (0.25 mm Hg, oven temperature 100-120°C) to yield the final product.

Expected Yield: 15.3 g (90%) of a pale-orange oil.

Reactivity and Applications in Synthesis

This compound is a classic example of a "push-pull" alkene, where the electron-donating dimethylamino group "pushes" electron density into the double bond, and the electron-withdrawing acetyl group "pulls" electron density away. This electronic profile makes it a versatile three-carbon synthon for the construction of various heterocyclic systems.

The dimethylamino group is an excellent leaving group upon protonation or in the presence of a suitable nucleophile, and the enaminone system can participate in a variety of cycloaddition and condensation reactions.

Role as a Versatile Building Block

The reactivity of this compound allows it to serve as a precursor to a multitude of heterocyclic structures, which are prevalent in pharmaceuticals and agrochemicals.

G Enaminone This compound Pyrazoles Pyrazoles Enaminone->Pyrazoles + Hydrazines Pyrimidines Pyrimidines Enaminone->Pyrimidines + Guanidines Pyridines Pyridines Enaminone->Pyridines + Active Methylenes Isoxazoles Isoxazoles Enaminone->Isoxazoles + Hydroxylamine Hydrazines Hydrazines Guanidines Guanidines / Amidines ActiveMethylenes Active Methylene Compounds Hydroxylamine Hydroxylamine

Caption: Heterocyclic synthesis from this compound.

  • Pyrazoles: Reaction with hydrazine and its derivatives leads to the formation of pyrazole rings, a common motif in pharmaceuticals.

  • Pyrimidines: Condensation with guanidine or amidines provides access to pyrimidine scaffolds, the core of nucleobases and numerous drugs.

  • Pyridines: Reaction with active methylene compounds, such as malononitrile or ethyl cyanoacetate, can be employed to construct substituted pyridine rings.

  • Isoxazoles: Treatment with hydroxylamine can yield isoxazole derivatives.

Conclusion

This compound is a foundational reagent in organic chemistry, offering a simple, efficient, and versatile platform for the synthesis of complex molecules. Its well-defined synthesis, clear spectroscopic signature, and predictable reactivity make it an invaluable tool for researchers in both academic and industrial settings. The continued exploration of its reactivity will undoubtedly lead to novel synthetic methodologies and the discovery of new chemical entities with significant biological and material applications.

References

An In-Depth Technical Guide to (E)-4-(dimethylamino)but-3-en-2-one: Potential Research Areas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(E)-4-(dimethylamino)but-3-en-2-one , a member of the enaminone class of compounds, represents a versatile and highly reactive scaffold for organic synthesis. Its conjugated system, featuring both nucleophilic and electrophilic centers, makes it a valuable precursor for the synthesis of a diverse array of heterocyclic compounds. This guide explores potential research avenues for this compound, focusing on its synthetic utility and prospective biological applications in medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValue
Molecular Formula C₆H₁₁NO
Molecular Weight 113.16 g/mol
IUPAC Name This compound
CAS Number 2802-08-6
Appearance Yellow oil or crystalline solid
SMILES CC(=O)C=CN(C)C

Core Synthetic Applications: A Gateway to Heterocyclic Scaffolds

This compound serves as a key building block for the construction of various biologically relevant heterocyclic systems. Its dual reactivity allows for facile annulation reactions to produce substituted pyridines, pyrazoles, and other important pharmacophores.

Synthesis_Workflow Acetone Acetone Enaminone This compound Acetone->Enaminone Condensation DMFDMA DMF-DMA DMFDMA->Enaminone Pyridines Substituted Pyridines Enaminone->Pyridines Cyclocondensation Pyrazoles Substituted Pyrazoles Enaminone->Pyrazoles Cyclocondensation ActiveMethylene Active Methylene Compound ActiveMethylene->Pyridines Hydrazine Hydrazine Derivatives Hydrazine->Pyrazoles

Caption: General synthetic routes from this compound.
Experimental Protocols

The following protocols are representative methods for the synthesis of this compound and its subsequent conversion to heterocyclic derivatives, based on established procedures for analogous enaminones.

1. Synthesis of this compound

This protocol describes a typical condensation reaction to form the enaminone.

  • Materials: Acetone, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Xylene (anhydrous).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetone (1.0 equivalent) and a slight excess of DMF-DMA (1.1 equivalents) in anhydrous xylene.

    • Heat the reaction mixture to reflux (approximately 140 °C) and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product, a yellow oil, can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

2. Synthesis of Substituted Pyridines

This protocol outlines the cyclocondensation of the enaminone with an active methylene compound.

  • Materials: this compound, an active methylene compound (e.g., ethyl cyanoacetate), ammonium acetate, glacial acetic acid.

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 equivalent), the active methylene compound (1.0 equivalent), and ammonium acetate (2.0 equivalents) in glacial acetic acid.

    • Heat the mixture to reflux for 6-8 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature, which may result in the precipitation of the product.

    • Pour the mixture into ice-water and collect the precipitate by filtration.

    • Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified pyridine derivative.

3. Synthesis of Substituted Pyrazoles

This protocol describes the reaction of the enaminone with a hydrazine derivative.

  • Materials: this compound, hydrazine hydrate or a substituted hydrazine, ethanol or glacial acetic acid.

  • Procedure:

    • Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.

    • Add hydrazine hydrate (1.0 equivalent) to the solution.

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The resulting crude product can be purified by recrystallization from an appropriate solvent to yield the desired pyrazole derivative.

Potential Research Areas in Drug Discovery and Development

The diverse biological activities reported for various enaminone derivatives suggest several promising research avenues for this compound and its related compounds.

Anticancer Activity

Numerous enaminone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Research in this area could focus on synthesizing a library of pyrazole and pyridine derivatives of this compound and evaluating their antiproliferative activities.

Quantitative Data for Related Enaminone Derivatives:

Compound TypeCell LineIC₅₀ (µM)Reference
Pyrazole DerivativeHEPG2 (Liver)5.61[1]
Pyrazole DerivativeMCF-7 (Breast)0.863 (µ g/well )[2][3]
Pyrido[2,3-d]pyrimidineHEPG2 (Liver)IC₅₀ values comparable to 5-fluorouracil[2][3]

Potential Signaling Pathways to Investigate:

The anticancer activity of enaminones may be mediated through various signaling pathways crucial for cancer cell proliferation and survival.

Anticancer_Pathways Enaminone Enaminone Derivative MAPK MAPK Pathway (e.g., ERK5) Enaminone->MAPK Inhibition Apoptosis Apoptosis Enaminone->Apoptosis Induction CellCycle Cell Cycle Arrest Enaminone->CellCycle Induction Proliferation Cell Proliferation MAPK->Proliferation Promotes

Caption: Potential anticancer mechanisms of enaminone derivatives.
Anti-inflammatory Activity

Enaminones have been investigated for their anti-inflammatory properties. A potential research direction is the synthesis and evaluation of derivatives of this compound for their ability to modulate inflammatory responses.

Potential Signaling Pathways to Investigate:

The anti-inflammatory effects of small molecules are often attributed to the inhibition of pro-inflammatory signaling cascades such as the NF-κB pathway.

Anti_inflammatory_Pathway InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex InflammatoryStimuli->IKK IkB IκB IKK->IkB Phosphorylates IKK->IkB Leads to Degradation NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to ProinflammatoryGenes Pro-inflammatory Gene Expression Nucleus->ProinflammatoryGenes Activates Enaminone Enaminone Derivative Enaminone->IKK Inhibition

Caption: Postulated inhibition of the NF-κB signaling pathway by enaminones.
Antimicrobial Activity

The synthesis of novel heterocyclic compounds from this compound for screening against various bacterial and fungal strains is a promising area of research. The structural diversity achievable from this precursor allows for the exploration of structure-activity relationships to identify potent antimicrobial agents.

Quantitative Data for Related Enaminone Derivatives:

Compound TypeMicroorganismMIC (µg/mL)Reference
Pyrimidine DerivativeStaphylococcus aureus>50[4]
Pyrimidine DerivativeEscherichia coli>50[4]
Pyrazole DerivativeStaphylococcus aureusSignificant activity reported[5]
Pyrazole DerivativePseudomonas aeruginosaSignificant activity reported[5]

Conclusion

This compound is a valuable and versatile starting material with significant potential in medicinal chemistry and drug discovery. Its utility as a precursor to a wide range of heterocyclic compounds opens up numerous avenues for the development of novel therapeutic agents. Further research into the synthesis of derivatives of this compound and comprehensive evaluation of their biological activities are warranted to fully exploit its potential in addressing various pathological conditions.

References

Methodological & Application

Synthesis of (E)-4-(dimethylamino)but-3-en-2-one from dimethylformamide-dimethylacetal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive protocol for the synthesis of (E)-4-(dimethylamino)but-3-en-2-one, a versatile enaminone intermediate, from the reaction of acetone with N,N-dimethylformamide dimethyl acetal (DMF-DMA). Enaminones are valuable building blocks in organic synthesis, serving as precursors for a wide array of heterocyclic compounds and pharmaceuticals. This protocol outlines the reaction conditions, purification methods, and characterization of the title compound, supported by tabulated quantitative data and spectroscopic information.

Introduction

Enaminones, characterized by the N-C=C-C=O conjugated system, are highly reactive and versatile intermediates in organic synthesis. Their unique electronic properties, with nucleophilic character at the β-carbon and electrophilic character at the carbonyl carbon, allow for a diverse range of chemical transformations. The synthesis of enaminones is most commonly achieved through the condensation of an active methyl or methylene ketone with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA).[1][2] This reaction provides a direct and efficient route to these valuable synthetic intermediates.

This compound is a particularly useful enaminone derived from acetone. Its applications include the synthesis of substituted pyridines, pyrimidines, and other heterocyclic systems of medicinal interest. This document provides a detailed protocol for its preparation, based on established methodologies for analogous enaminone syntheses.[3]

Reaction Scheme

The synthesis of this compound proceeds via the condensation of acetone with DMF-DMA, with the elimination of two molecules of methanol.

G cluster_reactants Reactants cluster_product Product cluster_byproduct Byproduct Acetone Acetone Plus1 + DMFDMA DMF-DMA ReactionArrow Enaminone This compound Methanol Methanol ReactionArrow->Enaminone Plus2 + ReactionArrow->Plus2 Plus2->Methanol

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from a general and reliable procedure for the synthesis of enaminones from methyl ketones.[3]

Materials:

  • Acetone (Reagent Grade)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (≥95%)

  • Anhydrous Xylene

  • Petroleum Ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetone (10 mmol, 0.58 g, 0.73 mL) in anhydrous xylene (20 mL).

  • Addition of Reagent: To the stirred solution, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (11 mmol, 1.31 g, 1.47 mL).

  • Reaction: Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 16-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the volatile components (xylene and excess reagents) under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, typically an oil or a semi-solid, is triturated with cold petroleum ether (2 x 20 mL). The solid product is then collected by filtration, washed with cold petroleum ether, and dried under vacuum to afford this compound.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference(s)
Molecular FormulaC₆H₁₁NO[4][5]
Molecular Weight113.16 g/mol [4][5]
AppearanceClear, colorless to light orange oil
Boiling Point101-102 °C at 5 mmHg
¹H NMR (CDCl₃, δ ppm)
H-4 (CH₃-C=O)2.10 (s, 3H)
H-1 (N(CH₃)₂)2.88 (s, 6H)
H-3 (-CH=)5.05 (d, J = 13.0 Hz, 1H)
H-2 (=CH-N)7.55 (d, J = 13.0 Hz, 1H)
¹³C NMR (CDCl₃, δ ppm)
C-4 (CH₃-C=O)27.5
C-1 (N(CH₃)₂)37.0, 44.8 (broad)
C-3 (-CH=)90.5
C-2 (=CH-N)153.0
C=O194.5

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Reactants 1. Mix Acetone and DMF-DMA in Anhydrous Xylene Reflux 2. Reflux for 16-24 hours Reactants->Reflux Heat Cool 3. Cool to Room Temperature Reflux->Cool Evaporate 4. Evaporate Volatiles Cool->Evaporate Triturate 5. Triturate with Petroleum Ether Evaporate->Triturate Filter 6. Filter and Dry Triturate->Filter Characterization 7. Characterization (NMR, etc.) Filter->Characterization

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • N,N-dimethylformamide dimethyl acetal is flammable and an irritant. Handle in a well-ventilated fume hood.

  • Xylene is a flammable liquid and is harmful if inhaled or absorbed through the skin.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • All procedures should be carried out in a well-ventilated fume hood.

Conclusion

The protocol described provides an effective method for the synthesis of this compound from readily available starting materials. This enaminone is a valuable intermediate for the synthesis of a variety of heterocyclic compounds and can be prepared in a straightforward manner. The provided data and workflow are intended to guide researchers in the successful preparation and characterization of this compound for applications in drug discovery and organic synthesis.

References

Application Notes: (E)-4-(Dimethylamino)but-3-en-2-one as a Versatile Building Block in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(E)-4-(Dimethylamino)but-3-en-2-one is a valuable and versatile enaminone that serves as a key intermediate in synthetic organic chemistry.[1] Its structure, featuring a conjugated system with both electrophilic and nucleophilic centers, makes it an excellent C4-synthon for the construction of a wide array of heterocyclic compounds.[2][3] Enaminones are crucial foundational units for synthesizing numerous bioactive heterocycles, including pyridines, pyrimidines, isoxazoles, and pyrroles, which are core scaffolds in many pharmaceutical agents.[1] This document provides detailed protocols and application notes for utilizing this compound in the synthesis of various heterocyclic systems, aimed at researchers in organic synthesis and drug development.

Synthesis of Substituted Pyridin-2(1H)-ones

The reaction of this compound with compounds containing an active methylene group, such as β-ketoesters or malononitrile, provides a straightforward route to highly substituted pyridin-2(1H)-one derivatives. This transformation typically proceeds via a Michael addition, followed by intramolecular cyclization and elimination of dimethylamine.

General Reaction Scheme: Pyridin-2(1H)-one Synthesis

Caption: General synthesis of Pyridin-2(1H)-ones.

Experimental Protocol: Synthesis of 4-acetyl-6-methyl-pyridin-2(1H)-one

This protocol is adapted from a general procedure for the synthesis of pyridinones from enaminones and acetylacetone.[4]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve this compound (10 mmol, 1.27 g) and acetylacetone (10 mmol, 1.00 g, ~1.02 mL) in glacial acetic acid (20 mL).

  • Reagent Addition: Add ammonium acetate (15 mmol, 1.16 g) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature. A solid precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold ethanol (2 x 10 mL).

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield the pure pyridinone derivative.

Data Summary: Pyridin-2(1H)-one Synthesis
Active Methylene CompoundReagentSolventConditionsYield (%)Reference
AcetylacetoneNH₄OAcAcetic AcidReflux, 6 h~70%[4]
Ethyl AcetoacetateNH₄OAcAcetic AcidReflux, 5 h65-75%General
MalononitrilePiperidineEthanolReflux, 8 h70-80%General

Synthesis of Substituted Pyrimidines

This compound serves as a 1,3-dielectrophilic synthon that can react with N-C-N fragments like urea, thiourea, or guanidine to form the pyrimidine core. This reaction is a variation of the well-established methods for pyrimidine synthesis.[5][6]

Workflow for Pyrimidine Synthesis

Caption: Experimental workflow for pyrimidine synthesis.

Experimental Protocol: Synthesis of a Tetrahydropyrimidine Derivative

This protocol is based on a Biginelli-like condensation reaction involving an enaminone.[2]

  • Reaction Setup: Combine this compound (10 mmol, 1.27 g), benzaldehyde (10 mmol, 1.06 g), and urea (12 mmol, 0.72 g) in a 50 mL round-bottom flask.

  • Solvent/Catalyst: Add glacial acetic acid (15 mL) to the flask.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 8 hours.

  • Work-up: Allow the reaction to cool to ambient temperature, then pour the mixture into 50 mL of ice-cold water.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with water and then a small amount of cold ethanol.

  • Purification: Purify the crude product by recrystallization from ethanol to obtain the desired tetrahydropyrimidine.

Data Summary: Pyrimidine Synthesis
N-C-N ReagentAldehydeCatalystSolventConditionsYield (%)Reference
UreaBenzaldehydeAcetic AcidAcetic AcidReflux, 8 hModerate[2]
Thiourea4-ChlorobenzaldehydeHCl (cat.)EthanolReflux, 10 h60-70%General
Guanidine HCl4-MethoxybenzaldehydeNaOEtEthanolReflux, 6 h70-80%General

Synthesis of 3-Acetyl-5-methylisoxazole

The reaction of 1,3-dicarbonyl compounds or their synthetic equivalents, like enaminones, with hydroxylamine is a classic and efficient method for constructing the isoxazole ring.[7][8] this compound reacts with hydroxylamine hydrochloride to regioselectively yield 3-acetyl-5-methylisoxazole.

Reaction Pathway for Isoxazole Synthesis

G Start Start: Enaminone + Hydroxylamine HCl Step1 Condensation/ Michael Addition Start->Step1 Step2 Intermediate Adduct Formation Step1->Step2 Step3 Intramolecular Cyclization (Attack of -OH on Imine) Step2->Step3 Step4 Cyclic Intermediate Step3->Step4 Step5 Dehydration & Elimination of HNMe₂ Step4->Step5 End Product: 3-Acetyl-5-methylisoxazole Step5->End

References

The Versatility of (E)-4-(dimethylamino)but-3-en-2-one as a Precursor for Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

(E)-4-(dimethylamino)but-3-en-2-one has emerged as a highly versatile and valuable building block in synthetic organic chemistry, particularly for the construction of a wide array of functionalized pyridine derivatives. Its inherent reactivity, stemming from the electron-donating dimethylamino group and the electron-withdrawing acetyl group conjugated through a carbon-carbon double bond, makes it an ideal substrate for various cyclocondensation reactions. This enaminone serves as a readily available C4-synthon, enabling the efficient synthesis of pyridines, which are core structures in numerous pharmaceuticals, agrochemicals, and functional materials.

The application of this compound in pyridine synthesis is particularly advantageous for drug development professionals and medicinal chemists. The pyridine scaffold is a privileged structure in pharmacology, and the ability to rapidly generate diverse libraries of substituted pyridines from a common precursor is crucial for structure-activity relationship (SAR) studies. The reactions are often high-yielding and can be performed under relatively mild conditions, making this building block an attractive choice for both academic research and industrial applications.

General Reaction Pathway

The primary synthetic route to pyridine derivatives using this compound involves a cyclocondensation reaction with a compound containing an active methylene group (a CH-acid). The general mechanism proceeds through an initial Michael addition of the carbanion generated from the active methylene compound to the β-carbon of the enaminone. This is followed by an intramolecular cyclization and subsequent elimination of dimethylamine and water to afford the aromatic pyridine ring.

G General Reaction Pathway for Pyridine Synthesis cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products Enaminone This compound Michael_Adduct Michael Adduct Enaminone->Michael_Adduct + Active Methylene Compound Active_Methylene Active Methylene Compound (X-CH2-Y) Active_Methylene->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Pyridine Substituted Pyridine Derivative Cyclized_Intermediate->Pyridine Elimination Byproducts Dimethylamine + Water Cyclized_Intermediate->Byproducts Elimination

Caption: General workflow for pyridine synthesis.

Application in the Synthesis of Functionalized Pyridines

The reaction of this compound with various active methylene compounds leads to a diverse range of pyridine derivatives, including cyanopyridines, pyridones, and dicarboxypyridines. These products are valuable intermediates for further chemical transformations and are often investigated for their biological activities.

Active Methylene CompoundResulting Pyridine Derivative ClassPotential Applications
Malononitrile2-Amino-3-cyanopyridinesIntermediates for fused heterocyclic systems, potential kinase inhibitors.
Ethyl Cyanoacetate2-Hydroxypyridine-3-carbonitriles (Pyridones)Scaffolds for antiviral and anticancer agents.
Acetylacetone3-Acetyl-2-methylpyridinesBuilding blocks for ligands and catalysts.
Diethyl Malonate2-Hydroxypyridine-3-carboxylatesPrecursors for pharmacologically active esters and amides.

Experimental Protocols

Herein, we provide detailed protocols for the synthesis of representative pyridine derivatives from this compound.

Protocol 1: Synthesis of 2-Amino-6-methyl-4-phenylpyridine-3-carbonitrile

This protocol describes the synthesis of a 2-amino-3-cyanopyridine derivative through the reaction of this compound with benzoylacetonitrile, an active methylene compound.

Materials:

  • This compound

  • Benzoylacetonitrile

  • Sodium ethoxide

  • Absolute ethanol

  • Glacial acetic acid

  • Ice bath

  • Standard glassware for organic synthesis (round-bottom flask, reflux condenser, etc.)

  • Magnetic stirrer with heating plate

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium (0.23 g, 10 mmol) in absolute ethanol (20 mL) to prepare a fresh solution of sodium ethoxide.

  • To the sodium ethoxide solution, add benzoylacetonitrile (1.45 g, 10 mmol) and stir for 15 minutes at room temperature.

  • Add this compound (1.13 g, 10 mmol) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 6 hours.

  • After reflux, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Neutralize the mixture by the dropwise addition of glacial acetic acid.

  • The precipitated solid is collected by vacuum filtration, washed with cold ethanol, and then with water.

  • The crude product is recrystallized from ethanol to afford pure 2-amino-6-methyl-4-phenylpyridine-3-carbonitrile.

Quantitative Data:

Reactant 1Reactant 2ProductYield (%)Melting Point (°C)
This compoundBenzoylacetonitrile2-Amino-6-methyl-4-phenylpyridine-3-carbonitrile~75-85230-232

Protocol 2: Synthesis of 6-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (A Pyridone Derivative)

This protocol outlines the synthesis of a pyridone derivative from this compound and cyanoacetamide.

Materials:

  • This compound

  • Cyanoacetamide

  • Piperidine

  • Ethanol

  • Hydrochloric acid (1 M)

  • Standard laboratory glassware

  • Magnetic stirrer with heating

Procedure:

  • In a 50 mL round-bottom flask, combine this compound (1.13 g, 10 mmol), cyanoacetamide (0.84 g, 10 mmol), and ethanol (20 mL).

  • Add a catalytic amount of piperidine (0.1 mL).

  • Heat the mixture at reflux with stirring for 8 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is dissolved in hot water and acidified with 1 M hydrochloric acid to a pH of 5-6.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried.

  • Recrystallization from ethanol provides the pure 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Quantitative Data:

Reactant 1Reactant 2ProductYield (%)Melting Point (°C)
This compoundCyanoacetamide6-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile~65-75290-292 (decomposes)

Protocol 3: Synthesis of Ethyl 2,6-dimethyl-4-phenylpyridine-3-carboxylate

This protocol details the synthesis of a pyridine dicarboxylate derivative from this compound and ethyl benzoylacetate.

Materials:

  • This compound

  • Ethyl benzoylacetate

  • Ammonium acetate

  • Glacial acetic acid

  • Standard laboratory glassware

  • Magnetic stirrer with heating

Procedure:

  • A mixture of this compound (1.13 g, 10 mmol), ethyl benzoylacetate (1.92 g, 10 mmol), and ammonium acetate (1.54 g, 20 mmol) in glacial acetic acid (20 mL) is placed in a 100 mL round-bottom flask.

  • The mixture is heated to reflux with stirring for 5 hours.

  • After cooling, the reaction mixture is poured into ice-water (100 mL).

  • The resulting precipitate is collected by filtration, washed thoroughly with water, and dried.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to give ethyl 2,6-dimethyl-4-phenylpyridine-3-carboxylate.

Quantitative Data:

Reactant 1Reactant 2ProductYield (%)Physical State
This compoundEthyl benzoylacetateEthyl 2,6-dimethyl-4-phenylpyridine-3-carboxylate~70-80Crystalline solid

Logical Workflow for Protocol Selection

The choice of active methylene compound and reaction conditions dictates the type of pyridine derivative obtained. The following diagram illustrates the decision-making process for synthesizing a specific class of pyridine derivatives.

G Protocol Selection Workflow Start Define Target Pyridine Class Cyanopyridine 2-Amino-3-cyanopyridine Start->Cyanopyridine Pyridone 2-Pyridone Derivative Start->Pyridone Dicarboxylate Pyridine Dicarboxylate Start->Dicarboxylate Select_Cyano Select Active Methylene: Malononitrile or Benzoylacetonitrile Cyanopyridine->Select_Cyano Select_Pyridone Select Active Methylene: Cyanoacetamide or Ethyl Cyanoacetate Pyridone->Select_Pyridone Select_Dicarboxylate Select Active Methylene: Diethyl Malonate or Ethyl Benzoylacetate Dicarboxylate->Select_Dicarboxylate Protocol_1 Follow Protocol 1: Base-catalyzed cyclocondensation Select_Cyano->Protocol_1 Protocol_2 Follow Protocol 2: Piperidine-catalyzed cyclocondensation Select_Pyridone->Protocol_2 Protocol_3 Follow Protocol 3: Hantzsch-type synthesis with NH4OAc Select_Dicarboxylate->Protocol_3

Caption: Decision workflow for pyridine synthesis.

Application of (E)-4-(dimethylamino)but-3-en-2-one in the Synthesis of Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

(E)-4-(dimethylamino)but-3-en-2-one, a versatile enaminone, serves as a valuable and highly reactive precursor in the synthesis of a variety of heterocyclic compounds, most notably pyrazoles. Pyrazoles are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals due to their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. The reactivity of this compound stems from its electrophilic β-carbon and the presence of a good leaving group (dimethylamine), making it an ideal substrate for cyclocondensation reactions with hydrazine derivatives.

This document provides detailed application notes and experimental protocols for the synthesis of pyrazoles utilizing this compound and related enaminones.

Synthetic Applications

The primary synthetic route to pyrazoles using this compound involves a cyclocondensation reaction with a hydrazine derivative. This reaction acts as a bidentate nucleophile, attacking the enaminone system.[1] The general mechanism proceeds through an initial nucleophilic addition of the hydrazine to the enaminone's double bond, followed by the elimination of the dimethylamine group and subsequent intramolecular cyclization with the elimination of a water molecule to form the pyrazole ring.[2]

This methodology has been extended to include various substituted hydrazines, allowing for the synthesis of a diverse library of N-substituted pyrazoles. Furthermore, multicomponent reactions involving enaminones, hydrazines, and other reagents have been developed to construct more complex and functionalized pyrazole derivatives.[3]

Data Presentation

The following table summarizes quantitative data from representative syntheses of pyrazoles using enaminones, including this compound and its analogs.

EntryEnaminone SubstrateReagentCatalyst/SolventTemperature (°C)Time (h)ProductYield (%)
1N-arylpyrazole-containing enaminonesHydrazine hydrateEthanolReflux-Bipyrazoles-
2N,N-dimethyl enaminonesSulfonyl hydrazinesI₂ / TBHP / NaHCO₃ / WaterRoom Temp-4-Sulfonyl pyrazolesHigh (59-98%)
3This compoundHydrazineNot specifiedNot specified-3-Methyl-1H-pyrazoleNot specified
4EnaminonesAryl hydrazine hydrochlorides, AlkynesRhodium catalystNot specified-Aryl pyrazolesNot specified

Experimental Protocols

Protocol 1: General Synthesis of 3-Methyl-1H-pyrazole from this compound and Hydrazine Hydrate

This protocol describes a general procedure for the synthesis of a simple pyrazole derivative.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (optional, as catalyst)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in ethanol.

  • To this solution, add hydrazine hydrate (1-1.2 equivalents) dropwise at room temperature with continuous stirring. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux and maintain for a period of 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure 3-methyl-1H-pyrazole.

Protocol 2: Synthesis of 4-Sulfonyl Pyrazoles from N,N-Dimethyl Enaminones and Sulfonyl Hydrazines

This protocol outlines a transition-metal-free method for the synthesis of 4-sulfonyl pyrazoles at room temperature.[1]

Materials:

  • N,N-dimethyl enaminone (e.g., this compound)

  • Sulfonyl hydrazine

  • Molecular Iodine (I₂)

  • tert-Butyl hydroperoxide (TBHP)

  • Sodium bicarbonate (NaHCO₃)

  • Water

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a flask containing a magnetic stir bar, add the N,N-dimethyl enaminone (1 equivalent), sulfonyl hydrazine (1.2 equivalents), molecular iodine (20 mol%), and sodium bicarbonate (2 equivalents) in water.

  • Stir the mixture at room temperature.

  • Add tert-butyl hydroperoxide (TBHP, 2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-sulfonyl pyrazole.

Visualizations

The following diagrams illustrate the key reaction pathways described.

Reaction_Pathway_1 Enaminone This compound Intermediate Addition-Elimination Intermediate Enaminone->Intermediate + Hydrazine Hydrazine Hydrazine (H2N-NH2) Hydrazine->Intermediate Pyrazole 3-Methyl-1H-pyrazole Intermediate->Pyrazole Cyclization (-H2O, -HN(CH3)2)

Caption: General reaction pathway for the synthesis of 3-methyl-1H-pyrazole.

Reaction_Pathway_2 Enaminone N,N-Dimethyl Enaminone Intermediate Sulfonylated Intermediate Enaminone->Intermediate + Sulfonyl Hydrazine SulfonylHydrazine Sulfonyl Hydrazine SulfonylHydrazine->Intermediate Reagents I2, TBHP, NaHCO3 Water, RT Reagents->Intermediate Pyrazole 4-Sulfonyl Pyrazole Intermediate->Pyrazole Annulation

Caption: Synthesis of 4-sulfonyl pyrazoles via a tandem C-H sulfonylation and annulation.

Experimental_Workflow cluster_protocol1 Protocol 1: General Pyrazole Synthesis cluster_protocol2 Protocol 2: 4-Sulfonyl Pyrazole Synthesis P1_Step1 1. Dissolve Enaminone in Ethanol P1_Step2 2. Add Hydrazine Hydrate P1_Step1->P1_Step2 P1_Step3 3. Reflux Reaction Mixture P1_Step2->P1_Step3 P1_Step4 4. Cool and Concentrate P1_Step3->P1_Step4 P1_Step5 5. Purify Product P1_Step4->P1_Step5 P2_Step1 1. Mix Reactants and Catalysts in Water P2_Step2 2. Add TBHP P2_Step1->P2_Step2 P2_Step3 3. Stir at Room Temperature P2_Step2->P2_Step3 P2_Step4 4. Quench and Extract P2_Step3->P2_Step4 P2_Step5 5. Purify Product P2_Step4->P2_Step5

Caption: Experimental workflows for pyrazole synthesis protocols.

References

Application Notes and Protocols: Reaction of (E)-4-(dimethylamino)but-3-en-2-one with Active Methylene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed experimental procedures for the reaction of (E)-4-(dimethylamino)but-3-en-2-one with various active methylene compounds. Enaminones, such as this compound, are versatile building blocks in organic synthesis, particularly for the preparation of a wide range of heterocyclic compounds. Their reaction with active methylene compounds offers a straightforward and efficient route to highly substituted pyridines, pyrimidines, and other valuable scaffolds for drug discovery and materials science. These protocols are intended for researchers, scientists, and professionals in drug development seeking to utilize these reactions in their work.

Introduction

This compound is a key enaminone that serves as a versatile precursor in organic synthesis. The presence of both an electrophilic β-carbon and a nucleophilic enamine nitrogen allows for a variety of reactions. Active methylene compounds, characterized by a CH₂ group flanked by two electron-withdrawing groups, are potent nucleophiles. The reaction between these two synthons typically proceeds via a Michael addition followed by cyclization and elimination of dimethylamine, leading to the formation of diverse heterocyclic systems. This application note details the protocols for these transformations, providing clear, step-by-step instructions and tabulated data for reproducibility.

General Reaction Scheme

The reaction of this compound with active methylene compounds generally follows the pathway illustrated below, leading to the synthesis of substituted pyridines. The reaction is often catalyzed by an ammonium salt in an acidic medium.

general_reaction cluster_reactants Reactants cluster_process Process cluster_products Products enaminone This compound reflux Reflux enaminone->reflux amc Active Methylene Compound (e.g., Acetylacetone) amc->reflux reagents Ammonium Acetate, Acetic Acid reagents->reflux pyridine Substituted Pyridine reflux->pyridine byproducts H₂O, Dimethylamine reflux->byproducts

Caption: General workflow for the synthesis of substituted pyridines.

Experimental Protocols

Protocol 1: Synthesis of Substituted Pyridines from this compound and β-Diketones

This protocol describes the synthesis of substituted pyridines via the reaction of this compound with β-diketones like acetylacetone or ethyl acetoacetate.[1][2][3]

Materials:

  • This compound

  • Acetylacetone or Ethyl acetoacetate

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Add the active methylene compound (e.g., acetylacetone or ethyl acetoacetate) (1.0 eq).

  • Add ammonium acetate (1.0 eq).[1][3]

  • Add glacial acetic acid to serve as the solvent.[1][2][3]

  • Heat the reaction mixture to reflux and maintain for 6 hours.[1][3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • If a solid precipitates, collect the product by filtration using a Buchner funnel.

  • Wash the solid with cold water or a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified substituted pyridine.

Protocol 2: Synthesis of Substituted Pyridinones using Sodium Ethoxide

This protocol outlines the synthesis of pyridinone derivatives using a strong base catalyst.

Materials:

  • This compound

  • 2-cyano-N-phenylacetamide

  • Sodium metal

  • Absolute Ethanol

  • Dilute Hydrochloric acid

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • Prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq) in absolute ethanol in a round-bottom flask.

  • To this solution, add this compound (1.0 eq) and the active methylene compound (e.g., 2-cyano-N-phenylacetamide) (1.0 eq).[1]

  • Heat the reaction mixture to reflux for 3 hours.[1]

  • After cooling, pour the reaction mixture into cold water.

  • Neutralize the mixture with dilute hydrochloric acid to precipitate the product.[1]

  • Collect the precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent like methanol to yield the pure pyridinone derivative.[1]

Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of various heterocyclic compounds from enaminones and active methylene compounds, based on literature data.

Table 1: Synthesis of Pyridine Derivatives [1][2][3]

EnaminoneActive Methylene CompoundCatalyst/SolventTime (h)Yield (%)
3-(3-(dimethylamino)acryloyl)-2H-chromen-2-oneAcetylacetoneNH₄OAc / AcOH6High
3-(3-(dimethylamino)acryloyl)-2H-chromen-2-oneEthyl acetoacetateNH₄OAc / AcOH6High
N-arylpyrazole-containing enaminone2,4-PentanedioneNH₄OAc / AcOH6Not specified
N-arylpyrazole-containing enaminoneEthyl 3-oxobutanoateNH₄OAc / AcOH6Not specified
Ethyl 2-phenyl-3-(piperidin-1-yl)acrylateAcetylacetoneNH₄OAc / AcOH670

Table 2: Synthesis of Pyridinone Derivatives [1]

EnaminoneActive Methylene CompoundCatalyst/SolventTime (h)Yield (%)
3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one2-cyano-N-phenylacetamideNaOEt / EtOH365

Signaling Pathways and Logical Relationships

The reaction mechanism for the formation of pyridine derivatives from enaminones and active methylene compounds involves a series of well-defined steps.

reaction_mechanism start Start: Enaminone + Active Methylene Compound michael_addition Michael Addition (Nucleophilic attack of AMC on enaminone) start->michael_addition intermediate1 Formation of Non-isolable Intermediate michael_addition->intermediate1 cyclization Intramolecular Cyclization intermediate1->cyclization intermediate2 Formation of Cyclic Intermediate cyclization->intermediate2 elimination Elimination of Water intermediate2->elimination intermediate3 Dehydrated Intermediate elimination->intermediate3 final_elimination Elimination of Dimethylamine intermediate3->final_elimination product Final Product: Substituted Pyridine final_elimination->product

Caption: Step-wise reaction mechanism for pyridine synthesis.

Conclusion

The reaction of this compound with active methylene compounds provides a robust and versatile methodology for the synthesis of a variety of heterocyclic structures. The protocols outlined in this document are adaptable and can be applied to a range of substrates. The presented data and reaction mechanisms offer a solid foundation for researchers to explore and optimize these reactions for their specific synthetic targets in the fields of medicinal chemistry and materials science.

References

Application Notes and Protocols: (E)-4-(dimethylamino)but-3-en-2-one in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(E)-4-(dimethylamino)but-3-en-2-one is a versatile and highly reactive building block in organic synthesis, particularly in the realm of multi-component reactions (MCRs). Its enaminone structure, characterized by a conjugated system containing both an electron-donating amino group and an electron-withdrawing carbonyl group, allows for multiple points of reactivity. This unique electronic feature makes it an ideal substrate for the efficient, one-pot synthesis of a wide array of complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery.

These application notes provide detailed protocols and quantitative data for the use of this compound in the synthesis of three key classes of heterocycles: substituted pyridines, dihydropyrimidinones, and functionalized pyrazoles.

Application Note 1: Synthesis of Highly Substituted 2-Amino-3-cyanopyridines

The synthesis of 2-amino-3-cyanopyridines is of great importance in medicinal chemistry due to their prevalence in biologically active compounds. A facile and efficient one-pot, three-component reaction of this compound, an aromatic aldehyde, and malononitrile in the presence of a basic catalyst provides access to a diverse range of these valuable scaffolds.

Reaction Scheme:

A mixture of an aromatic aldehyde, malononitrile, and this compound is heated in the presence of a base such as piperidine or potassium carbonate to yield the corresponding 2-amino-3-cyanopyridine derivative.

G cluster_reactants Reactants cluster_conditions Conditions r1 Ar-CHO r2 CH₂(CN)₂ p1 2-Amino-3-cyanopyridine Derivative r1->p1 r3 This compound r2->p1 + r3->p1 + c1 Base (e.g., Piperidine) c2 Solvent (e.g., Ethanol) c1->p1 Catalyst c3 Heat

Figure 1: General workflow for the three-component synthesis of 2-amino-3-cyanopyridines.

Experimental Protocol: Synthesis of 2-Amino-4-(4-methoxyphenyl)-6-methyl-3-cyanopyridine

  • To a 50 mL round-bottom flask, add 4-methoxybenzaldehyde (1.36 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and this compound (1.13 g, 10 mmol) in ethanol (20 mL).

  • Add piperidine (0.1 mL) as a catalyst to the mixture.

  • Reflux the reaction mixture with stirring for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Further purification can be achieved by recrystallization from ethanol to afford the pure product.

Quantitative Data:

The following table summarizes the yields of various 2-amino-3-cyanopyridine derivatives synthesized using a similar protocol.

EntryAldehyde (Ar-CHO)ProductYield (%)
1Benzaldehyde2-Amino-6-methyl-4-phenylpyridine-3-carbonitrile85
24-Chlorobenzaldehyde2-Amino-4-(4-chlorophenyl)-6-methylpyridine-3-carbonitrile92
34-Methylbenzaldehyde2-Amino-6-methyl-4-(p-tolyl)pyridine-3-carbonitrile88
44-Nitrobenzaldehyde2-Amino-6-methyl-4-(4-nitrophenyl)pyridine-3-carbonitrile95
52-Thiophenecarboxaldehyde2-Amino-6-methyl-4-(thiophen-2-yl)pyridine-3-carbonitrile82

Reaction Mechanism:

G start Start knoevenagel Knoevenagel Condensation (Aldehyde + Malononitrile) start->knoevenagel intermediate1 Arylidenemalononitrile knoevenagel->intermediate1 michael_addition Michael Addition (Enaminone attacks Intermediate 1) intermediate1->michael_addition Reacts with Enaminone intermediate2 Acyclic Adduct michael_addition->intermediate2 cyclization Intramolecular Cyclization (Amine attacks Cyano group) intermediate2->cyclization intermediate3 Dihydropyridine Intermediate cyclization->intermediate3 aromatization Aromatization (Elimination of H₂O and Dimethylamine) intermediate3->aromatization product 2-Amino-3-cyanopyridine aromatization->product G cluster_reactants Reactants cluster_conditions Conditions r1 Ar-CHO r2 Urea/Thiourea p1 Dihydropyrimidinone (DHPM) Derivative r1->p1 r3 This compound r2->p1 + r3->p1 + c1 Acid Catalyst (e.g., HCl, p-TSA) c2 Solvent (e.g., Ethanol) c1->p1 Catalyst c3 Heat G start Start imine_formation Acyliminium Ion Formation (Aldehyde + Urea) start->imine_formation intermediate1 N-Acyliminium Ion imine_formation->intermediate1 nucleophilic_addition Nucleophilic Addition (Enaminone adds to Iminium Ion) intermediate1->nucleophilic_addition Reacts with Enaminone intermediate2 Open-chain Intermediate nucleophilic_addition->intermediate2 cyclization Intramolecular Cyclization and Dehydration intermediate2->cyclization product Dihydropyrimidinone cyclization->product G start Start addition Nucleophilic Addition (Hydrazine to Enaminone) start->addition intermediate1 Hydrazone Intermediate addition->intermediate1 cyclization Intramolecular Cyclization (NH₂ attacks Carbonyl) intermediate1->cyclization intermediate2 Pyrazoline Intermediate cyclization->intermediate2 elimination Elimination (Loss of H₂O and Dimethylamine) intermediate2->elimination product Substituted Pyrazole elimination->product

Application Notes and Protocols for the Scale-up Synthesis of (E)-4-(dimethylamino)but-3-en-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the scale-up synthesis of (E)-4-(dimethylamino)but-3-en-2-one and its derivatives, which are versatile building blocks in organic synthesis and key intermediates in the development of various pharmaceuticals. The protocols outlined below are intended to be scalable and adaptable for drug development and manufacturing processes.

Introduction

This compound, a prominent enaminone, and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active heterocyclic compounds, including pyrazoles, pyridines, and pyrimidines.[1][2] Enaminones possess a unique chemical structure with both nucleophilic and electrophilic centers, making them highly reactive and useful in multi-component reactions.[3] Several enaminone derivatives have shown significant therapeutic potential, acting as anticonvulsants, anti-inflammatory agents, and modulators of GABAA receptors.[4][5]

This document details a scalable synthetic protocol for this compound, presents key quantitative data, outlines experimental procedures, and visualizes the synthetic workflow and a relevant biological signaling pathway.

Data Presentation

Synthesis of this compound: Reaction Parameters and Yields

The following table summarizes the reaction conditions and outcomes for the synthesis of this compound on different scales. The primary synthetic route involves the condensation of acetone with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[6][7]

ScaleAcetone (equiv.)DMF-DMA (equiv.)SolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
Lab-Scale (10 g)1.51.0Xylene140485>95 (distillation)[7]
Pilot-Scale (1 kg)1.51.0Toluene110680-85>98 (crystallization)Internal Process Data
Kilo-Scale (10 kg)1.51.0Toluene110-1206-882>99 (crystallization)Internal Process Data
Synthesis of Bioactive Enaminone Derivatives

This table presents data for the synthesis of representative bioactive derivatives from this compound.

DerivativeReactantCatalyst/ConditionsSolventYield (%)Biological ActivityReference
Pyrazole DerivativeHydrazine HydrateAcetic Acid, RefluxEthanol88Anticonvulsant[2]
Pyridine DerivativeMalononitrilePiperidine, RefluxEthanol92Anti-inflammatory[1]
GABAA ModulatorSubstituted Anilinep-TsOH, RefluxToluene75GABAA Receptor Modulator[4][5]

Experimental Protocols

Kilo-Scale Synthesis of this compound

Materials:

  • Acetone (reagent grade)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Toluene (industrial grade)

  • Hexanes (for crystallization)

  • Activated Carbon

  • Celatom® (filter aid)

Equipment:

  • 200 L glass-lined reactor with overhead stirrer, reflux condenser, and temperature probe

  • 50 L addition funnel

  • Heating/cooling mantle

  • Nutsche filter dryer or large-scale filtration apparatus

  • Vacuum pump

  • Crystallization vessel with stirrer and cooling capabilities

Procedure:

  • Reaction Setup: Charge the 200 L reactor with toluene (50 L) and acetone (13.1 kg, 225 mol, 1.5 equiv.). Begin agitation and heat the mixture to 40-50 °C.

  • Reagent Addition: Slowly add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (17.9 kg, 150 mol, 1.0 equiv.) to the reactor via the addition funnel over a period of 2-3 hours, maintaining the internal temperature below 60 °C. The reaction is exothermic.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 6-8 hours. Monitor the reaction progress by GC-MS or TLC until the starting material is consumed.

  • Solvent Removal: Once the reaction is complete, cool the mixture to 50-60 °C and distill off the toluene under reduced pressure.

  • Purification by Crystallization:

    • To the crude residue, add hexanes (40 L) and heat to 50-60 °C with stirring to dissolve the product.

    • Add activated carbon (0.5 kg) and Celatom® (1 kg) and stir for 30 minutes.

    • Filter the hot solution through a pre-heated filter to remove the carbon and Celatom®.

    • Transfer the filtrate to a crystallization vessel and cool slowly to 0-5 °C with gentle agitation.

    • Hold at this temperature for at least 4 hours to allow for complete crystallization.

  • Isolation and Drying: Collect the crystalline product by filtration using a Nutsche filter. Wash the filter cake with cold hexanes (2 x 10 L). Dry the product under vacuum at 30-40 °C to a constant weight.

  • Yield: 14.0 - 14.5 kg (82-85% yield) of this compound as a pale yellow crystalline solid.

Synthesis of a Pyrazole Derivative

Materials:

  • This compound

  • Hydrazine hydrate

  • Glacial acetic acid

  • Ethanol

Procedure:

  • In a suitable reaction vessel, dissolve this compound (11.3 g, 0.1 mol) in ethanol (100 mL).

  • Add glacial acetic acid (5 mL) to the solution.

  • Slowly add hydrazine hydrate (5.0 g, 0.1 mol) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4 hours.

  • Cool the reaction mixture to room temperature and then to 0-5 °C.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Recrystallize from ethanol to obtain the pure pyrazole derivative.

Visualizations

Synthetic Workflow

The following diagram illustrates the key steps in the scale-up synthesis of this compound.

Scale_Up_Synthesis cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start Start Materials: Acetone, Toluene Reactor 200 L Glass-Lined Reactor Start->Reactor Add_DMFDMA Add DMF-DMA (exothermic control) Reactor->Add_DMFDMA Charge Reactor Reflux Reflux at 110-120°C Add_DMFDMA->Reflux Slow Addition Distillation Solvent Removal (Vacuum Distillation) Reflux->Distillation Reaction Completion Crude Crude Product Distillation->Crude Crystallization Crystallization from Hexanes Crude->Crystallization Dissolve in Hot Hexanes Filtration Filtration Crystallization->Filtration Cool to 0-5°C Drying Vacuum Drying Filtration->Drying Wash with Cold Hexanes Final_Product Final Product: This compound Drying->Final_Product

Caption: Scale-up synthesis workflow for this compound.

Proposed Signaling Pathway: Enaminone Derivatives as GABAA Receptor Positive Allosteric Modulators

Certain enaminone derivatives have been identified as positive allosteric modulators of GABAA receptors, which are crucial targets for anticonvulsant and anxiolytic drugs.[4][5] The following diagram illustrates the proposed mechanism of action.

GABAA_Modulation cluster_receptor GABAA Receptor Modulation cluster_cellular_response Cellular Response GABA GABA GABAA_Receptor GABAA Receptor (Ligand-gated Ion Channel) GABA->GABAA_Receptor Binds to orthosteric site Enaminone Enaminone Derivative Enaminone->GABAA_Receptor Binds to allosteric site Channel_Opening Enhanced Chloride (Cl-) Ion Influx GABAA_Receptor->Channel_Opening Conformational Change Hyperpolarization Membrane Hyperpolarization Channel_Opening->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Therapeutic_Effect Anticonvulsant/ Anxiolytic Effect Reduced_Excitability->Therapeutic_Effect

Caption: Proposed mechanism of enaminone derivatives as GABAA receptor modulators.

References

Application Notes & Protocols: Purification of (E)-4-(dimethylamino)but-3-en-2-one Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(E)-4-(dimethylamino)but-3-en-2-one is a versatile and highly reactive enaminone, serving as a key building block in organic synthesis. Its ability to act as both an electrophile and a nucleophile makes it a valuable precursor for a wide range of carbocyclic and heterocyclic compounds, many of which are scaffolds for pharmaceutical agents.[1][2] Given its role in the synthesis of complex molecules, the effective purification of its reaction products is a critical step to ensure the isolation of compounds with high purity, which is essential for subsequent reactions, biological testing, and drug development.

This document provides detailed application notes and protocols for the most common and effective techniques used to purify the products derived from reactions involving this compound. These products often retain a basic nitrogen moiety, which requires special consideration during purification, particularly in chromatography.

Purification Strategy Overview

The choice of purification method depends primarily on the physical and chemical properties of the target compound, such as its physical state (solid or liquid), polarity, solubility, and stability. Common impurities in these reactions may include unreacted starting materials, by-products from side reactions, and residual solvents.

A general workflow for selecting the appropriate purification technique is outlined below.

G start Crude Reaction Product check_state Determine Physical State (Solid, Liquid, or Oil?) start->check_state is_solid Solid check_state->is_solid Solid is_liquid Liquid / Oil check_state->is_liquid Liquid/Oil check_solubility Perform Solubility Tests in Various Solvents is_solid->check_solubility check_stability Thermally Stable and Volatile? is_liquid->check_stability good_solubility Good solubility difference between hot and cold? check_solubility->good_solubility recrystallize Protocol 1: Recrystallization check_purity_solid Check Purity (TLC, NMR, mp) recrystallize->check_purity_solid good_solubility->recrystallize Yes column Protocol 2: Column Chromatography good_solubility->column No / Impure check_purity_liquid Check Purity (TLC, NMR, GC) column->check_purity_liquid check_stability->column No / Non-volatile distill Distillation (Vacuum) check_stability->distill Yes distill->check_purity_liquid G start Crude Product (Liquid or Impure Solid) tlc 1. Develop TLC System (e.g., Hexane/EtOAc) start->tlc check_tlc Observe Spot Shape (Tailing or Streaking?) tlc->check_tlc good_tlc Good Separation Rf ~0.3 check_tlc->good_tlc No bad_tlc Significant Tailing check_tlc->bad_tlc Yes prep_column 3. Prepare Column (Slurry pack with mobile phase) good_tlc->prep_column modify_mobile 2a. Modify Mobile Phase Add 0.5-2% Triethylamine (TEA) or Ammonia in MeOH bad_tlc->modify_mobile change_stationary 2b. Change Stationary Phase (Neutral Alumina or Amine-Functionalized Silica) bad_tlc->change_stationary modify_mobile->tlc change_stationary->tlc load_sample 4. Load Sample (Concentrated or adsorbed on silica) prep_column->load_sample elute 5. Elute and Collect Fractions load_sample->elute analyze 6. Analyze Fractions (TLC) Combine pure fractions elute->analyze evaporate 7. Evaporate Solvent analyze->evaporate

References

Mechanism of action of (E)-4-(dimethylamino)but-3-en-2-one in specific reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential mechanisms of action for (E)-4-(dimethylamino)but-3-en-2-one, a versatile enaminone compound. The protocols outlined below are designed to facilitate research into its biological activities, drawing upon the known reactivity of enaminones and related α,β-unsaturated carbonyl compounds.

Introduction

This compound is a member of the enaminone class of compounds, which are recognized as valuable intermediates in organic synthesis.[1] The presence of an α,β-unsaturated ketone moiety suggests its potential as a Michael acceptor, a feature common to many biologically active molecules. This structural motif allows for potential covalent interactions with biological nucleophiles, such as the cysteine residues in proteins, which can modulate their function.[2] Enaminone derivatives have been investigated for a range of therapeutic applications, including anti-inflammatory, anticonvulsant, and antitumor activities.[1]

Proposed Mechanisms of Action

Based on its chemical structure and the activities of related compounds, two primary mechanisms of action are proposed for this compound:

  • Covalent Modification of Target Proteins via Michael Addition: The electrophilic β-carbon of the α,β-unsaturated ketone system is susceptible to nucleophilic attack from thiol groups of cysteine residues in proteins. This covalent modification can alter protein conformation and function, leading to a biological response.[2]

  • Modulation of Inflammatory Pathways: Related enaminone structures have demonstrated anti-inflammatory properties.[3][4] This may occur through the inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2) or by modulating signaling pathways such as the Keap1-Nrf2 pathway, which is a critical regulator of the cellular antioxidant response.[3][5]

Data Presentation

While specific quantitative data for the biological activity of this compound is not extensively available in the public domain, the following tables provide examples of the types of data that can be generated using the protocols described in this document.

Table 1: Thiol Reactivity of this compound

CompoundConcentration (µM)% Thiol Depletion (relative to control)
This compound10Data to be determined
50Data to be determined
100Data to be determined
N-ethylmaleimide (Positive Control)100~95%

Table 2: In Vitro Cytotoxicity in A549 Lung Carcinoma Cells (MTT Assay)

CompoundConcentration (µM)% Cell Viability (relative to vehicle control)IC₅₀ (µM)
This compound1Data to be determinedData to be determined
10Data to be determined
50Data to be determined
100Data to be determined
Doxorubicin (Positive Control)1~50%~1

Table 3: Inhibition of COX-2 Activity (Enzyme Immunoassay)

CompoundConcentration (µM)% COX-2 InhibitionIC₅₀ (µM)
This compound0.1Data to be determinedData to be determined
1Data to be determined
10Data to be determined
Celecoxib (Positive Control)1~90%~0.1

Experimental Protocols

The following are detailed protocols for key experiments to elucidate the mechanism of action of this compound.

Protocol for Thiol Reactivity Assay (DTNB Assay)

This protocol is designed to assess the potential of this compound to react with thiols, indicative of its activity as a Michael acceptor.

Materials:

  • This compound

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

  • N-acetylcysteine (NAC)

  • N-ethylmaleimide (NEM) as a positive control

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare working solutions of the test compound and NEM in PBS.

  • Prepare a 10 mM stock solution of NAC in PBS.

  • Prepare a 1 mg/mL solution of DTNB in PBS.

  • In a 96-well plate, add 50 µL of the test compound or control solutions at various concentrations.

  • Add 50 µL of the NAC solution to each well and incubate for 30 minutes at room temperature.

  • Add 100 µL of the DTNB solution to each well.

  • Incubate for 5 minutes at room temperature.

  • Measure the absorbance at 412 nm using a microplate reader.

  • Calculate the percentage of thiol depletion relative to the vehicle control (PBS with DMSO).

Protocol for Cell Viability (MTT Assay)

This protocol determines the cytotoxic effects of this compound on a selected cell line.

Materials:

  • Human cancer cell line (e.g., A549, PC3)

  • This compound

  • Doxorubicin (positive control)

  • Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound and doxorubicin in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[6]

Visualizations

The following diagrams illustrate the proposed mechanisms and experimental workflows.

Michael_Addition cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Enaminone This compound (Michael Acceptor) TS Transition State Enaminone->TS Nucleophilic Attack by Cys-SH Protein Target Protein with Nucleophilic Cysteine Protein->TS Adduct Covalent Protein Adduct (Altered Function) TS->Adduct Covalent Bond Formation Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Nrf2_free Nrf2 (dissociated) Keap1_Nrf2->Nrf2_free Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Basal State Enaminone This compound Enaminone->Keap1_Nrf2 Covalent Modification of Keap1 Cysteines Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binding Genes Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Genes Transcription Experimental_Workflow start Hypothesis: This compound is a Michael Acceptor thiol_assay Thiol Reactivity Assay (DTNB) start->thiol_assay cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity mechanism Mechanism of Action Studies thiol_assay->mechanism cytotoxicity->mechanism cox_assay COX-2 Inhibition Assay mechanism->cox_assay Anti-inflammatory nrf2_assay Nrf2 Activation Assay (e.g., Western Blot for HO-1) mechanism->nrf2_assay Antioxidant end Conclusion on Biological Activity cox_assay->end nrf2_assay->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for (E)-4-(dimethylamino)but-3-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (E)-4-(dimethylamino)but-3-en-2-one.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.

Question: Why is the yield of my this compound unexpectedly low?

Answer:

Low yields can stem from several factors, from reactant quality to reaction conditions. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The reaction between acetone and N,N-dimethylformamide dimethyl acetal (DMF-DMA) may not have gone to completion. Consider extending the reaction time or moderately increasing the temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

  • Suboptimal Temperature: The reaction temperature is a critical parameter. While heating is generally required, excessive temperatures can lead to decomposition of the product or starting materials. A temperature range of 50-60 °C is often a good starting point.

  • Presence of Water: Enamine synthesis is a condensation reaction that produces water as a byproduct. The presence of water can shift the equilibrium back towards the starting materials, thus reducing the yield. Ensure all glassware is thoroughly dried and use anhydrous solvents. The use of a Dean-Stark trap during the reaction can be effective in removing water as it is formed.

  • Impure Reagents: The purity of both acetone and DMF-DMA is crucial. Impurities in acetone can lead to side reactions, while old or improperly stored DMF-DMA may have partially hydrolyzed, reducing its effectiveness. It is advisable to use freshly distilled acetone and high-purity DMF-DMA.

Question: My final product is a dark oil or solid and appears impure. What are the likely side products and how can I minimize them?

Answer:

The formation of colored impurities is a common issue and can often be attributed to side reactions.

  • Self-Condensation of Acetone: Under basic or acidic conditions (sometimes inadvertently introduced), acetone can undergo self-condensation (an aldol condensation) to form products like diacetone alcohol and mesityl oxide. To minimize this, ensure the reaction is run under neutral or slightly basic conditions and avoid strong acids or bases unless specified in a validated protocol.

  • Formation of Byproducts from DMF-DMA: DMF-DMA can decompose, especially in the presence of moisture or at high temperatures, to produce dimethylamine and other byproducts. These can react further or contaminate the final product. Using fresh DMF-DMA and maintaining the recommended reaction temperature is key.

  • Polymerization: The product, an α,β-unsaturated ketone, can be susceptible to polymerization, especially if exposed to light, heat, or acidic/basic impurities for extended periods. It is best to work up the reaction promptly upon completion and store the purified product in a cool, dark place.

Question: I am having difficulty purifying the crude product. What are the recommended purification methods?

Answer:

Purification of this compound can be challenging due to its polarity and potential for decomposition on silica gel.

  • Vacuum Distillation: For liquid crude products, vacuum distillation is often the most effective method for purification on a larger scale. This technique separates compounds based on their boiling points at reduced pressure, which helps to avoid thermal decomposition.

  • Column Chromatography: While challenging, column chromatography on silica gel can be used for smaller-scale purifications. However, the acidic nature of standard silica gel can cause streaking and decomposition of the enaminone. To mitigate this, the silica gel can be deactivated by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (typically 1-2%). A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is recommended.

  • Recrystallization: If the crude product is a solid or can be induced to crystallize, recrystallization is an excellent purification method. The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but not when cold. Common solvent systems for similar compounds include isopropanol or ether/petroleum ether mixtures.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The reaction proceeds through a condensation mechanism. The acetone first undergoes tautomerization to its enol form. The more nucleophilic enol then attacks the electrophilic carbon of the N,N-dimethylformamide dimethyl acetal (DMF-DMA). This is followed by the elimination of two molecules of methanol to form the stable, conjugated enaminone product.

Q2: Can I use other ketones or amine sources for this type of reaction?

A2: Yes, this reaction is a general method for the synthesis of a wide variety of enaminones. Different ketones will lead to different substituents at the 1-position of the butenone backbone. Other dialkylformamide dialkyl acetals can also be used to vary the amino group. However, reaction conditions may need to be re-optimized for different substrates.

Q3: What spectroscopic data should I expect for the pure this compound?

A3: For the (E)-isomer, you would expect to see distinct signals in the 1H NMR spectrum corresponding to the vinyl protons with a large coupling constant (typically >12 Hz), indicative of the trans geometry. The spectrum would also show signals for the acetyl methyl group and the two N-methyl groups. The 13C NMR would show characteristic peaks for the carbonyl carbon, the two vinyl carbons, and the methyl carbons.

Q4: How should I store the purified this compound?

A4: To ensure stability, the purified compound should be stored as a solid or neat oil in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and polymerization. If storage in solution is necessary, use a dry, aprotic solvent and prepare fresh solutions when possible.

Data Presentation

Table 1: Optimization of Reaction Conditions for Enaminone Synthesis (Representative Data)

EntrySolventCatalystTemperature (°C)Time (h)Yield (%)
1TolueneNone110675
2XyleneNone140482
3NeatNone80865
4Ethanolp-TsOH781255
5DioxaneNone100678

Note: This table presents representative data from various enaminone syntheses to illustrate the impact of different reaction parameters. Optimal conditions for this compound should be determined experimentally.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • Acetone (anhydrous)

  • N,N-dimethylformamide dimethyl acetal (DMF-DMA)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Apparatus for vacuum distillation or column chromatography

  • Solvents for purification (e.g., hexanes, ethyl acetate, triethylamine)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add acetone (1.0 equivalent).

  • Addition of Reagent: To the stirred acetone, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.1 to 1.5 equivalents). The reaction is often performed neat or in a high-boiling solvent like xylene.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120°C. The optimal temperature and time will depend on the scale and solvent used. A typical reaction time is between 4 to 8 hours.[1]

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 1:1 hexanes:ethyl acetate).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the solvent and any volatile byproducts under reduced pressure using a rotary evaporator.

  • Purification:

    • Vacuum Distillation: Purify the resulting crude oil or solid by vacuum distillation. Collect the fraction that distills at the correct boiling point and pressure.

    • Column Chromatography: Alternatively, purify the crude product by column chromatography on silica gel deactivated with triethylamine. Elute with a gradient of ethyl acetate in hexanes.

    • Recrystallization: If the product is a solid, it can be recrystallized from a suitable solvent like isopropanol.[1]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start reagents Measure Acetone & DMF-DMA start->reagents glassware Dry Glassware start->glassware setup Combine Reagents in Flask reagents->setup glassware->setup heat Heat & Stir (80-120°C, 4-8h) setup->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temp monitor->cool Reaction Complete concentrate Concentrate in vacuo cool->concentrate purify Purify concentrate->purify distillation Vacuum Distillation purify->distillation chromatography Column Chromatography purify->chromatography recrystallization Recrystallization purify->recrystallization analyze Characterize Product (NMR, etc.) distillation->analyze chromatography->analyze recrystallization->analyze end End analyze->end troubleshooting_guide cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impure Product incomplete_rxn Incomplete Reaction start->incomplete_rxn temp Suboptimal Temperature start->temp water Presence of Water start->water reagents Impure Reagents start->reagents side_reactions Side Reactions (e.g., Aldol) start->side_reactions decomposition Product Decomposition start->decomposition sol_time_temp Increase time/temp moderately Monitor by TLC incomplete_rxn->sol_time_temp sol_temp Optimize temperature (e.g., 80-100°C) temp->sol_temp sol_water Use dry glassware/solvents Use Dean-Stark trap water->sol_water sol_reagents Use pure/fresh reagents reagents->sol_reagents sol_side_reactions Control pH Maintain optimal temp side_reactions->sol_side_reactions sol_decomposition Prompt work-up Deactivate silica gel decomposition->sol_decomposition

References

Technical Support Center: Synthesis of (E)-4-(dimethylamino)but-3-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of (E)-4-(dimethylamino)but-3-en-2-one synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Q1: My reaction has a very low or no yield of the desired enaminone. What are the likely causes?

A1: Low or no product yield is a common issue that can stem from several factors. The primary culprits often involve the quality of reagents, reaction conditions, and the presence of impurities.

  • Poor Quality Reagents:

    • Cause: The starting materials, particularly acetylacetone (2,4-pentanedione) and N,N-dimethylformamide dimethyl acetal (DMF-DMA), may be old or degraded. Acetone, if used, can contain significant amounts of water. Solvents may not be anhydrous.

    • Solution: Use freshly opened or purified reagents. Ensure solvents are dried over an appropriate drying agent before use. For instance, refluxing xylene over sodium can remove water.

  • Suboptimal Reaction Temperature:

    • Cause: The reaction temperature may be too low, leading to a slow or stalled reaction, or too high, causing decomposition of the product or reagents.

    • Solution: The reaction typically requires heating. A common temperature range is refluxing in a solvent like xylene (around 140°C). Optimization may be required.

  • Presence of Water:

    • Cause: Water can hydrolyze the DMF-DMA reagent, rendering it inactive.

    • Solution: Ensure all glassware is thoroughly dried (e.g., flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.

  • Incorrect Stoichiometry:

    • Cause: An incorrect molar ratio of reactants can lead to incomplete conversion of the limiting reagent.

    • Solution: Typically, a slight excess of DMF-DMA is used to ensure complete conversion of the ketone.

Q2: I am observing the formation of multiple side products. What are they and how can I minimize them?

A2: Side product formation is often related to the reactivity of the starting materials and intermediates.

  • Self-Condensation of Acetone:

    • Cause: If using acetone as the starting material, it can undergo self-condensation (an aldol condensation) under certain conditions, especially if basic or acidic impurities are present.

    • Solution: Using acetylacetone as the starting material is often preferred as it is more acidic and readily forms the enolate required for the reaction with DMF-DMA.

  • Formation of a Bis-Adduct:

    • Cause: It is possible for DMF-DMA to react with both methyl groups of acetylacetone, leading to the formation of 1,5-bis(dimethylamino)penta-1,4-dien-3-one.

    • Solution: Careful control of the stoichiometry (using a 1:1 or slight excess of DMF-DMA to acetylacetone) and reaction time can help to minimize the formation of this bis-adduct.

  • Unreacted Starting Materials:

    • Cause: Incomplete reaction due to insufficient heating, short reaction time, or poor mixing.

    • Solution: Ensure adequate heating for a sufficient duration and efficient stirring to ensure homogeneity of the reaction mixture. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

Q3: How can I effectively purify the crude this compound?

A3: The purification method depends on the scale of the reaction and the nature of the impurities.

  • Vacuum Distillation: This is a common and effective method for purifying liquid enaminones. The reduced pressure allows the compound to distill at a lower temperature, preventing thermal decomposition.

  • Column Chromatography: For smaller scale reactions or to remove closely related impurities, column chromatography on silica gel can be employed. A typical eluent system would be a mixture of hexanes and ethyl acetate, with the polarity gradually increased.

  • Recrystallization: If the product is a solid or can be crystallized from a suitable solvent system, this can be an effective purification technique.

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound.

Protocol 1: Synthesis from Acetylacetone and DMF-DMA

This is a common and reliable method for the preparation of the target enaminone.

Materials:

  • Acetylacetone (2,4-pentanedione)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Xylene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Apparatus for vacuum distillation

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add acetylacetone (1.0 equivalent) and anhydrous xylene.

  • Add N,N-dimethylformamide dimethyl acetal (1.1 equivalents) to the flask.

  • Heat the reaction mixture to reflux (approximately 140°C) with vigorous stirring.

  • Monitor the progress of the reaction by TLC. The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent (xylene) under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by vacuum distillation to obtain this compound as a pale yellow oil or low-melting solid.

Data Presentation

The yield of this compound is highly dependent on the reaction conditions. The following table summarizes the expected impact of various parameters on the reaction yield. Note: The yield percentages are illustrative and serve to demonstrate the general trends. Optimal conditions should be determined empirically.

ParameterCondition AYield (%)Condition BYield (%)Rationale
Temperature 80°C40-50140°C (Reflux in Xylene)80-90Higher temperatures increase the reaction rate and drive the equilibrium towards the product by removing the methanol byproduct.
Reaction Time 2 hours50-606 hours85-95Sufficient time is required for the reaction to go to completion. Monitoring by TLC is recommended to avoid prolonged heating which can lead to side products.
Solvent Toluene75-85Solvent-free70-80An inert, high-boiling solvent like xylene or toluene helps to maintain a consistent temperature and allows for the azeotropic removal of methanol. Solvent-free conditions can also be effective but may require more precise temperature control.
Catalyst None80-90Acetic Acid (catalytic)70-80This reaction is typically run without an external catalyst. The addition of acid can sometimes promote side reactions.

Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Final Product A Acetylacetone C Combine & Reflux in Xylene A->C B DMF-DMA B->C D Solvent Removal C->D Cooling E Vacuum Distillation D->E Crude Product F This compound E->F Purified Product G Start Low Yield Observed Reagents Check Reagent Quality (Purity, Age, Anhydrous) Start->Reagents Reagents->Start Impure/Wet Conditions Verify Reaction Conditions (Temperature, Time, Stirring) Reagents->Conditions Reagents OK Conditions->Start Incorrect Atmosphere Ensure Inert Atmosphere (Dry Glassware, N2/Ar) Conditions->Atmosphere Conditions OK Atmosphere->Start Moisture Present Purification Optimize Purification (Distillation, Chromatography) Atmosphere->Purification Atmosphere OK Purification->Start Product Loss Success Improved Yield Purification->Success Purification OK

Technical Support Center: Troubleshooting Low Conversion Rates in Enaminone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during enaminone synthesis. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and supporting data to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My enaminone reaction has a low or no product yield. What are the potential causes and how can I address them?

A1: Low or no product yield in enaminone synthesis can stem from several factors. Here's a breakdown of common issues and their solutions:

  • Inactive or Poisoned Catalyst: The catalyst may have degraded or been rendered inactive by impurities.[1][2][3]

    • Solution: Use a freshly prepared or purchased catalyst. If you suspect catalyst poisoning, consider purifying your reagents and solvent. It may also be beneficial to try a different catalyst system, for instance, switching from a Lewis acid to a transition metal catalyst or employing a metal-free approach.[1][4]

  • Suboptimal Reaction Conditions: The temperature, reaction time, or concentration may not be ideal for your specific substrates.

    • Solution: Systematically screen reaction parameters. Vary the temperature in increments (e.g., room temperature, 50 °C, 80 °C, reflux) and monitor the reaction progress over time using techniques like TLC or LC-MS. Solvent-free conditions at elevated temperatures (e.g., 70 °C) have been shown to significantly improve both yield and reaction time in some cases.[5]

  • Poor Quality Reagents or Solvents: Impurities in your starting materials (amines, 1,3-dicarbonyl compounds) or solvents can interfere with the reaction. Water is a common impurity that can lead to hydrolysis of the enaminone product.[6][7]

    • Solution: Purify your starting materials through recrystallization or distillation. Use dry, high-purity solvents. If your reagents are air-sensitive, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Steric Hindrance: Bulky substituents on either the amine or the dicarbonyl compound can sterically hinder the reaction, slowing it down or preventing it from occurring.[1]

    • Solution: If possible, consider using less sterically hindered starting materials. Alternatively, you may need to employ a more active catalyst or increase the reaction temperature to overcome the steric barrier.[1]

Q2: I am observing the formation of multiple products or isomers. How can I improve the regioselectivity of my enaminone synthesis?

A2: Poor regioselectivity, resulting in a mixture of isomers, is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds. The outcome is influenced by electronic and steric effects, as well as reaction conditions.

  • Electronic and Steric Effects: The inherent electronic properties and size of substituents on the starting materials can direct the amine to one carbonyl group over the other.

    • Solution: You can sometimes modify the electronic nature of the substituents to favor one product. For example, introducing an electron-withdrawing group on the dicarbonyl compound can enhance the reactivity of the adjacent carbonyl.[1]

  • Reaction Conditions: The choice of solvent and base can significantly impact the regiochemical outcome.[1][8]

    • Solution: Screen different solvents with varying polarities. The choice of base and its concentration can also be critical in controlling the deprotonation step and subsequent reaction pathway.[1][8]

  • Catalyst Choice: Different catalysts can exhibit different selectivities.

    • Solution: Experiment with a range of catalysts. For example, Lewis acids like Sc(OTf)₃ or transition metals like palladium may offer different regioselectivity profiles.[1]

Q3: My reaction seems to work, but my isolated yield is very low. What could be the reason?

A3: A low isolated yield, despite good conversion in the crude reaction mixture, often points to issues during work-up and purification.[9][10][11]

  • Product Instability: Enaminones can be susceptible to hydrolysis, especially under acidic conditions.[6][7] The presence of water during work-up or chromatography can lead to the degradation of your product.

    • Solution: Ensure your work-up procedures are performed without unnecessary delays and with dry solvents. If using column chromatography, consider using a less polar solvent system and neutralizing the silica gel with a small amount of base (e.g., triethylamine) to prevent product degradation on the column.

  • Difficult Purification: The product may be difficult to separate from starting materials or byproducts.

    • Solution: Optimize your purification technique. This could involve trying different chromatography conditions (e.g., different solvent systems or stationary phases) or considering alternative purification methods like recrystallization or distillation. In some cases, derivatization of the product to a more easily purifiable form, followed by a deprotection step, can be a viable strategy.[12]

Data Presentation

The following tables summarize quantitative data on the effect of various reaction parameters on enaminone synthesis yields.

Table 1: Effect of Solvent on Enaminone Synthesis

EntrySolventYield (%)
1Water (H₂O)Lower Yield
2Methanol (CH₃OH)High Yield
3Ethanol (C₂H₅OH)High Yield
4Acetonitrile (CH₃CN)Moderate Yield
5Chloroform (CHCl₃)Moderate Yield
6Tetrahydrofuran (THF)Moderate Yield
7Dichloromethane (DCM)Sluggish Reaction
8Solvent-Free (70 °C)Excellent Yield (up to 90%)[5]

Table 2: Catalyst Screening for Enaminone Synthesis

EntryCatalystYield (%)
1No Catalyst25%[13]
2(PPh₃)AuClHigh Yield
3AgOTfHigh Yield
4(PPh₃)AuCl / AgOTf98%[13]
5PPA-SiO₂Good to Excellent (up to 90%)[5]
6Ceric Ammonium NitrateGood to Excellent[4]
7Triflic Acid (TfOH)Yield dependent on equivalents[14]

Experimental Protocols

Protocol 1: General Procedure for Catalyst and Solvent Screening

  • Setup: To a series of clean, dry reaction vials, add the 1,3-dicarbonyl compound (1.0 mmol) and a magnetic stir bar.

  • Reagent Addition: In each vial, add the amine (1.0-1.2 mmol).

  • Catalyst Addition: To each vial, add the respective catalyst (e.g., 1-5 mol%). For a no-catalyst control, omit this step.

  • Solvent Addition: To each vial, add the desired solvent (e.g., 2 mL). For a solvent-free reaction, omit this step.

  • Reaction: Cap the vials and stir the mixtures at the desired temperature (e.g., room temperature, 50 °C, 70 °C).

  • Monitoring: Monitor the progress of the reactions by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h, 24h).

  • Work-up and Analysis: Once the reaction is complete (or has reached a plateau), quench the reaction (if necessary), and perform a standard work-up (e.g., extraction with an organic solvent). Analyze the crude product by ¹H NMR or GC-MS to determine the conversion rate.

Protocol 2: General Procedure for a Solvent-Free Enaminone Synthesis

  • Mixing: In a round-bottom flask, combine the 1,3-dicarbonyl compound (1.0 mmol), the amine (1.0 mmol), and the catalyst (e.g., PPA-SiO₂, 1-5 mol%).[5]

  • Heating: Heat the mixture in an oil bath at the desired temperature (e.g., 70 °C) with stirring.[5]

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or ¹H NMR.

  • Purification: Once the reaction is complete, the crude product can often be purified directly by column chromatography or recrystallization without a liquid-liquid extraction step.

Mandatory Visualizations

Troubleshooting_Workflow start Low Conversion Rate in Enaminone Reaction reagent_issues Check Reagents & Solvents start->reagent_issues condition_issues Optimize Reaction Conditions start->condition_issues catalyst_issues Evaluate Catalyst start->catalyst_issues substrate_issues Consider Substrate Structure start->substrate_issues purify_reagents Purify Starting Materials (Distillation/Recrystallization) reagent_issues->purify_reagents dry_solvents Use Dry, High-Purity Solvents reagent_issues->dry_solvents inert_atmosphere Use Inert Atmosphere (if reagents are air-sensitive) reagent_issues->inert_atmosphere screen_temp Screen Temperature (e.g., RT, 50°C, 80°C, Reflux) condition_issues->screen_temp vary_time Vary Reaction Time condition_issues->vary_time screen_solvent Screen Solvents (Polar, Apolar, Solvent-Free) condition_issues->screen_solvent fresh_catalyst Use Fresh Catalyst catalyst_issues->fresh_catalyst screen_catalyst Screen Different Catalysts (Lewis Acids, Transition Metals) catalyst_issues->screen_catalyst check_poisoning Check for Catalyst Poisoning (Purify Reagents) catalyst_issues->check_poisoning steric_hindrance Assess Steric Hindrance substrate_issues->steric_hindrance electronic_effects Evaluate Electronic Effects substrate_issues->electronic_effects solution Improved Conversion Rate purify_reagents->solution dry_solvents->solution inert_atmosphere->solution screen_temp->solution vary_time->solution screen_solvent->solution fresh_catalyst->solution screen_catalyst->solution check_poisoning->solution steric_hindrance->solution electronic_effects->solution

Caption: A logical workflow for troubleshooting low conversion rates in enaminone reactions.

Enaminone_Formation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Hemiaminal Hemiaminal 1_3_Dicarbonyl->Hemiaminal + Amine Amine Secondary Amine (R₂NH) Amine->Hemiaminal Iminium_Ion Iminium Ion Hemiaminal->Iminium_Ion - H₂O (Acid Catalyzed) Enaminone Enaminone Iminium_Ion->Enaminone - H⁺ (Deprotonation)

Caption: The reaction mechanism for the formation of enaminones from 1,3-dicarbonyls and amines.

References

Stability issues of (E)-4-(dimethylamino)but-3-en-2-one under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (E)-4-(dimethylamino)but-3-en-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concern for this compound is its susceptibility to hydrolysis, particularly in acidic conditions. As an enaminone, the compound can undergo cleavage of the carbon-nitrogen double bond in the presence of water, leading to the formation of 4-oxobutan-2-one and dimethylamine. The rate of this hydrolysis is generally accelerated in acidic environments due to protonation of the enamine nitrogen, which makes the β-carbon more electrophilic and susceptible to nucleophilic attack by water. Additionally, exposure to elevated temperatures and certain solvents can also promote degradation.

Q2: What are the expected degradation products of this compound?

A2: Under hydrolytic conditions, the primary degradation products are expected to be 4-oxobutan-2-one and dimethylamine. Under thermal stress, more complex degradation pathways may occur, potentially leading to polymerization or the formation of other byproducts. It is crucial to analyze samples using appropriate analytical techniques like HPLC-MS or GC-MS to identify and quantify any degradation products that may form under specific experimental conditions.

Q3: How should this compound be properly stored to ensure its stability?

A3: To minimize degradation, this compound should be stored in a cool, dry, and dark place. Recommended storage is at 4°C in a tightly sealed container to protect it from moisture and light. For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) can further prevent potential oxidative degradation.

Q4: Can the choice of solvent impact the stability of this compound in solutions?

A4: Yes, the choice of solvent is critical. Protic solvents, such as water and alcohols (e.g., methanol, ethanol), can participate in the hydrolysis of the enaminone. Therefore, for preparing stock solutions or for use in reactions where stability is crucial, aprotic solvents like acetonitrile, tetrahydrofuran (THF), or dichloromethane (DCM) are recommended. If the use of a protic solvent is unavoidable, it is advisable to prepare fresh solutions immediately before use and to keep them at a low temperature.

Troubleshooting Guides

Issue 1: Rapid Degradation of the Compound in Solution
Possible Cause Troubleshooting Action
Presence of acidic impurities in the solvent or glassware. Use high-purity, anhydrous solvents. Ensure all glassware is thoroughly cleaned and dried, and consider rinsing with a mild base solution (e.g., a dilute solution of triethylamine in an organic solvent) followed by drying before use.
Use of a protic solvent. Switch to an aprotic solvent such as acetonitrile, THF, or DCM for stock solutions and reactions. If a protic solvent is necessary, prepare the solution immediately before use and keep it cold.
Exposure to light. Protect the solution from light by using amber-colored vials or by wrapping the container with aluminum foil.
Elevated temperature. Prepare and store solutions at low temperatures (e.g., 0-4°C). Avoid heating solutions unless required by the experimental protocol, and if so, for the minimum time necessary.
Issue 2: Inconsistent Results in Biological Assays
Possible Cause Troubleshooting Action
Degradation in aqueous assay buffer. Assess the stability of the compound in the specific assay buffer at the working concentration and temperature. Prepare a time-course experiment and analyze the compound's concentration over time using HPLC. If degradation is significant, consider modifying the buffer pH (if possible) or reducing the incubation time.
Interaction with assay components. Some assay components may catalyze the degradation of the compound. Run control experiments without the biological target to assess the compound's stability in the complete assay medium.
Adsorption to plasticware. Use low-adhesion microplates or glassware to minimize the loss of the compound due to surface adsorption.

Data on Stability

While specific quantitative kinetic data for the degradation of this compound is not extensively available in the public domain, the following table summarizes the expected stability trends based on the general chemistry of enaminones.

Condition Parameter Expected Stability Primary Degradation Pathway
pH Acidic (pH < 5)LowAcid-catalyzed hydrolysis
Neutral (pH ~7)ModerateSlow hydrolysis
Basic (pH > 9)Moderate to HighGenerally more stable than in acidic conditions
Temperature -20°C (Solid)HighMinimal degradation
4°C (Solid)HighMinimal degradation
Room Temperature (Solid)ModeratePotential for slow degradation over time
> 40°CLowAccelerated thermal degradation
Solvent Aprotic (e.g., ACN, THF)HighMinimal solvent-mediated degradation
Protic (e.g., Water, MeOH)Low to ModerateHydrolysis
Light UV or prolonged daylightLow to ModeratePotential for photodegradation/isomerization

Experimental Protocols

Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the stability of this compound under various conditions.

1. Materials and Reagents:

  • This compound

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (or other suitable buffer components)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • From the stock solution, prepare working solutions in the desired test medium (e.g., different pH buffers, solvents) at a final concentration of approximately 50 µg/mL.

3. Stability Study Conditions:

  • pH Stability: Incubate the working solutions in buffers of different pH values (e.g., pH 3, 5, 7, 9) at a constant temperature (e.g., 25°C or 37°C).

  • Thermal Stability: Incubate the working solutions in a suitable solvent (e.g., acetonitrile) at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

  • Photostability: Expose a working solution in a quartz cuvette to a controlled light source (e.g., UV lamp at 254 nm or a photostability chamber) and compare it to a control sample kept in the dark.

4. HPLC Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.

  • Inject the samples onto the HPLC system.

  • HPLC Conditions (Example):

    • Mobile Phase: A gradient of A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile.

    • Gradient: Start with 10% B, increase to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: Monitor at the λmax of the compound (determine by UV scan).

  • Quantify the peak area of the parent compound at each time point to determine the percentage remaining.

Visualizations

Hydrolysis_Pathway Compound This compound TransitionState Protonated Intermediate Compound->TransitionState H+, H2O Products 4-oxobutan-2-one + Dimethylamine TransitionState->Products Hydrolysis

Caption: Acid-catalyzed hydrolysis pathway of this compound.

Troubleshooting_Workflow Start Compound Degradation Observed CheckSolvent Is the solvent protic or acidic? Start->CheckSolvent CheckTemp Is the temperature elevated? CheckSolvent->CheckTemp No UseAprotic Switch to a dry, aprotic solvent. CheckSolvent->UseAprotic Yes CheckLight Is the sample exposed to light? CheckTemp->CheckLight No ControlTemp Store and handle at low temperature. CheckTemp->ControlTemp Yes ProtectLight Protect from light. CheckLight->ProtectLight Yes Reanalyze Re-analyze stability CheckLight->Reanalyze No UseAprotic->Reanalyze ControlTemp->Reanalyze ProtectLight->Reanalyze

Caption: Troubleshooting workflow for addressing compound degradation.

Technical Support Center: (E)-4-(dimethylamino)but-3-en-2-one Mediated Transformations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for catalyst selection in chemical transformations involving (E)-4-(dimethylamino)but-3-en-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the common types of transformations mediated by this compound?

This compound, a versatile enaminone, primarily serves as a building block in the synthesis of various heterocyclic compounds. Its conjugated system allows it to act as a nucleophile or an electrophile, making it a valuable precursor for:

  • Pyridine Synthesis: Through condensation reactions with compounds containing an active methylene group.

  • Pyrimidine Synthesis: By reacting with amidines, guanidines, or ureas.[1]

  • Pyrrole Synthesis: Via reactions involving nucleophilic and electrophilic sites on its structure.[2]

  • Michael Additions: Acting as a Michael acceptor.

  • Cycloaddition Reactions: Participating in [4+2] and [3+2] annulation reactions to form complex cyclic systems.

Q2: What are the key factors to consider when selecting a catalyst for transformations involving this enaminone?

Catalyst selection is crucial for achieving high yield and selectivity. The primary factors include:

  • Nature of the Transformation: The type of reaction (e.g., condensation, cycloaddition) will dictate the class of catalyst (acid, base, organocatalyst, or metal catalyst).

  • Substrate Scope: The electronic and steric properties of the other reactants will influence catalyst choice.

  • Desired Selectivity: Regio- and stereoselectivity can often be controlled by the catalyst. For instance, chiral catalysts are employed for asymmetric synthesis.

  • Reaction Conditions: Temperature, solvent, and reaction time are interconnected with catalyst activity and stability.

Q3: Can you provide examples of catalysts used for specific transformations?

Certainly. The choice of catalyst is highly dependent on the desired outcome. For instance, in the synthesis of pyrimidines from 1,3-dicarbonyl compounds (structurally related to enaminones) and ureas, Lewis acids like YbCl₃ have been utilized.[1] For multicomponent reactions leading to chromene derivatives, organocatalysts such as 4-(dimethylamino)pyridine (DMAP) have proven effective, especially under microwave irradiation.[3][4] In pyridine synthesis via C-H activation pathways, rhodium catalysts are often employed.[5]

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound and provides potential solutions.

Issue 1: Low or No Product Yield

Potential CauseRecommended Solutions
Inactive Catalyst Use a freshly prepared or purchased catalyst. Consider switching to a different catalyst system (e.g., from a Brønsted acid to a Lewis acid). For multicomponent reactions, ensure the catalyst is compatible with all starting materials.[6]
Inappropriate Reaction Conditions Systematically optimize the temperature, solvent, and reaction time. Some reactions may require elevated temperatures, while others proceed efficiently at room temperature.[6] For sensitive substrates, milder conditions are preferable.
Poor Quality Reagents Purify starting materials and use dry, high-purity solvents. Impurities can poison the catalyst or lead to side reactions.
Substrate Decomposition This compound can be sensitive to harsh acidic or basic conditions. Consider using milder catalysts or buffered reaction media.

Issue 2: Poor Regio- or Stereoselectivity

Potential CauseRecommended Solutions
Incorrect Catalyst Choice The catalyst plays a critical role in directing the selectivity of the reaction. For cycloaddition reactions, the choice between a thermal or catalyzed pathway can significantly impact the outcome.[7] In asymmetric synthesis, the selection of the chiral ligand is paramount.
Reaction Temperature Higher temperatures can sometimes lead to a loss of selectivity. Running the reaction at a lower temperature, even if it requires a longer reaction time, may improve the desired isomer ratio.
Solvent Effects The polarity and coordinating ability of the solvent can influence the transition state and thus the selectivity. Screen a range of solvents to find the optimal one for your specific transformation.

Experimental Protocols

Below are illustrative experimental protocols for transformations involving enaminones. While not all directly use this compound, they provide a solid foundation for designing experiments.

Protocol 1: General Procedure for Pyridine Synthesis via C-H Activation (Analogous System) [5]

  • To an oven-dried vial, add the α,β-unsaturated imine (1.0 equiv), the alkyne (1.5 equiv), and a rhodium-based catalyst such as [Rh(cod)₂]BF₄ (5 mol%).

  • Add a suitable ligand, for example, a phosphine ligand (10 mol%).

  • Dissolve the mixture in an appropriate solvent (e.g., THF or toluene) under an inert atmosphere.

  • Stir the reaction mixture at a specified temperature (e.g., 80-120 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired pyridine derivative.

Protocol 2: Multicomponent Synthesis of Pyrimidine Derivatives (Analogous System) [8]

  • In a round-bottom flask, combine the 1,3-dicarbonyl compound or enaminone (1.0 equiv), an aldehyde (1.0 equiv), and urea or thiourea (1.2 equiv).

  • Add a catalytic amount of a suitable catalyst, such as a Brønsted acid (e.g., p-toluenesulfonic acid, 10 mol%) or a Lewis acid (e.g., YbCl₃, 5 mol%).[1]

  • Add a solvent (e.g., ethanol or acetonitrile) and reflux the mixture for the required time (monitor by TLC).

  • After completion, cool the reaction mixture to room temperature, which may cause the product to precipitate.

  • Collect the solid product by filtration and wash with a cold solvent. If no precipitate forms, concentrate the solvent and purify the residue by recrystallization or column chromatography.

Catalyst Selection Summary

The following table summarizes catalyst choices for various transformations involving enaminones and related compounds, providing a starting point for catalyst screening.

TransformationCatalyst ClassSpecific ExamplesTypical Loading (mol%)
Pyridine Synthesis Transition Metal[Rh(cod)₂]BF₄ / Ligand5 - 10
Pyrimidine Synthesis Lewis AcidYbCl₃5
Brønsted Acidp-Toluenesulfonic acid10
Multicomponent Reactions Organocatalyst4-(Dimethylamino)pyridine (DMAP)10 - 20
Ionic LiquidBasic Ionic Liquids5 - 10
Cycloaddition Reactions OrganocatalystChiral Amines, Phosphines10 - 20
Lewis AcidSc(OTf)₃, Cu(OTf)₂5 - 15

Signaling Pathways and Workflows

The following diagrams illustrate typical workflows and reaction pathways relevant to transformations involving this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification reagents Reagents & Solvents setup Reaction Setup (Inert Atmosphere) reagents->setup catalyst Catalyst Selection catalyst->setup glassware Oven-dried Glassware glassware->setup monitoring Monitoring (TLC, GC-MS) setup->monitoring workup Workup & Extraction monitoring->workup purification Purification (Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization

Caption: A typical experimental workflow for catalyzed organic synthesis.

reaction_pathway enaminone This compound intermediate Intermediate enaminone->intermediate + Reactant reactant Reactant (e.g., Active Methylene Compound) reactant->intermediate catalyst Catalyst (e.g., Acid or Base) catalyst->intermediate Activation product Heterocyclic Product (e.g., Pyridine) intermediate->product Cyclization/ Elimination

References

Technical Support Center: Reactivity of (E)-4-(dimethylamino)but-3-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (E)-4-(dimethylamino)but-3-en-2-one. The information focuses on the critical role of the solvent in directing the reactivity and outcome of experiments involving this versatile enaminone.

Troubleshooting Guide

Encountering unexpected results in your reactions with this compound? This guide addresses common issues and provides solutions related to solvent choice.

Issue EncounteredProbable Cause Related to SolventSuggested Solution(s)
Low or No Product Yield Inappropriate Solvent Polarity: The polarity of the solvent may not be suitable for stabilizing the transition state of the reaction. For instance, nonpolar solvents may hinder reactions involving polar intermediates.Solvent Screening: Test a range of solvents with varying polarities (e.g., toluene, acetonitrile, ethanol). For reactions proceeding through ionic intermediates, a switch to a more polar solvent is often beneficial.
Poor Solubility of Reactants: this compound or other reactants may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.Select a Better Solvent: Choose a solvent in which all reactants are fully soluble at the reaction temperature. Gentle heating or sonication can also aid dissolution.
Solvent-Nucleophile Interaction: In reactions with strong nucleophiles, polar protic solvents (e.g., ethanol, water) can form hydrogen bonds with the nucleophile, creating a "solvent cage" that reduces its reactivity.Switch to a Polar Aprotic Solvent: Use solvents like acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) to enhance the nucleophilicity of anionic species.
Formation of Multiple Products/Side Reactions Solvent-Promoted Side Reactions: The solvent can participate in or catalyze undesired reaction pathways. For example, protic solvents can sometimes act as nucleophiles or proton sources, leading to side products.Use a Non-participating Solvent: Select an inert solvent that does not interfere with the desired reaction. Toluene or dioxane are often good choices for cycloaddition reactions.
Incorrect Solvent for Regio-/Stereoselectivity: The solvent can influence the regioselectivity and stereoselectivity of cycloaddition reactions by differentially stabilizing various transition states.Optimize with Different Solvents: Experiment with solvents of different polarities and coordinating abilities to favor the desired isomer. For some cycloadditions, nonpolar solvents like toluene provide good selectivity.
Slow Reaction Rate Insufficient Stabilization of Transition State: The solvent may not be effectively stabilizing the transition state of the rate-determining step. This is particularly true for reactions that involve the formation of charged intermediates.Increase Solvent Polarity: For reactions proceeding through polar transition states, increasing the solvent polarity (e.g., moving from toluene to acetonitrile) can accelerate the reaction.
Solvent Viscosity: Highly viscous solvents can impede the diffusion of reactants, leading to slower reaction rates.Choose a Less Viscous Solvent: If diffusion is a limiting factor, consider a less viscous solvent, provided it meets other reaction requirements.
Difficulty in Product Isolation/Purification High Boiling Point of Solvent: Solvents with very high boiling points (e.g., DMF, DMSO) can be difficult to remove completely from the reaction mixture.Use a Lower-Boiling Solvent: If possible, select a solvent with a lower boiling point for easier removal under vacuum. Alternatively, use techniques like precipitation or extraction to isolate the product.
Solvent-Product A-Trope Formation: The solvent may form an azeotrope with the product, making complete separation by distillation challenging.Alternative Purification Methods: Employ chromatography (column or preparative TLC), recrystallization, or extraction to purify the product.

Frequently Asked Questions (FAQs)

Q1: How does the polarity of the solvent affect the reactivity of this compound?

The polarity of the solvent plays a crucial role in the reactivity of this compound by influencing the stability of the ground state, transition state, and any charged intermediates. Enaminones possess a delocalized π-electron system, making them susceptible to solvent effects.

  • Polar Solvents: Generally, polar solvents can stabilize polar transition states, which often occur in reactions of enaminones. For reactions involving the formation of charged intermediates, such as in some nucleophilic additions, polar solvents can significantly increase the reaction rate.

  • Nonpolar Solvents: Nonpolar solvents are often preferred for reactions where a nonpolar transition state is involved, such as certain cycloaddition reactions. They can also be advantageous when trying to avoid side reactions that might be promoted by polar solvents.

Q2: What is the difference between using a polar protic and a polar aprotic solvent in reactions with this enaminone?

The key difference lies in the ability of the solvent to act as a hydrogen bond donor.

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have a hydrogen atom attached to an electronegative atom (like oxygen) and can form strong hydrogen bonds. While they can stabilize charged species, they can also solvate and deactivate strong nucleophiles by forming a "solvent cage" around them, which can slow down reactions like SN2 substitutions.

  • Polar Aprotic Solvents (e.g., acetonitrile, DMF, DMSO): These solvents have a significant dipole moment but lack O-H or N-H bonds, so they cannot act as hydrogen bond donors. They are excellent at solvating cations but leave anions relatively "naked" and more reactive. Therefore, for reactions involving anionic nucleophiles, switching to a polar aprotic solvent can lead to a dramatic increase in the reaction rate.

Q3: Which type of solvent is best for cycloaddition reactions involving this compound?

The optimal solvent for cycloaddition reactions depends on the specific dienophile and the reaction mechanism.

  • For [4+2] cycloaddition reactions (Diels-Alder type), where the enaminone can act as a diene, the choice of solvent can influence both the rate and selectivity. In the reaction of cross-conjugated enaminones with dienophiles like dimethyl acetylenedicarboxylate (DMAD) and ketenes, toluene has been used effectively, leading to the formation of pyran and pyran-2-one derivatives.

  • For 1,3-dipolar cycloadditions, the polarity of the solvent can be critical. While some reactions proceed well in nonpolar solvents, others may be accelerated in more polar environments that stabilize the dipolar transition state.

Q4: Can the solvent influence the regioselectivity of reactions with this compound?

Yes, the solvent can significantly impact the regioselectivity. This compound has multiple reactive sites. The solvent can influence which site is more reactive by:

  • Differential Solvation: A solvent might preferentially solvate one part of the molecule, sterically hindering attack at a nearby site.

  • Stabilization of Intermediates: In reactions that proceed through intermediates, the solvent can stabilize one regioisomeric intermediate more than another, thus favoring the pathway that leads to a specific product. For example, in reactions with active methylene compounds to form pyridines, the choice of solvent and catalyst (like acetic acid or piperidine) can direct the cyclization pathway.[1]

Quantitative Data Presentation

The following table summarizes product yields for cycloaddition reactions of a cross-conjugated enaminone (a structural analog of this compound) with different dienophiles in toluene. This data illustrates how reaction outcomes can be quantified and compared.

EnaminoneDienophileProduct(s)Yield (%) in Toluene
1aDMAD4a / 8a42 / 45
1bDMAD4b / 8b35 / 39
1cDMAD4c / 8c39 / 32
1aChloro ketene14a / 15a21 / 69
1bChloro ketene14a / 15b30 / 62
1aPhenyl ketene14d / 15c19 / 66
1bPhenyl ketene14d / 15d22 / 70

Data adapted from a study on cross-conjugated enaminones.[2]

Experimental Protocols

General Protocol for Cycloaddition of Enaminones with Ketenes

This protocol describes a general method for the synthesis of pyran-2-one derivatives from the reaction of cross-conjugated enaminones with ketenes, generated in situ.

Materials:

  • Cross-conjugated enaminone

  • Appropriate acid chloride (e.g., chloroacetyl chloride, phenylacetyl chloride)

  • Triethylamine (TEA)

  • Toluene (anhydrous)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Dissolve the enaminone in anhydrous toluene in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of the corresponding acid chloride in anhydrous toluene.

  • Add triethylamine (TEA) to the enaminone solution.

  • Add the acid chloride solution dropwise to the stirred enaminone/TEA mixture at 0 °C. The ketene is generated in situ.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the specified time (monitor by TLC).

  • Upon completion, filter the reaction mixture to remove triethylamine hydrochloride salt.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired pyran-2-one derivative.

This is a generalized protocol and may require optimization for specific substrates.

General Protocol for the Synthesis of Pyridine Derivatives from Enaminones

This protocol outlines a common method for the synthesis of substituted pyridines from the reaction of enaminones with active methylene compounds.

Materials:

  • This compound or a related enaminone

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Catalyst (e.g., piperidine or ammonium acetate)

  • Solvent (e.g., ethanol or acetic acid)

  • Standard laboratory glassware

Procedure:

  • To a solution of the enaminone in the chosen solvent (e.g., ethanol), add the active methylene compound.

  • Add a catalytic amount of the base (e.g., a few drops of piperidine) or an acidic catalyst/reagent (e.g., ammonium acetate in acetic acid).

  • Reflux the reaction mixture for the required time (monitor by TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography.

Specific reaction conditions, such as catalyst and solvent, can greatly influence the product outcome and yield.[1]

Visualizations

Solvent_Effect_on_Reactivity cluster_solvent Solvent Properties cluster_reactivity Reaction Outcome Polarity Polarity Rate Reaction Rate Polarity->Rate Stabilizes polar transition states Selectivity Selectivity (Regio-/Stereo-) Polarity->Selectivity Influences pathway Proticity Proticity Proticity->Rate Can deactivate nucleophiles Solubility Solubility Solubility->Rate Affects reactant concentration Yield Product Yield Enaminone This compound Enaminone->Rate Enaminone->Yield Enaminone->Selectivity

Caption: Solvent properties influencing reaction outcomes.

Experimental_Workflow start Define Reaction: Enaminone + Reagent solvent_selection Select Solvents (Polar Protic, Polar Aprotic, Nonpolar) start->solvent_selection run_reactions Run Parallel Reactions (Controlled Temperature & Time) solvent_selection->run_reactions analysis Analyze Results (TLC, GC/MS, NMR) run_reactions->analysis optimization Optimize Conditions Based on Yield/Selectivity analysis->optimization optimization->solvent_selection Re-screen if necessary end Final Protocol optimization->end

Caption: Workflow for solvent screening experiments.

References

Preventing polymerization of (E)-4-(dimethylamino)but-3-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on preventing the polymerization of (E)-4-(dimethylamino)but-3-en-2-one. Below, you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of the compound during your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter with this compound, providing potential causes and actionable solutions.

IssuePotential Cause(s)Recommended Solution(s)
Increased viscosity or solidification of the compound upon storage or during a reaction. Spontaneous polymerization.Immediately cool the sample. If safe, add a recommended inhibitor (see inhibitor table below). For future prevention, ensure proper storage conditions and consider adding an inhibitor.
Discoloration (e.g., yellowing or browning) of the compound. Degradation or oligomerization.Store the compound in a cool, dark place under an inert atmosphere. Discoloration can indicate the onset of polymerization or other degradation pathways.
Inconsistent reaction outcomes or lower-than-expected yields. Partial polymerization of the starting material.Before use, check the purity of the this compound. If polymerization is suspected, consider purifying the compound (e.g., by vacuum distillation) after removing any existing inhibitor.
The added polymerization inhibitor is ineffective. - Incorrect inhibitor for the polymerization mechanism.- Insufficient inhibitor concentration.- Inhibitor degradation.- Ensure the chosen inhibitor is appropriate for free-radical polymerization.- Increase the inhibitor concentration systematically.- Use a fresh stock of the inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it prone to polymerization?

This compound is an enaminone, a class of compounds containing a conjugated system of an amine and a ketone. This extended conjugation makes the molecule susceptible to various reactions, including polymerization. The likely mechanism is free-radical polymerization, initiated by heat, light, or impurities.

Q2: What are the ideal storage conditions for this compound?

To minimize the risk of polymerization and degradation, the compound should be stored in a cool, dark, and dry place.[1] It is often recommended to store it in a refrigerator and under an inert atmosphere (e.g., nitrogen or argon).[1] Storing it as a solid, if applicable, is generally more stable than in solution.[1]

Q3: What types of inhibitors are effective in preventing the polymerization of this compound?

For vinyl monomers, which share structural similarities with this compound, free-radical inhibitors are commonly used. These include phenolic compounds like hydroquinone (HQ) and butylated hydroxytoluene (BHT), as well as other radical scavengers like phenothiazine (PTZ).

Q4: How do these inhibitors work?

Polymerization inhibitors act as radical scavengers. They react with and neutralize the free radicals that initiate and propagate the polymerization chain reaction, thus preventing the formation of polymer chains.

Q5: At what concentration should I use a polymerization inhibitor?

The optimal concentration can vary depending on the storage conditions and the specific inhibitor used. However, a general guideline for vinyl monomers is in the range of 10 to 1000 ppm. It is crucial to start with a lower concentration and optimize as needed.

InhibitorTypical Concentration Range (for vinyl monomers)
Hydroquinone (HQ)100 - 1000 ppm
Butylated Hydroxytoluene (BHT)100 - 1000 ppm
Phenothiazine (PTZ)10 - 500 ppm

Q6: Will the inhibitor interfere with my subsequent reactions?

Yes, polymerization inhibitors will likely interfere with any intended polymerization or reactions that proceed via a free-radical mechanism. Therefore, it is essential to remove the inhibitor before use.

Q7: How can I remove the inhibitor before my experiment?

Common methods for removing phenolic inhibitors like HQ and BHT include:

  • Caustic Wash: Washing the compound with an aqueous solution of sodium hydroxide (e.g., 5% NaOH) to deprotonate the phenol, making it water-soluble and easily extracted.

  • Column Chromatography: Passing the compound through a column of basic alumina can effectively remove phenolic inhibitors.

  • Vacuum Distillation: This can be effective if the inhibitor is significantly less volatile than the compound of interest.

Experimental Protocols

Protocol 1: Addition of a Polymerization Inhibitor

Objective: To add a free-radical inhibitor to this compound for storage.

Materials:

  • This compound

  • Inhibitor stock solution (e.g., 1% w/v of BHT in a compatible, volatile solvent like dichloromethane)

  • Inert atmosphere (nitrogen or argon)

  • Appropriate storage container (amber glass vial)

Procedure:

  • Under an inert atmosphere, weigh the desired amount of this compound into the storage container.

  • Calculate the volume of the inhibitor stock solution needed to achieve the desired final concentration (e.g., for 500 ppm of BHT in 10 g of the compound, add 0.5 mL of a 1% BHT stock solution).

  • Add the calculated volume of the inhibitor stock solution to the compound.

  • Gently swirl the container to ensure thorough mixing.

  • If a solvent was used, remove it under a gentle stream of inert gas or under vacuum at a low temperature.

  • Seal the container tightly, label it appropriately (including the inhibitor and its concentration), and store it in a refrigerator.

Protocol 2: Removal of Phenolic Inhibitors by Caustic Wash

Objective: To remove a phenolic inhibitor (e.g., BHT or HQ) from this compound before use.

Materials:

  • Inhibited this compound

  • An organic solvent in which the compound is soluble (e.g., diethyl ether or ethyl acetate)

  • 5% aqueous sodium hydroxide (NaOH) solution

  • Deionized water

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolve the inhibited compound in a suitable organic solvent (e.g., 5-10 volumes of diethyl ether).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 5% aqueous NaOH solution, stopper the funnel, and shake gently, periodically venting to release any pressure.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash with the NaOH solution two more times.

  • Wash the organic layer with deionized water until the aqueous wash is neutral (test with pH paper).

  • Wash the organic layer with a saturated brine solution to aid in the removal of residual water.

  • Transfer the organic layer to a flask and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the solution to remove the drying agent.

  • Remove the solvent under reduced pressure (rotary evaporation) to yield the purified, inhibitor-free compound.

  • Important: Use the purified compound immediately, as it is now highly susceptible to polymerization.

Visualizations

Polymerization_Mechanism Figure 1: Postulated Free-Radical Polymerization of this compound cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Free Radical (R•) I->R Heat/Light RM Growing Chain (RM•) R->RM + M M Monomer (M) RM->RM + M P Polymer (P) RM_T Growing Chain (RM•) RM_T->P Combination RM_T2 Growing Chain (R'M•) RM_T2->P Combination Inhibition_Mechanism Figure 2: Mechanism of a Phenolic Inhibitor cluster_inhibition Inhibition RM Growing Chain (RM•) RMH Terminated Chain (RM-H) RM->RMH + IH IH Inhibitor (IH) I_radical Inactive Inhibitor Radical (I•) IH->I_radical H• abstraction Non-radical products Non-radical products I_radical->Non-radical products + RM• Troubleshooting_Workflow Figure 3: Troubleshooting Workflow for Polymerization Issues start Polymerization Suspected? check_storage Verify Storage Conditions (Cool, Dark, Inert Atm.) start->check_storage Yes end_ok Proceed with Experiment start->end_ok No add_inhibitor Add Inhibitor (e.g., BHT, 100-1000 ppm) check_storage->add_inhibitor purify Purify Material (e.g., Caustic Wash, Distillation) check_storage->purify If for immediate use reassess Re-assess Stability add_inhibitor->reassess use_immediately Use Material Immediately use_immediately->end_ok purify->use_immediately reassess->end_ok Stable end_discard Discard if Unstable reassess->end_discard Unstable

References

Work-up procedures to avoid hydrolysis of enaminone products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and answers to frequently asked questions regarding the work-up and purification of enaminone products, with a core focus on preventing hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is enaminone hydrolysis and why is it a problem?

A1: Enaminone hydrolysis is a chemical reaction where the enaminone molecule is cleaved by water, reverting it back to its original starting materials: a β-dicarbonyl compound and an amine.[1] This degradation is a significant issue during experimental work-up as it leads to reduced product yield and complicates the purification process by introducing impurities.

Q2: What are the primary factors that promote enaminone hydrolysis during work-up?

A2: The main cause of enaminone degradation is hydrolysis, which is typically catalyzed by acidic conditions.[1][2] The presence of water is necessary for the reaction to occur.[1] Other factors that can accelerate degradation include elevated temperatures and prolonged exposure to the work-up conditions.[1]

Q3: How does pH impact the stability of my enaminone product?

A3: The pH of the reaction and work-up environment is critical. Enaminones are susceptible to acid-catalyzed hydrolysis, meaning they are least stable in acidic environments.[2] As the pH decreases, the rate of hydrolysis generally increases.[3] For optimal stability, especially during aqueous work-ups, maintaining a neutral or slightly basic pH is recommended.[1]

Q4: Does the chemical structure of the enaminone influence its susceptibility to hydrolysis?

A4: Yes, the structure plays a crucial role. Enaminones derived from cyclic 1,3-dicarbonyl compounds are generally more stable than those formed from acyclic precursors.[2] A correlation has been observed between the rate of hydrolysis and the pKa of the parent 1,3-dicarbonyl compound.[2]

Troubleshooting Guide

This section addresses common problems encountered during the work-up and purification of enaminone compounds.

Issue 1: My enaminone product is degrading during the standard aqueous work-up.

  • Possible Cause: The work-up conditions are too acidic, catalyzing the hydrolysis of your product.[1][2] Standard aqueous work-ups often involve an acidic wash to neutralize a basic reaction mixture, which can be detrimental to enaminones.

  • Troubleshooting Action:

    • Avoid Strong Acids: Do not use acidic solutions (e.g., HCl, H₂SO₄) for washing or neutralization.

    • Use a Mild Base: Perform the work-up using a mild basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃) or a dilute potassium carbonate (K₂CO₃) solution, to neutralize any residual acid from the reaction.[1]

    • Minimize Contact Time: Reduce the amount of time the enaminone is in contact with the aqueous phase. Perform extractions quickly and proceed to the drying step promptly.

    • Consider a Non-Aqueous Work-up: If the product is extremely sensitive, avoid water altogether. See the experimental protocols section for a detailed non-aqueous work-up procedure.

Issue 2: I am observing significant product loss or streaking during purification by silica gel flash chromatography.

  • Possible Cause: Standard silica gel is inherently acidic and can act as a catalyst for enaminone hydrolysis on the column.[4] The basic nature of many enaminones can also lead to strong, irreversible binding to the acidic silanol groups, resulting in poor recovery and tailing of peaks.[5]

  • Troubleshooting Action:

    • Neutralize the Silica: Pre-treat the silica gel by preparing a slurry with a solvent system containing a small amount of a volatile base, such as triethylamine (Et₃N) or ammonium hydroxide (NH₄OH), typically 0.5-2% by volume.[5]

    • Modify the Mobile Phase: Add a small percentage (0.5-1%) of a competing base like triethylamine to your mobile phase (e.g., hexane/ethyl acetate).[5] This will compete with your product for binding to the acidic sites on the silica.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like basic alumina or an amine-functionalized silica gel, which is specifically designed for purifying basic compounds.[5]

    • Reversed-Phase Chromatography: For highly polar enaminones, reversed-phase flash chromatography using a mobile phase with a high pH (alkaline conditions) can be an effective alternative.[5]

Issue 3: My final, purified enaminone product degrades upon storage.

  • Possible Cause: Trace amounts of residual acid or moisture from the work-up or purification are causing slow decomposition.[1] Enaminones can also be sensitive to light and air.[1]

  • Troubleshooting Action:

    • Ensure Complete Neutralization: After purification, dissolve a small sample of the product in a neutral solvent and check the pH to ensure no acidic residue remains.[1]

    • Thorough Drying: Dry the purified product under a high vacuum to remove all traces of solvent and water.

    • Proper Storage Conditions: Store the enaminone as a solid in a cool, dark, and dry place.[1] For highly sensitive compounds, storage in an amber vial under an inert atmosphere (e.g., nitrogen or argon) is recommended.[1]

Data Presentation

The stability of enaminones is highly dependent on pH. While specific hydrolysis rates vary significantly based on the molecule's structure, the general trend is consistent.

Table 1: Conceptual Relationship Between pH and Enaminone Stability

pH RangeGeneral StabilityPredominant ReactionWork-up Recommendation
1 - 4Very LowRapid HydrolysisAvoid
4 - 6Low to ModerateHydrolysis is likelyUse with extreme caution; minimize time
6 - 8Good to HighMinimal HydrolysisRecommended for aqueous work-ups
8 - 10HighVery StableIdeal for work-up and purification
> 10HighStableGenerally safe, but check for base-sensitivity

Experimental Protocols

Protocol 1: Mild Basic Aqueous Work-up

This protocol is suitable for enaminones with moderate stability.

  • Quench Reaction: Once the reaction is complete (as monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Dilution: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) in which your product is soluble.

  • Neutralization/Wash: Transfer the diluted mixture to a separatory funnel. Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL per 100 mL of organic phase). Check the pH of the aqueous layer after the second wash to ensure it is neutral or basic (pH ≥ 7).

    • Saturated aqueous sodium chloride (brine) solution (1 x 50 mL). This helps to remove excess water from the organic layer.[6]

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent in vacuo using a rotary evaporator at a low temperature to obtain the crude product.

  • Purification: Purify the crude product immediately using an appropriate chromatographic method (see Troubleshooting Guide, Issue 2).

Protocol 2: Non-Aqueous Work-up

This protocol is recommended for highly acid-sensitive enaminones.

  • Quench Reaction: Cool the reaction mixture to room temperature.

  • Solvent Removal: If the reaction was performed in a volatile solvent, concentrate the mixture directly in vacuo. If a high-boiling solvent was used, proceed to the next step.

  • Direct Purification: Load the crude reaction mixture (or the concentrated residue) directly onto a chromatography column that has been packed and equilibrated with a suitable solvent system.

    • Recommended: Use a column of neutral or basic alumina, or silica gel that has been pre-treated with a base (see Troubleshooting Guide, Issue 2).

  • Elution: Elute the product using your chosen mobile phase.

  • Concentration: Collect the fractions containing the pure product and concentrate them in vacuo to yield the final product.

Visualizations

The following diagrams illustrate key concepts and workflows for handling enaminone products.

Hydrolysis_Mechanism cluster_step1 Step 1: Protonation (Acid-Catalyzed) cluster_step2 Step 2: Nucleophilic Attack by Water cluster_step3 Step 3: Collapse and Product Formation Enaminone Enaminone Iminium Iminium Ion Intermediate Enaminone->Iminium Fast, Reversible Enaminone->Iminium Proton H+ Hemiaminal Hemiaminal Intermediate Iminium->Hemiaminal Water H₂O Products β-Dicarbonyl + Amine Hemiaminal->Products Iminium2->Hemiaminal Rate-Determining Step Hemiaminal2->Products Fast

Caption: Acid-catalyzed hydrolysis mechanism of enaminones.

Troubleshooting_Workflow start Product Degradation Observed During Work-up? is_aqueous Is the work-up aqueous? start->is_aqueous Yes purification_issue Degradation during silica gel chromatography? start->purification_issue No is_acidic Is an acid wash used? is_aqueous->is_acidic Yes is_aqueous->purification_issue No switch_to_base Action: Replace acid wash with mild base wash (e.g., NaHCO₃). is_acidic->switch_to_base Yes non_aqueous Action: Switch to a non-aqueous work-up. is_acidic->non_aqueous No, but still degrading end Problem Solved switch_to_base->end non_aqueous->end modify_silica Action: Use Et₃N in mobile phase OR use basic alumina/amino-silica. purification_issue->modify_silica Yes storage_issue Degradation during storage? purification_issue->storage_issue No modify_silica->end improve_storage Action: Ensure product is dry and acid-free. Store cold, dark, and under inert gas. storage_issue->improve_storage Yes storage_issue->end No improve_storage->end

Caption: Decision-making workflow for troubleshooting enaminone hydrolysis.

NonAqueous_Workflow start Reaction Complete concentrate Concentrate Reaction Mixture (in vacuo) start->concentrate load_column Load Crude Residue Directly onto Column concentrate->load_column prep_column Prepare Chromatography Column (e.g., Basic Alumina or Et₃N-treated Silica) prep_column->load_column Equilibrate elute Elute with Anhydrous Mobile Phase load_column->elute collect Collect Product Fractions elute->collect concentrate_final Concentrate Pure Fractions (in vacuo) collect->concentrate_final end Pure, Dry Product concentrate_final->end

Caption: Experimental workflow for a non-aqueous enaminone work-up.

References

Refinement of protocols for specific applications of (E)-4-(dimethylamino)but-3-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (E)-4-(dimethylamino)but-3-en-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide detailed protocols, troubleshooting guidance, and frequently asked questions (FAQs) for the specific applications of this versatile enaminone intermediate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a stable enaminone that serves as a key building block in organic synthesis. Its primary application lies in the construction of various heterocyclic systems, most notably pyrimidines and pyridines. Due to the versatility of the pyrimidine scaffold in medicinal chemistry, this enaminone is a crucial intermediate in the synthesis of several pharmaceuticals, including the anticancer drug Imatinib.

Q2: What are the critical parameters for the synthesis of this compound?

The synthesis typically involves the condensation of acetone with N,N-dimethylformamide dimethyl acetal (DMF-DMA). Key parameters to control for optimal yield and purity include reaction temperature, reaction time, and stoichiometry. The reaction is often performed under reflux, and monitoring by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.

Q3: How should this compound be stored?

Due to its potential for degradation, it is recommended to store this compound in a cool, dry place. For long-term storage, refrigeration is advised. The compound should be kept in a tightly sealed container to prevent exposure to moisture and air.

Q4: What are the common impurities encountered during the synthesis and how can they be removed?

Common impurities include unreacted starting materials (acetone, DMF-DMA) and potential side products from self-condensation or polymerization. Purification can be achieved through vacuum distillation or column chromatography. For column chromatography, deactivation of silica gel with a small percentage of triethylamine in the eluent can prevent streaking and improve recovery.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and application of this compound.

Synthesis of this compound
Issue Possible Cause Troubleshooting Steps
Low Yield Incomplete reaction.- Increase reaction time and monitor by TLC until starting material is consumed.- Ensure the reaction is conducted under anhydrous conditions.
Side reactions.- Control the reaction temperature carefully; excessive heat can lead to byproduct formation.- Use the correct stoichiometry of reactants.
Product is a dark oil or solid Polymerization or degradation.- Purify the product immediately after synthesis.- Avoid exposure to strong acids or bases during workup.
Difficulty in purification Product streaking on silica gel column.- Deactivate the silica gel by preparing a slurry in an eluent containing 1-2% triethylamine.- Use a less polar solvent system for elution.
Application in Pyrimidine Synthesis (e.g., for Imatinib Intermediate)
Issue Possible Cause Troubleshooting Steps
Low yield of the desired pyrimidine Inefficient cyclization.- Optimize the reaction conditions (temperature, solvent, catalyst). For the reaction with guanidine, ensure basic conditions.- Consider using a different condensing agent.
Formation of Hantzsch-type dihydropyridine byproduct.- Lower the reaction temperature to favor the Biginelli-type pathway over the Hantzsch pathway.[1]
Unreacted enaminone Steric hindrance or deactivation of the enaminone.- Increase the reaction time or temperature.- Use a more reactive amidine or guanidine derivative.
Formation of multiple products Competing side reactions.- Carefully control the stoichiometry of the reactants.- Add the urea or guanidine component last to minimize its decomposition.[1]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₆H₁₁NO[2]
Molecular Weight 113.16 g/mol [2]
Appearance Colorless to yellow liquid or solid
CAS Number 1190-91-6[2]
Table 2: Spectroscopic Data for this compound
Spectroscopy Characteristic Peaks Reference
¹H NMR (CDCl₃) δ (ppm): ~2.1 (s, 3H, CH₃-CO), ~2.9 (s, 6H, N(CH₃)₂), ~5.0 (d, 1H, =CH-CO), ~7.5 (d, 1H, =CH-N)
¹³C NMR (CDCl₃) δ (ppm): ~27 (CH₃-CO), ~45 (N(CH₃)₂), ~95 (=CH-CO), ~150 (=CH-N), ~195 (C=O)[3]
FTIR (KBr, cm⁻¹) ~1630 (C=O stretch, conjugated ketone), ~1580 (C=C stretch), ~1170 (C-N stretch)

Note: Exact chemical shifts may vary depending on the solvent and instrument used.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from general procedures for enaminone synthesis.

Materials:

  • Acetone

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Anhydrous toluene (or other suitable solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetone (1.0 equivalent) and DMF-DMA (1.1 equivalents) in anhydrous toluene.

  • Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel (pre-treated with triethylamine) using a hexane/ethyl acetate gradient.

Protocol 2: Synthesis of a Pyrimidine Intermediate for Imatinib

This protocol describes the cyclization of the enaminone with guanidine to form the core pyrimidine structure of Imatinib.[4][5][6]

Materials:

  • (E)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (an analogue of the title compound)

  • Guanidine nitrate

  • Sodium ethoxide

  • Ethanol

Procedure:

  • Dissolve (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (1.0 equivalent) and guanidine nitrate (1.2 equivalents) in ethanol in a round-bottom flask.

  • Add a solution of sodium ethoxide in ethanol (2.0 equivalents) to the mixture.

  • Heat the reaction mixture to reflux for 6-8 hours, monitoring the reaction by TLC.

  • Upon completion, cool the mixture and neutralize with a suitable acid (e.g., dilute HCl).

  • Remove the solvent under reduced pressure.

  • The residue can be purified by recrystallization or column chromatography to yield the desired 2-amino-4-(pyridin-3-yl)pyrimidine.

Mandatory Visualizations

Diagram 1: General Synthesis and Application Workflow

G cluster_synthesis Synthesis of this compound cluster_application Application in Drug Synthesis A Acetone C This compound A->C B DMF-DMA B->C E Pyrimidine Intermediate C->E C->E Cyclization D Guanidine D->E F Further Synthetic Steps E->F G Imatinib (Anticancer Drug) F->G

Caption: Workflow for the synthesis of this compound and its application in the synthesis of Imatinib.

Diagram 2: Troubleshooting Logic for Low Yield in Pyrimidine Synthesis

G Start Low Yield of Pyrimidine Check_Temp Is reaction temperature optimized? Start->Check_Temp Check_Cat Is an appropriate catalyst used? Check_Temp->Check_Cat Yes Adjust_Temp Adjust temperature (e.g., 80-100°C) Check_Temp->Adjust_Temp No Check_Time Is reaction time sufficient? Check_Cat->Check_Time Yes Add_Cat Add Lewis or Brønsted acid catalyst Check_Cat->Add_Cat No Check_Stoich Is stoichiometry correct? Check_Time->Check_Stoich Yes Increase_Time Increase reaction time (monitor by TLC) Check_Time->Increase_Time No Adjust_Stoich Use slight excess of guanidine/urea Check_Stoich->Adjust_Stoich No End Improved Yield Check_Stoich->End Yes Adjust_Temp->Check_Cat Add_Cat->Check_Time Increase_Time->Check_Stoich Adjust_Stoich->End

Caption: Troubleshooting workflow for addressing low yields in pyrimidine synthesis from the enaminone intermediate.

Diagram 3: Imatinib Signaling Pathway Inhibition

G BCR_Abl BCR-Abl Tyrosine Kinase (Constitutively Active) Substrate Substrate Protein BCR_Abl->Substrate ATP ATP ATP->BCR_Abl Binds to active site P_Substrate Phosphorylated Substrate Substrate->P_Substrate Phosphorylation Proliferation Uncontrolled Cell Proliferation (CML) P_Substrate->Proliferation Activates downstream signaling Imatinib Imatinib Imatinib->BCR_Abl Inhibits ATP binding

Caption: Mechanism of action of Imatinib in inhibiting the BCR-Abl kinase signaling pathway in Chronic Myeloid Leukemia (CML).

References

Validation & Comparative

Unveiling Molecular Structures: A Comparative Spectroscopic Guide to (E)-4-(dimethylamino)but-3-en-2-one and its Saturated Analog

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic analysis is crucial for the unambiguous structural confirmation of synthetic products in chemical research and drug development. This guide provides a comparative analysis of the spectroscopic data for (E)-4-(dimethylamino)but-3-en-2-one, an α,β-unsaturated enaminone, and its saturated counterpart, 4-(dimethylamino)butan-2-one. By examining the distinct features in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, researchers can gain a deeper understanding of how the electronic and structural differences between these molecules are reflected in their spectral fingerprints.

This guide presents a side-by-side comparison of the key spectroscopic data in clearly structured tables, outlines detailed experimental protocols for acquiring such data, and includes a visual workflow to aid researchers in their analytical processes. The inclusion of the saturated analog, 4-(dimethylamino)butan-2-one, serves as a valuable reference, highlighting the significant impact of the conjugated system in this compound on its spectroscopic properties.

Comparative Spectroscopic Data

The presence of the carbon-carbon double bond in conjugation with the carbonyl group and the nitrogen lone pair in this compound results in characteristic differences in its spectra compared to the saturated 4-(dimethylamino)butan-2-one. These differences are summarized in the following tables.

¹H NMR Spectral Data Comparison
Proton Assignment This compound 4-(dimethylamino)butan-2-one Key Differences & Rationale
CH₃-C=O ~2.1 ppm (s)~2.1 ppm (s)Minimal difference expected as they are in a similar electronic environment relative to the carbonyl group.
-N(CH₃)₂ ~2.9 ppm (s)~2.2 ppm (s)The protons on the dimethylamino group in the enaminone are deshielded due to the delocalization of the nitrogen lone pair into the conjugated system.
-CH=CH- H-3: ~5.1 ppm (d), H-4: ~7.5 ppm (d)N/AThe vinyl protons show characteristic shifts and coupling. H-4 is significantly downfield due to the influence of the nitrogen atom.
-CH₂-C=O N/A~2.7 ppm (t)These methylene protons are adjacent to the carbonyl group.
-CH₂-N N/A~2.4 ppm (t)These methylene protons are adjacent to the nitrogen atom.
¹³C NMR Spectral Data Comparison
Carbon Assignment This compound 4-(dimethylamino)butan-2-one Key Differences & Rationale
C=O ~195 ppm~208 ppmThe carbonyl carbon in the enaminone is shielded due to electron delocalization within the conjugated system.
-N(CH₃)₂ ~37 ppm~45 ppmThe carbons of the dimethylamino group in the enaminone are slightly shielded.
CH₃-C=O ~28 ppm~30 ppmMinor difference, consistent with the proton NMR.
-CH=CH- C-3: ~97 ppm, C-4: ~150 ppmN/AThe olefinic carbons show characteristic shifts. C-4 is significantly deshielded due to the attached nitrogen.
-CH₂-C=O N/A~48 ppmAliphatic carbon adjacent to the carbonyl.
-CH₂-N N/A~58 ppmAliphatic carbon adjacent to the nitrogen.
IR Spectral Data Comparison
Vibrational Mode This compound 4-(dimethylamino)butan-2-one Key Differences & Rationale
C=O Stretch ~1640 cm⁻¹~1715 cm⁻¹The carbonyl stretching frequency is significantly lowered in the enaminone due to the reduced double bond character from conjugation.
C=C Stretch ~1580 cm⁻¹N/AA strong absorption characteristic of the conjugated double bond.
C-N Stretch ~1260 cm⁻¹~1160 cm⁻¹The C-N bond in the enaminone has more double bond character, leading to a higher stretching frequency.
C-H Stretch (sp³) ~2950-2800 cm⁻¹~2950-2800 cm⁻¹Present in both compounds.
C-H Stretch (sp²) ~3050 cm⁻¹N/ACharacteristic of the vinyl C-H bonds.
Mass Spectrometry Data Comparison
Parameter This compound 4-(dimethylamino)butan-2-one Key Differences & Rationale
Molecular Ion (M⁺) m/z 113m/z 115Reflects the difference in molecular weight due to the presence of a double bond.
Key Fragments m/z 98 [M-CH₃]⁺, m/z 70 [M-COCH₃]⁺, m/z 43 [CH₃CO]⁺m/z 58 [CH₂=N(CH₃)₂]⁺ (base peak), m/z 43 [CH₃CO]⁺The fragmentation patterns are distinct. The enaminone shows fragments arising from the stable conjugated system, while the saturated analog undergoes characteristic cleavage alpha to the nitrogen, leading to a prominent iminium ion at m/z 58.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds, and a 30-45 degree pulse angle.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 220-250 ppm, 1024 or more scans (depending on sample concentration), relaxation delay of 2-5 seconds.

    • Process the data with a line broadening of 1-2 Hz.

  • Data Analysis: Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate the ¹H NMR signals to determine proton ratios and analyze the chemical shifts and coupling constants to assign the structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates.

    • Solid: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

    • ATR: Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

  • Instrumentation: Use a FT-IR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands (in cm⁻¹) and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer, for example, a Gas Chromatography-Mass Spectrometer (GC-MS) for volatile compounds or a Liquid Chromatography-Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) source.

  • Data Acquisition:

    • GC-MS: Inject the sample onto a suitable GC column to separate it from the solvent and any impurities before it enters the mass spectrometer. The mass spectrum is then recorded.

    • ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Identify the molecular ion peak (M⁺ or [M+H]⁺). Analyze the fragmentation pattern to identify characteristic fragment ions that support the proposed structure.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural confirmation of a synthesized organic compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Chemical Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis - Chemical Shifts - Coupling Constants - Vibrational Frequencies - m/z Values NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Comparison Comparison with Alternative (4-(dimethylamino)butan-2-one) Data_Analysis->Comparison Comparison->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of organic compounds.

A Comparative Guide to (E)-4-(dimethylamino)but-3-en-2-one and Other Enaminone Reagents in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Enaminones are a class of versatile organic compounds characterized by a conjugated system of an amino group linked through a carbon-carbon double bond to a carbonyl group.[1] This "push-pull" electronic nature, where the amino group donates electron density and the carbonyl group withdraws it, imparts unique reactivity, making them valuable intermediates in organic synthesis.[1] Their ability to act as both nucleophiles and electrophiles makes them powerful building blocks for the synthesis of a wide array of acyclic, carbocyclic, and heterocyclic compounds, many of which are scaffolds for biologically active molecules.[1][2] Consequently, enaminones are of significant interest to researchers in medicinal chemistry and drug development for creating compounds with potential antiviral, anti-inflammatory, antitumor, and anticonvulsant activities.[1][3]

This guide provides a detailed comparison of (E)-4-(dimethylamino)but-3-en-2-one, a common and commercially available enaminone, with other enaminone reagents and their synthetic precursors. We will delve into their synthesis, reactivity, and applications, supported by experimental data and protocols to assist researchers in selecting the optimal reagent for their synthetic goals.

This compound: A Profile

This compound is a widely used enaminone reagent valued for its utility in constructing various heterocyclic systems.[4] It is typically synthesized through the condensation of acetone with an aminomethylenating agent like N,N-dimethylformamide dimethyl acetal (DMF-DMA). Its structure features a terminal dimethylamino group, which enhances its nucleophilicity at the α-carbon.

Comparison of Synthetic Precursors for Enaminones

The choice of reagent for synthesizing enaminones from ketones or other active methylene compounds is critical and can influence reaction conditions, yields, and substrate scope. The most common reagents for this transformation are DMF-DMA, Bredereck's reagent, and Gold's reagents.

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA): This is a highly effective and widely used reagent for the synthesis of enaminones from methyl ketones.[4] The reaction typically proceeds by heating the ketone with DMF-DMA, often in a solvent like xylene.[4]

  • Bredereck's Reagent (tert-butoxybis(dimethylamino)methane): This is a powerful aminomethylenating agent that reacts with CH-acidic compounds, including ketones, to form enaminones in excellent yields.[5][6] It can be advantageous as it generates a strong base in situ, potentially simplifying the reaction setup.[6] However, it is sensitive to protic solvents.[5]

  • Gold's Reagents: These are synthetic equivalents of DMF-DMA, synthesized from cyanuric chloride and N,N-dialkylformamides.[7] They have been shown to be effective for the regioselective synthesis of a variety of enaminones from ketones and can be used in scalable processes.[7]

Data Presentation

For a clear comparison, the physicochemical properties and synthetic performance of these reagents are summarized below.

Table 1: Physicochemical Properties of Key Enaminone Reagents and Precursors

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Physical FormCAS Number
This compound 4-(dimethylamino)but-3-en-2-oneC₆H₁₁NO113.16Solid/Liquid1190-91-6[8][9][10]
DMF-DMA 1,1-dimethoxy-N,N-dimethylmethanamineC₅H₁₃NO₂119.16Liquid4637-24-5
Bredereck's Reagent tert-butoxybis(dimethylamino)methaneC₉H₂₂N₂O174.28Liquid5815-08-7[6]

Table 2: Comparison of Synthetic Methods for Enaminone Formation from Ketones

ReagentTypical SubstrateReaction ConditionsAdvantagesDisadvantagesTypical Yields
DMF-DMA Methyl ketonesReflux in xylene or neatCommercially available, well-established proceduresRequires heating, may not be suitable for heat-sensitive substratesGood to excellent[4]
Bredereck's Reagent CH₂-acidic ketonesInert, anhydrous solvents (e.g., toluene, ether)High reactivity, excellent yields, in situ base generationSensitive to moisture and protic solventsExcellent[5][6]
Gold's Reagents KetonesOptimized base, solvent, and temperature conditionsScalable, effective for a variety of ketonesRequires synthesis of the reagentGenerally effective[7]

Reactivity and Applications in Heterocycle Synthesis

Enaminones are key intermediates for synthesizing a variety of nitrogen-containing heterocycles.[2][11][12] Their dual electrophilic and nucleophilic nature allows for diverse reaction pathways.

dot

Caption: General reactivity of the enaminone scaffold.

This compound and its analogs readily participate in cyclocondensation reactions with various reagents to form five- and six-membered heterocycles.

  • Pyrazoles: Reaction with hydrazine derivatives yields substituted pyrazoles.[4]

  • Pyridines: Condensation with active methylene compounds in the presence of an ammonium source can lead to pyridine derivatives.[12]

  • Pyrimidines: Reaction with guanidine or thiourea can afford pyrimidine derivatives.[4][11]

The reactivity of enaminones in Michael additions is also a cornerstone of their synthetic utility.[13][14][15] The nucleophilic α-carbon can add to Michael acceptors, leading to the formation of new carbon-carbon bonds. This is a key step in the synthesis of more complex molecules.[14]

dot

Michael_Addition Enaminone Enaminone (Nucleophile) Intermediate Tetrahedral Intermediate Enaminone->Intermediate C-C bond formation Michael_Acceptor Michael Acceptor (e.g., α,β-unsaturated carbonyl) Michael_Acceptor->Intermediate Product Michael Adduct Intermediate->Product Protonation

Caption: Generalized workflow for a Michael addition reaction.

Experimental Protocols

To provide a practical context, detailed experimental protocols for the synthesis of this compound and a subsequent heterocycle formation are provided below.

Protocol 1: Synthesis of this compound

This protocol is adapted from procedures described in the literature.[4]

Materials:

  • Acetone

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Xylene (anhydrous)

Procedure:

  • To a solution of acetone (1 equivalent) in anhydrous xylene, add DMF-DMA (1.1 equivalents).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by distillation or crystallization to afford this compound.

Protocol 2: Synthesis of a Substituted Pyridine from this compound

This protocol is a general representation of pyridine synthesis from enaminones.[12]

Materials:

  • This compound

  • An active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Ammonium acetate

  • Glacial acetic acid

Procedure:

  • A mixture of this compound (1 equivalent), the active methylene compound (1 equivalent), and ammonium acetate (2-3 equivalents) in glacial acetic acid is heated to reflux for 2-4 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled and poured into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is then recrystallized from a suitable solvent (e.g., ethanol) to yield the pure pyridine derivative.

dot

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_application Application in Pyridine Synthesis Acetone Acetone Reaction1 Condensation (Reflux in Xylene) Acetone->Reaction1 DMFDMA DMF-DMA DMFDMA->Reaction1 Enaminone This compound Reaction1->Enaminone Reaction2 Cyclocondensation (Reflux in Acetic Acid) Enaminone->Reaction2 ActiveMethylene Active Methylene Compound ActiveMethylene->Reaction2 AmmoniumAcetate Ammonium Acetate AmmoniumAcetate->Reaction2 Pyridine Substituted Pyridine Reaction2->Pyridine

Caption: Experimental workflow for synthesis and application.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis, particularly for the construction of nitrogen-containing heterocycles. Its synthesis from readily available starting materials using reagents like DMF-DMA is straightforward. While other powerful aminomethylenating agents like Bredereck's reagent offer high reactivity and yields, the choice of reagent will ultimately depend on the specific substrate, desired reaction conditions, and scalability requirements. The continued exploration of enaminone chemistry promises to yield novel synthetic methodologies and new molecular entities with significant potential in drug discovery and materials science.[1][16]

References

A Comparative Guide to Reagents in Heterocyclic Synthesis: Alternatives to (E)-4-(dimethylamino)but-3-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of heterocyclic compounds is a cornerstone of modern medicinal chemistry. (E)-4-(dimethylamino)but-3-en-2-one, a member of the enaminone family, is a widely utilized reagent for constructing these vital molecular scaffolds. However, a range of alternative reagents offers distinct advantages in terms of reactivity, substrate scope, and reaction conditions. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols to inform reagent selection in heterocyclic synthesis.

Introduction to this compound and its Alternatives

This compound, also known as a Bredereck-type reagent, is a versatile building block in organic synthesis. Its utility stems from the polarized enaminone functional group, which allows it to react with a variety of nucleophiles and electrophiles to form a diverse array of heterocyclic systems. However, the reactivity of this and similar reagents can be finely tuned by modifying their structure. This guide focuses on three principal alternatives: tert-Butoxy bis(dimethylamino)methane (Bredereck's Reagent), N,N-Dimethylformamide dimethyl acetal (DMF-DMA), and Tris(dimethylamino)methane, and also considers the broader class of enaminones and the related Gold's Reagent.

These reagents are pivotal in the synthesis of numerous biologically active heterocycles, including pyrimidines, pyridines, and pyrazoles, which form the core of many pharmaceutical agents. The choice of reagent can significantly impact reaction efficiency, yield, and the range of accessible molecular structures.

Performance Comparison of Reagents

The selection of an appropriate reagent is often dictated by the specific heterocyclic system being synthesized and the nature of the starting materials. The following tables provide a comparative overview of the performance of this compound and its alternatives in the synthesis of key heterocycles.

Pyrimidine Synthesis

Pyrimidines are a critical class of heterocycles found in nucleic acids and numerous therapeutic agents. Their synthesis often involves the condensation of a three-carbon synthon with an amidine or related species.

ReagentSubstrate ExampleReaction ConditionsYield (%)Reference
Bredereck's Reagent Active methylene compoundsVariesGenerally Good to Excellent[1][2]
DMF-DMA Malononitrile dimer & 4-nitroanilineReflux in xylene, 2hNot specified[2]
Tris(dimethylamino)methane Not explicitly compared for pyrimidine synthesis in the provided results.--
Enaminones (general)VariesVariesGood to Excellent[3]
Pyridine Synthesis

Pyridines are another fundamental heterocyclic scaffold prevalent in pharmaceuticals and agrochemicals. Their synthesis can be achieved through various condensation and cyclization strategies.

ReagentSubstrate ExampleReaction ConditionsYield (%)Reference
Bredereck's Reagent 5-Acyl-6-methyl-2-pyridinonesTreatment with reagent, then ammonium acetateGood[1]
DMF-DMA Malononitrile dimer & alkoxideNot specifiedNot specified[2]
Gold's Reagent 2-aminopyridine N-oxide and an alkyne with PicAuCl₂CH₂Cl₂, 40°C, overnight72[4]
Enaminones (general)VariesVariesGood to Excellent[3]
Pyrazole Synthesis

Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms, known for their diverse biological activities.

ReagentSubstrate ExampleReaction ConditionsYield (%)Reference
Bredereck's Reagent Aromatic ketones for enaminone formation, then cyclizationSolid-phase synthesisNot specified[1]
Tris(dimethylamino)methane 3,5-dimethylpyrazoleNot specified65 (alternative method)[5]
Enaminones (general)α,β-unsaturated ketones and hydrazineVaries73-81[6]

In-Depth Reagent Comparison

Bredereck's Reagent (tert-Butoxy bis(dimethylamino)methane)

Bredereck's reagent is a highly reactive aminal ester often employed for the formylation of CH₂- and NH₂-acidic compounds. A key advantage of Bredereck's reagent over DMF-DMA lies in its generation of a tert-butoxide ion as a byproduct. Since tert-butoxide is a stronger base than the methoxide generated from DMF-DMA, Bredereck's reagent is often more effective in reactions where the acidity of the substrate is a limiting factor, frequently leading to higher yields.[1][7]

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

DMF-DMA is a widely used and commercially available reagent for the synthesis of enaminones and subsequent heterocycles. It is a versatile C1 building block that undergoes condensation reactions with compounds containing acidic methyl and methylene moieties.[1][2] While generally effective, its reactivity can be lower than Bredereck's reagent with less acidic substrates.[1]

Tris(dimethylamino)methane

Tris(dimethylamino)methane is another powerful formylating and aminomethylenating agent. In principle, it should be even more advantageous than Bredereck's reagent in cases of low substrate acidity because it releases a very strong base (an amide ion).[1] However, there is limited comparative data available on its reactions in heterocyclic synthesis.[1]

Gold's Reagent ([3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride)

Gold's reagent is an iminium salt that serves as a general β-dimethylaminomethylenating agent. It reacts under mild conditions with amines, ketones, and amides to produce amidines, enaminones, and acylamidines, respectively, which are valuable intermediates for heterocyclic synthesis.[8] Gold-based catalysts, such as those derived from chloro(pyridine)gold(I), have also shown significant utility in synthesizing heterocycles like imidazo[1,2-a]pyridines and pyrroles.[4][9]

Enaminones

Enaminones are a broad class of versatile precursors for heterocyclic synthesis. Their conjugated N-C=C-C=O system provides multiple reactive sites, allowing them to act as both nucleophiles and electrophiles. This dual reactivity enables the construction of a wide variety of heterocyclic rings, including pyridines, pyrimidines, and pyrazoles.[3] The specific enaminone used can be tailored to introduce desired substituents into the final heterocyclic product.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of synthetic strategies. Below are representative experimental protocols for the synthesis of heterocycles using some of the discussed reagents.

Synthesis of a Pyrimidine Derivative using DMF-DMA

This protocol describes the synthesis of 2-substituted pyrimidine derivatives via nucleophilic substitution on 2-(chloromethyl)pyrimidine hydrochloride, a common intermediate that can be synthesized using reagents like DMF-DMA in earlier steps.

Materials:

  • 2-(Chloromethyl)pyrimidine hydrochloride (1.0 eq)

  • Substituted aniline (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

Procedure:

  • To a stirred solution of the substituted aniline in anhydrous DMF, add potassium carbonate.

  • Stir the suspension at room temperature for 20-30 minutes.

  • Add 2-(chloromethyl)pyrimidine hydrochloride portion-wise to the mixture.

  • Heat the reaction mixture to 60-80°C and stir for 4-8 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-((arylamino)methyl)pyrimidine derivative.[10]

Synthesis of an Imidazo[1,2-a]pyridine using a Gold Catalyst

This protocol details a gold-catalyzed synthesis of an imidazo[1,2-a]pyridine.

Materials:

  • 2-aminopyridine N-oxide

  • Alkyne

  • PicAuCl₂ (picolinate gold(III) dichloride)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • Triethylamine (Et₃N)

Procedure:

  • Add TFA (0.22 mmol) to a solution of 2-aminopyridine N-oxide (0.26 mmol) in CH₂Cl₂ (0.2 M).

  • Stir the reaction mixture for 10 minutes.

  • Add the alkyne (0.22 mmol) and PicAuCl₂ (0.022 mmol).

  • Stir the reaction overnight at 40°C.

  • Quench the reaction with Et₃N (20 µl).[4]

General Procedure for Enaminone Synthesis using Bredereck's Reagent

Materials:

  • Active methylene compound (e.g., a ketone) (1.0 equiv)

  • Bredereck's reagent (1.1-1.5 equiv)

  • Anhydrous, non-polar aprotic solvent (e.g., toluene, cyclohexane)

Procedure:

  • Dissolve the active methylene compound in the anhydrous solvent in a flask equipped with a reflux condenser and a nitrogen inlet.

  • Add Bredereck's reagent to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude enaminone can often be used in the next step without further purification, or it can be purified by column chromatography or recrystallization.[7]

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate key concepts in heterocyclic synthesis discussed in this guide.

experimental_workflow start Start: Prepare Reactants reagents Combine Starting Materials (e.g., Ketone, Amidine) start->reagents reagent_add Add Alternative Reagent (Bredereck's, DMF-DMA, etc.) reagents->reagent_add reaction Reaction (Heating, Stirring) reagent_add->reaction workup Work-up (Extraction, Washing) reaction->workup purification Purification (Chromatography, Recrystallization) workup->purification product Final Heterocyclic Product purification->product

Caption: A generalized experimental workflow for heterocyclic synthesis using alternative reagents.

reagent_reactivity substrate Substrate Acidity high_acidity High Acidity substrate->high_acidity Suitable for low_acidity Low Acidity substrate->low_acidity Better suited for dmf_dma DMF-DMA (Generates Methoxide - Weaker Base) high_acidity->dmf_dma Effective bredereck Bredereck's Reagent (Generates t-Butoxide - Stronger Base) low_acidity->bredereck More Effective tris_dmam Tris(dimethylamino)methane (Generates Amide - Very Strong Base) low_acidity->tris_dmam Potentially Most Effective

Caption: Logical relationship between substrate acidity and the effectiveness of different reagents.

Conclusion

The synthesis of heterocyclic compounds is a dynamic field where the choice of reagents plays a crucial role in determining the outcome of a reaction. While this compound is a valuable tool, alternatives such as Bredereck's Reagent, DMF-DMA, and Tris(dimethylamino)methane offer a broader range of reactivity to address various synthetic challenges. Bredereck's reagent, in particular, demonstrates superior performance with less acidic substrates due to the formation of a stronger base. The broader class of enaminones and reagents like Gold's Reagent further expand the synthetic chemist's toolbox for constructing complex heterocyclic architectures. By understanding the relative merits and applications of these reagents, researchers can make more informed decisions to optimize their synthetic routes and accelerate the discovery of novel, biologically active molecules.

References

A Comparative Guide to the Cross-Validation of (E)-4-(dimethylamino)but-3-en-2-one in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective cross-validation of (E)-4-(dimethylamino)but-3-en-2-one, a versatile enaminone building block, against its common alternative, Bredereck's reagent (tert-Butoxybis(dimethylamino)methane). The focus is on their application in the synthesis of bioactive heterocyclic compounds, with supporting experimental data, detailed protocols, and visualization of a relevant signaling pathway.

Performance Comparison in Heterocyclic Synthesis

This compound and Bredereck's reagent are both valuable reagents for the introduction of a C1-N dimethylaminomethylene unit, which can be further elaborated to form various heterocyclic systems. While both are effective, their reactivity, handling, and substrate scope can differ, influencing the choice of reagent for a specific synthetic transformation.

The following table summarizes a comparative analysis of these reagents in the synthesis of substituted pyrazoles and pyrimidines, two classes of heterocycles with significant pharmacological interest.

ReagentSubstrate 1Substrate 2ProductReaction ConditionsYield (%)Reference
This compoundHydrazine-3(5)-MethylpyrazoleEthanol, Reflux, 4h85[1]
Bredereck's ReagentAcetonePhenylhydrazine1-Phenyl-3,5-dimethylpyrazoleToluene, Reflux, 6h78
This compoundUrea-4-Hydroxy-6-methylpyrimidineSodium Ethoxide, Ethanol, Reflux, 5h75
Bredereck's ReagentMalonamide-4,6-DihydroxypyrimidineSodium Methoxide, Methanol, Reflux, 2h82[2][3]

Table 1: Comparative Yields in the Synthesis of Pyrazoles and Pyrimidines. This table presents a comparison of reported yields for the synthesis of similar pyrazole and pyrimidine derivatives using this compound and Bredereck's reagent. Note that direct comparisons under identical conditions are limited in the literature, and the provided data is compiled from different sources.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the synthesis of a pyrazole and a pyrimidine derivative using this compound.

Synthesis of 3(5)-Methylpyrazole from this compound

Workflow for Pyrazole Synthesis

G reagent1 This compound reaction Reaction Mixture reagent1->reaction reagent2 Hydrazine Hydrate reagent2->reaction solvent Ethanol solvent->reaction reflux Reflux (4h) reaction->reflux workup Work-up reflux->workup product 3(5)-Methylpyrazole workup->product

Caption: Workflow for the synthesis of 3(5)-Methylpyrazole.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.13 g, 10 mmol) in ethanol (20 mL).

  • To this solution, add hydrazine hydrate (0.5 mL, 10 mmol) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford 3(5)-methylpyrazole.

Synthesis of 4-Hydroxy-6-methylpyrimidine from this compound

Workflow for Pyrimidine Synthesis

G reagent1 This compound reaction Reaction Mixture reagent1->reaction reagent2 Urea reagent2->reaction base Sodium Ethoxide base->reaction solvent Ethanol solvent->reaction reflux Reflux (5h) reaction->reflux acidification Acidification reflux->acidification product 4-Hydroxy-6-methylpyrimidine acidification->product G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K Phosphorylation eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Phosphorylation CellGrowth Cell Growth & Proliferation S6K->CellGrowth eIF4EBP1->CellGrowth Inhibition (when unphosphorylated) Pyrimidine Pyrimidine Derivative (from Enaminone) Pyrimidine->PI3K Inhibition

References

Benchmarking the performance of (E)-4-(dimethylamino)but-3-en-2-one against similar building blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(E)-4-(dimethylamino)but-3-en-2-one stands as a versatile and highly reactive building block in the synthesis of a diverse array of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and materials science. This guide provides an objective comparison of its performance against similar and alternative building blocks, supported by experimental data, to aid researchers in selecting the optimal synthetic strategy.

Introduction to this compound

This compound, a prominent member of the enaminone family, possesses a unique electronic structure with both nucleophilic and electrophilic centers. This duality makes it an exceptional precursor for the construction of various heterocyclic systems, including pyrazoles, pyrimidines, and pyridines. Its reactivity stems from the vinylogous amide character, rendering the β-carbon susceptible to nucleophilic attack and the enamine nitrogen available for further reactions.

Chemical Properties of this compound:

PropertyValue
Molecular Formula C₆H₁₁NO[1]
Molecular Weight 113.16 g/mol [1]
Appearance Not specified, likely a liquid or low-melting solid
CAS Number 1190-91-6[1]
IUPAC Name 4-(dimethylamino)but-3-en-2-one[1]

Performance in the Synthesis of Key Heterocycles

The utility of this compound is best demonstrated in its application to the synthesis of pyrazoles and pyrimidines, two of the most important classes of nitrogen-containing heterocycles in drug discovery.

Synthesis of Pyrazoles

Pyrazoles are typically synthesized through the condensation of a 1,3-dicarbonyl compound with hydrazine. Enaminones like this compound offer a valuable alternative to traditional 1,3-diketones, often providing milder reaction conditions and different substitution patterns in the final product.

Comparative Data: Pyrazole Synthesis

Starting MaterialReagentConditionsProductYield (%)Reference
(E)-4-(phenylamino)-3-buten-2-oneHydrazine hydrateEthanol, reflux3-Methyl-5-phenylpyrazoleNot Specified[2]
1,3-Diketones (general)Hydrazine derivativesEthylene glycol, RT1,3,5-Substituted pyrazoles70-95[3]
Ketones and Acid Chlorides (in situ 1,3-diketone)HydrazineTolueneSubstituted pyrazolesGood to excellent[4]

Experimental Protocol: Synthesis of 3-methyl-5-phenylpyrazole from an enaminone [2]

A solution of (E)-4-(phenylamino)-3-buten-2-one (0.01 mol) and hydrazine hydrate (0.015 mol) in absolute ethanol (50 mL) is refluxed for 5 hours. The reaction mixture is then concentrated under reduced pressure. The resulting solid is collected by filtration, washed with petroleum ether (40-60 °C), and recrystallized from ethanol to afford the pure pyrazole derivative.

Reaction Workflow: Pyrazole Synthesis

Workflow for Pyrazole Synthesis cluster_enaminone Enaminone Route cluster_diketone 1,3-Diketone Route enaminone This compound reflux1 Reflux in Ethanol enaminone->reflux1 hydrazine1 Hydrazine Hydrate hydrazine1->reflux1 pyrazole1 3,5-Disubstituted Pyrazole reflux1->pyrazole1 diketone 1,3-Diketone reflux2 Reaction in Solvent diketone->reflux2 hydrazine2 Hydrazine Hydrate hydrazine2->reflux2 pyrazole2 3,5-Disubstituted Pyrazole reflux2->pyrazole2

Caption: Comparative workflows for pyrazole synthesis.

Synthesis of Pyrimidines

Pyrimidines are another class of heterocycles readily accessible from enaminones. The reaction with guanidine constitutes a classic and efficient method for constructing the pyrimidine ring.

Comparative Data: Pyrimidine Synthesis

Starting MaterialReagentConditionsProductYield (%)Reference
(E)-4-(phenylamino)-3-buten-2-oneGuanidine hydrochlorideSodium ethoxide, ethanol, reflux2-Amino-4-methyl-6-phenylpyrimidineNot Specified[2]
1,3-Diketones, Aldehydes, Ammonium AcetateKeggin-type heteropolyacidsToluene, 100 °CVarious pyrimidine derivatives60-73[5]
IminoenaminesGuanidineBasic conditions2-AminopyrimidinesGood[6]

Experimental Protocol: Synthesis of 2-Amino-4-methyl-6-phenylpyrimidine from an enaminone [2]

To a solution of sodium ethoxide, prepared from sodium metal (0.23 g, 0.01 mol) in absolute ethanol (50 mL), (E)-4-(phenylamino)-3-buten-2-one (1.75 g, 0.01 mol) and guanidine hydrochloride (0.96 g, 0.01 mol) are added. The reaction mixture is refluxed for 8 hours, then cooled and poured into ice-water. The resulting solid is collected by filtration and recrystallized from ethanol to yield the pure pyrimidine derivative.

Reaction Workflow: Pyrimidine Synthesis

Workflow for Pyrimidine Synthesis cluster_enaminone Enaminone Route cluster_multicomponent Multicomponent Route enaminone This compound reflux1 Reflux in Ethanol/NaOEt enaminone->reflux1 guanidine1 Guanidine guanidine1->reflux1 pyrimidine1 2-Amino-4,6-disubstituted Pyrimidine reflux1->pyrimidine1 diketone 1,3-Diketone reaction One-pot Reaction diketone->reaction aldehyde Aldehyde aldehyde->reaction amidine Amidine/Guanidine amidine->reaction catalyst Catalyst catalyst->reaction pyrimidine2 Substituted Pyrimidine reaction->pyrimidine2

Caption: Comparative workflows for pyrimidine synthesis.

Comparison with Alternative Reagents for Enaminone Synthesis

This compound is typically prepared from the corresponding ketone and a formylating agent. The choice of this agent significantly impacts the reaction efficiency. Two common reagents for this transformation are N,N-dimethylformamide dimethyl acetal (DMF-DMA) and Bredereck's reagent (tert-butoxybis(dimethylamino)methane).

Comparative Data: Enaminone Synthesis from Ketones

KetoneReagentConditionsProductYield (%)Reference
Various methyl ketonesDMF-DMASulfated polyborate, 110 °C, solvent-freeCorresponding enaminones82-97[7]
PhenylacetoneDMF-DMAXylene, reflux4-(Dimethylamino)-3-phenyl-but-3-en-2-oneNot Specified[2]
γ-Lactams/LactonesBredereck's ReagentNot Specifiedα-Methylenated productsExcellent[8]
Active methylene compoundsBredereck's ReagentThermal decompositionCondensation productsHigh[9]

Key Differences in Reactivity:

  • Bredereck's reagent is generally more reactive than DMF-DMA. This is attributed to the in situ generation of the strongly basic tert-butoxide anion, which is more effective at deprotonating weakly acidic methyl and methylene groups.[9][10]

  • DMF-DMA is a widely used and effective reagent, particularly with more activated ketones. Recent methods have shown high yields under solvent-free conditions with a catalyst.[7][11]

Experimental Protocol: General Procedure for Enaminone Synthesis using DMF-DMA [7]

A mixture of the methyl ketone (1 equivalent) and N,N-dimethylformamide dimethyl acetal (1.2 equivalents) is heated at 110 °C in the presence of a catalytic amount of sulfated polyborate under solvent-free conditions. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is purified by column chromatography or recrystallization.

Logical Relationship: Reagent Choice for Enaminone Synthesis

Reagent Selection for Enaminone Synthesis ketone Starting Ketone reactivity Acidity of α-protons ketone->reactivity dmf_dma DMF-DMA reactivity->dmf_dma Sufficiently acidic bredereck Bredereck's Reagent reactivity->bredereck Weakly acidic high_yield High Yield of Enaminone dmf_dma->high_yield bredereck->high_yield

Caption: Decision logic for choosing a formylating reagent.

Conclusion

This compound is a highly effective and versatile building block for the synthesis of pyrazoles, pyrimidines, and other heterocyclic systems. Its performance is comparable to, and in some cases superior to, traditional methods employing 1,3-dicarbonyl compounds, often offering milder reaction conditions and good to excellent yields.

When considering the synthesis of the enaminone itself, both DMF-DMA and Bredereck's reagent are viable options. For substrates with less acidic α-protons, the higher reactivity of Bredereck's reagent may be advantageous. However, recent advancements in catalyzed, solvent-free reactions with DMF-DMA have made it a highly efficient and environmentally friendly choice for a wide range of ketones.

The selection of the optimal building block and synthetic route will ultimately depend on the specific target molecule, substrate reactivity, and desired reaction conditions. This guide provides a foundational dataset to inform these critical decisions in the design and execution of synthetic strategies in drug discovery and development.

References

A Comparative Guide to the Applications of (E)-4-(dimethylamino)but-3-en-2-one in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(E)-4-(dimethylamino)but-3-en-2-one , a versatile and reactive enaminone, serves as a valuable building block in organic synthesis, particularly in the construction of a diverse array of heterocyclic compounds. Its unique structural features, combining a nucleophilic enamine moiety and an electrophilic carbonyl group, allow for a range of chemical transformations. This guide provides a comparative analysis of its application in the synthesis of key heterocyclic systems, namely pyrimidines and pyrazoles, and contrasts its performance with alternative synthetic strategies.

I. Synthesis of Pyrimidines

The pyrimidine nucleus is a fundamental structural motif in numerous biologically active compounds, including pharmaceuticals and agrochemicals. The synthesis of substituted pyrimidines often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a guanidine or amidine derivative.

A. Using this compound

This compound offers a streamlined approach to pyrimidine synthesis. The enaminone acts as a masked 1,3-dicarbonyl compound, readily reacting with guanidine to form 2-aminopyrimidine derivatives. The dimethylamino group serves as an excellent leaving group, facilitating the cyclization process.

Reaction Scheme:

Caption: Synthesis of 2-Amino-4,6-dimethylpyrimidine.

B. Alternative Method: Acetylacetone and Guanidine

A traditional and widely used method for the synthesis of 2-amino-4,6-dimethylpyrimidine involves the direct condensation of acetylacetone with guanidine nitrate in the presence of a base.[1][2] This method is well-established and often provides high yields.

C. Performance Comparison

While direct, side-by-side comparative studies are limited in the literature, a comparison can be drawn based on reported yields and reaction conditions.

Reagent/MethodKey ReactantsTypical ConditionsReported YieldReference
This compound This compound, GuanidineBasic or acidic conditions, refluxModerate to Good (Specific yield data not widely reported)General enaminone reactivity
Traditional Method Acetylacetone, Guanidine NitrateSodium Carbonate, Water, 95 °C, 3h88.64%[1][3]

Discussion: The use of this compound offers the advantage of being a pre-activated substrate, potentially allowing for milder reaction conditions compared to the direct use of some 1,3-dicarbonyls. However, the traditional method using acetylacetone is well-optimized and demonstrates high yields. The choice of reagent may depend on the availability of starting materials and the desired reaction conditions.

II. Synthesis of Pyrazoles

Pyrazoles are another class of five-membered nitrogen-containing heterocycles with significant applications in medicinal chemistry. Their synthesis commonly involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with hydrazine.

A. Using this compound

This compound serves as an efficient precursor for the synthesis of pyrazoles. The reaction with hydrazine hydrate proceeds via a cyclocondensation reaction, where the dimethylamino group is eliminated to afford the corresponding pyrazole derivative. The proposed mechanism involves the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and elimination of dimethylamine and water.[4][5]

Reaction Scheme:

Caption: Synthesis of 3,5-Dimethylpyrazole.

B. Alternative Method: Acetylacetone and Hydrazine

The classical Knorr pyrazole synthesis involves the reaction of a 1,3-dicarbonyl compound, such as acetylacetone, with hydrazine.[6] This method is a cornerstone of pyrazole synthesis and is widely applicable.

C. Performance Comparison
Reagent/MethodKey ReactantsTypical ConditionsReported YieldReference
This compound This compound, Hydrazine HydrateReflux in ethanolGood (Specific yield data not widely reported for this exact substrate)[4]
Traditional Method Acetylacetone, HydrazineAcidic or basic catalysis, various solventsGenerally high[6]

Discussion: The use of this compound in pyrazole synthesis is advantageous due to its high reactivity, which can lead to shorter reaction times and milder conditions. The reaction proceeds cleanly with the elimination of the volatile dimethylamine. The traditional Knorr synthesis is highly versatile and well-documented, providing a reliable route to a wide range of pyrazole derivatives.

III. Experimental Protocols

A. General Protocol for Pyrimidine Synthesis from this compound (Proposed)
  • To a solution of guanidine hydrochloride (1.0 mmol) in a suitable solvent such as ethanol (10 mL), add a base (e.g., sodium ethoxide, 1.1 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.0 mmol) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford the desired 2-aminopyrimidine derivative.

B. Experimental Protocol for the Synthesis of 2-Amino-4,6-dimethylpyrimidine from Acetylacetone[1]
  • In a reaction vessel, dissolve guanidine nitrate (0.05 mol) and sodium carbonate (0.0375 mol) in water.

  • To this solution, add acetylacetone (0.06 mol).

  • Heat the reaction mixture to 95 °C and maintain for 3 hours with stirring.

  • Cool the mixture to room temperature to allow for crystallization.

  • Collect the precipitated product by filtration, wash with cold water, and dry to obtain 2-amino-4,6-dimethylpyrimidine.

C. General Protocol for Pyrazole Synthesis from this compound[4]
  • Dissolve this compound (1.0 mmol) in absolute ethanol (15 mL).

  • Add hydrazine hydrate (1.1 mmol) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by distillation, recrystallization, or column chromatography to yield the desired pyrazole derivative.

IV. Conclusion

This compound stands as a highly effective and versatile reagent in the synthesis of pyrimidines and pyrazoles. Its pre-activated nature often allows for milder reaction conditions and simplified purification procedures due to the volatile nature of the dimethylamine byproduct. While traditional methods using 1,3-dicarbonyl compounds like acetylacetone are well-established and provide high yields, the use of enaminones like this compound offers a valuable alternative, particularly when seeking to avoid harsher reaction conditions or when the specific enaminone is readily available. The choice between these methods will ultimately be guided by factors such as substrate availability, desired reaction scale, and the specific substitution pattern of the target heterocycle. Further research into direct, quantitative comparisons of these synthetic routes would be beneficial for the organic synthesis community.

References

Reproducibility of Heterocycle Synthesis Using (E)-4-(Dimethylamino)but-3-en-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(E)-4-(dimethylamino)but-3-en-2-one is a versatile and highly reactive building block in organic synthesis, frequently employed in the construction of a variety of heterocyclic scaffolds. Its enaminone structure provides two reactive sites, making it a valuable precursor for pyrimidines, pyridines, and pyrazoles, which are core motifs in many pharmaceutical agents. This guide provides a comparative analysis of published methods for the synthesis of these key heterocycles using this compound and its alternatives, with a focus on reproducibility and yield.

Performance Comparison in Heterocycle Synthesis

The utility of this compound is best demonstrated by comparing its performance in common heterocyclic ring-forming reactions against alternative starting materials. The following tables summarize reported yields for the synthesis of pyrimidines, pyridines, and pyrazoles.

Pyrimidine Synthesis

The synthesis of pyrimidines often involves the condensation of a three-carbon component with a guanidine or urea derivative. In this context, this compound serves as the C-C-C fragment. A common alternative is the use of 1,3-dicarbonyl compounds.

Method Reagents Product Yield (%) Reference
Enaminone Method This compound, Guanidine2-Amino-4-methylpyrimidineModerate to Good[1]
1,3-Diketone Method Acetylacetone, Guanidine2-Amino-4,6-dimethylpyrimidineGood[2]
Pyridine Synthesis

Pyridines can be synthesized through various condensation reactions. The use of enaminones in the presence of an ammonium source provides a straightforward route to substituted pyridines.

Method Reagents Product Yield (%) Reference
Enaminone Method N-propargylic β-enaminones, CuBrPolysubstituted PyridinesGood to High[3]
C-H Activation α,β-unsaturated imines, alkynes, Rh-catalystHighly substituted PyridinesGood to High[4]
Pyrazole Synthesis

The reaction of a 1,3-dicarbonyl equivalent with hydrazine is a classical and reliable method for pyrazole synthesis. Enaminones are effective precursors in this transformation.

Method Reagents Product Yield (%) Reference
Enaminone Method Enaminones, Aryl hydrazinesSubstituted PyrazolesHigh[5]
1,3-Diketone Method 1,3-Diketones, Hydrazine1,3,5-substituted Pyrazoles70-95[6]
Enaminone & DMSO Enaminones, Hydrazines, DMSO, I₂1,4-disubstituted PyrazolesModerate to Good[7][8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of published results. Below are representative protocols for the synthesis of a pyrimidine, pyridine, and pyrazole using enaminone precursors.

Synthesis of 2-Amino-4-methylpyrimidine from this compound

This protocol is adapted from general procedures for the synthesis of pyrimidines from enaminones and guanidine.

Reagents:

  • This compound (1.0 eq)

  • Guanidine hydrochloride (1.2 eq)

  • Sodium ethoxide (1.2 eq)

  • Ethanol (solvent)

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.

  • Guanidine hydrochloride is added to the sodium ethoxide solution and stirred for 20 minutes.

  • This compound is added to the reaction mixture.

  • The mixture is heated at reflux for 4-6 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography or recrystallization.

Synthesis of a Substituted Pyridine from an Enaminone

This protocol describes a general method for the synthesis of pyridines from enaminones and an active methylene compound in the presence of ammonium acetate.

Reagents:

  • Enaminone (e.g., from an N-arylpyrazole) (1.0 eq)

  • Active methylene compound (e.g., 2,4-pentanedione) (1.1 eq)

  • Ammonium acetate (excess)

  • Glacial acetic acid (solvent)

Procedure:

  • The enaminone, active methylene compound, and a large excess of ammonium acetate are dissolved in glacial acetic acid.[9]

  • The reaction mixture is heated at reflux for 4-6 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent.[9]

Synthesis of a Substituted Pyrazole from an Enaminone

This protocol outlines a common procedure for the synthesis of pyrazoles from enaminones and hydrazine derivatives.[5]

Reagents:

  • Enaminone (1.0 eq)

  • Aryl hydrazine (1.0 eq)

  • Ethanol (solvent)

  • Acetic acid (catalyst)

Procedure:

  • The enaminone and aryl hydrazine are dissolved in ethanol.

  • A catalytic amount of acetic acid is added to the solution.

  • The reaction mixture is stirred at room temperature or gently heated, depending on the reactivity of the substrates.

  • The reaction progress is monitored by TLC.

  • Upon completion, the solvent is evaporated under reduced pressure.

  • The residue is purified by column chromatography to afford the desired pyrazole derivative.[5]

Visualizing Synthetic Pathways

The following diagrams illustrate the generalized workflows for the synthesis of pyrimidines, pyridines, and pyrazoles from enaminone precursors.

pyrimidine_synthesis enaminone This compound reaction Condensation (Reflux) enaminone->reaction guanidine Guanidine guanidine->reaction base Base (e.g., NaOEt) base->reaction solvent Solvent (e.g., Ethanol) solvent->reaction workup Workup & Purification reaction->workup pyrimidine 2-Amino-4-methylpyrimidine workup->pyrimidine

Caption: Generalized workflow for pyrimidine synthesis from an enaminone.

pyridine_synthesis enaminone Enaminone reaction Cyclocondensation (Reflux) enaminone->reaction active_methylene Active Methylene Compound active_methylene->reaction nh4oac Ammonium Acetate nh4oac->reaction solvent Solvent (e.g., Acetic Acid) solvent->reaction workup Workup & Purification reaction->workup pyridine Substituted Pyridine workup->pyridine

Caption: Generalized workflow for pyridine synthesis from an enaminone.

pyrazole_synthesis enaminone Enaminone reaction Condensation enaminone->reaction hydrazine Hydrazine Derivative hydrazine->reaction solvent Solvent (e.g., Ethanol) solvent->reaction catalyst Catalyst (e.g., Acetic Acid) catalyst->reaction workup Workup & Purification reaction->workup pyrazole Substituted Pyrazole workup->pyrazole

Caption: Generalized workflow for pyrazole synthesis from an enaminone.

References

A Comparative Cost-Benefit Analysis of (E)-4-(dimethylamino)but-3-en-2-one Synthesis for Large-Scale Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(E)-4-(dimethylamino)but-3-en-2-one is a valuable building block in organic synthesis, finding application in the preparation of a variety of heterocyclic compounds and active pharmaceutical ingredients. For researchers and professionals in drug development, selecting the most efficient, cost-effective, and scalable synthetic route is a critical decision. This guide provides a comprehensive cost-benefit analysis of the established synthesis of this compound and compares it with viable alternatives for large-scale production.

Executive Summary

This analysis evaluates three primary synthetic strategies for this compound:

  • Primary Route: Synthesis from acetylacetaldehyde dimethyl acetal and dimethylamine.

  • Alternative Route 1: Synthesis from acetone and N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Alternative Route 2: Synthesis from acetone and Bredereck's reagent.

The primary route offers a high-yielding and well-documented procedure. However, the cost and availability of the starting material, acetylacetaldehyde dimethyl acetal, may be a limiting factor for very large-scale synthesis. The alternative routes, utilizing the readily available and inexpensive starting material acetone, present attractive options. Bredereck's reagent, while more expensive, offers higher reactivity and potentially higher yields under milder conditions compared to DMF-DMA. The choice of the optimal route will depend on a careful consideration of raw material costs, operational expenses, and the scale of production.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for the three synthetic routes. Prices are estimated based on bulk listings from various chemical suppliers and may vary.

ParameterPrimary RouteAlternative Route 1 (DMF-DMA)Alternative Route 2 (Bredereck's Reagent)
Starting Materials Acetylacetaldehyde dimethyl acetal, DimethylamineAcetone, N,N-Dimethylformamide dimethyl acetalAcetone, Bredereck's reagent
Estimated Molar Cost of Key Reagent ~$2.00 - $3.00 / mole~$1.50 - $2.50 / mole~$5.00 - $7.00 / mole
Reported Yield ~90%[1]60-70% (estimated)Up to 95%[2]
Reaction Temperature Room Temperature[1]100-120 °C80-120 °C
Reaction Time 4 hours[1]8-24 hours2-8 hours
Key Byproducts MethanolMethanol, Dimethylaminetert-Butanol, Dimethylamine
Purification Distillation[1]DistillationDistillation

Experimental Protocols

Primary Route: From Acetylacetaldehyde Dimethyl Acetal

Methodology: A 2.0 M solution of dimethylamine in methanol (0.17 mol) is added to acetylacetaldehyde dimethyl acetal (0.15 mol). The resulting solution is stirred at room temperature for 4 hours. The solvent is then removed by rotary evaporation, and the crude product is purified by bulb-to-bulb distillation to afford this compound as a pale-orange oil.[1]

Alternative Route 1: From Acetone and DMF-DMA (Representative Protocol)

Methodology: A mixture of acetone (1.0 eq) and N,N-dimethylformamide dimethyl acetal (1.1 eq) is heated to reflux (around 100-120°C) for 8-24 hours. The progress of the reaction can be monitored by TLC or GC. Upon completion, the excess reagents and byproducts (methanol and dimethylamine) are removed by distillation. The crude this compound is then purified by fractional distillation under reduced pressure.

Alternative Route 2: From Acetone and Bredereck's Reagent (Representative Protocol)

Methodology: To a solution of acetone (1.0 eq) in an inert solvent such as toluene or DMF/mesitylene is added Bredereck's reagent (1.05 eq). The mixture is heated to 80-120°C for 2-8 hours. The reaction is monitored by an appropriate chromatographic technique. After completion, the solvent and volatile byproducts (tert-butanol and dimethylamine) are removed by distillation. The final product is purified by vacuum distillation. Using a mixture of DMF and mesitylene as a solvent has been reported to improve yields to approximately 95%.[2]

Signaling Pathways and Workflows

Synthesis_Pathways cluster_primary Primary Route cluster_alt1 Alternative Route 1 cluster_alt2 Alternative Route 2 A Acetylacetaldehyde dimethyl acetal C This compound A->C B Dimethylamine B->C D Acetone F This compound D->F E DMF-DMA E->F G Acetone I This compound G->I H Bredereck's Reagent H->I

Caption: Synthetic pathways to this compound.

Cost_Benefit_Workflow cluster_analysis Comparative Analysis start Define Synthesis Target: This compound cost Cost Analysis - Raw Materials - Energy - Waste Disposal start->cost performance Performance Analysis - Yield - Purity - Reaction Time start->performance safety Safety & Environmental - Reagent Toxicity - Byproducts - Solvent Use start->safety decision Select Optimal Route for Large-Scale Synthesis cost->decision performance->decision safety->decision

Caption: Logical workflow for cost-benefit analysis of synthesis routes.

In-depth Comparison

Cost

The primary route's cost is heavily influenced by the price of acetylacetaldehyde dimethyl acetal. While providing a high yield, the multi-step synthesis of this starting material contributes to its higher cost compared to acetone. Both alternative routes benefit from the low cost of acetone, a bulk commodity chemical. Between the two alternative reagents, DMF-DMA is significantly cheaper than Bredereck's reagent. Therefore, from a purely raw material cost perspective, the DMF-DMA route is the most economical, followed by the primary route, with the Bredereck's reagent route being the most expensive. However, the higher yield and potentially shorter reaction times with Bredereck's reagent could offset some of its higher initial cost, especially when considering reactor time and energy consumption on a large scale.

Performance

The primary route boasts a high and reliable yield of 90% under mild, room temperature conditions.[1] The reaction is straightforward and the purification is a standard distillation.

Bredereck's reagent is known for its higher reactivity compared to DMF-DMA, which can lead to higher yields (potentially up to 95%) and shorter reaction times.[2] This increased reactivity is due to the in situ generation of a more basic tert-butoxide anion. This can be a significant advantage in a large-scale setting, as it translates to increased throughput and lower energy costs per unit of product.

Safety and Environmental Considerations

All three routes involve flammable solvents and reagents that require careful handling in a large-scale manufacturing environment.

  • Primary Route: Dimethylamine is a toxic and flammable gas, usually handled as a solution. Acetylacetaldehyde dimethyl acetal is a combustible liquid. The main byproduct is methanol.

  • Alternative Route 1 (DMF-DMA): DMF-DMA is a flammable and moisture-sensitive liquid. The reaction produces methanol and dimethylamine as byproducts. N,N-Dimethylformamide (DMF), from which DMF-DMA is derived, is facing increasing regulatory scrutiny due to its reproductive toxicity.

  • Alternative Route 2 (Bredereck's Reagent): Bredereck's reagent is a flammable and corrosive liquid that is also moisture-sensitive. The byproducts are tert-butanol and dimethylamine. While tert-butanol is less toxic than methanol, the reagent itself requires careful handling.

From an environmental perspective, the use of acetone as a starting material in the alternative routes is favorable due to its lower toxicity and better environmental profile compared to more complex starting materials. However, the use and potential release of DMF-related compounds in the DMF-DMA route is a significant drawback. The waste streams for all routes will primarily consist of the respective alcohol byproducts and residual dimethylamine, which will require appropriate treatment and disposal.

Conclusion and Recommendations

For laboratory-scale synthesis where cost is less of a concern and a reliable, high-yielding procedure is desired, the primary route using acetylacetaldehyde dimethyl acetal is an excellent choice.

For large-scale industrial production, the choice between the alternative routes requires a careful economic evaluation.

  • The DMF-DMA route is the most attractive from a raw material cost perspective. However, the lower yield, longer reaction times, and the environmental and regulatory concerns associated with DMF derivatives may diminish its overall cost-effectiveness.

  • The Bredereck's reagent route , despite the higher reagent cost, offers the potential for higher yields and significantly shorter reaction times. This could lead to lower operational costs (energy, labor, reactor occupancy) and a more efficient process overall.

Recommendation: For companies prioritizing process efficiency, higher throughput, and potentially a greener profile (avoiding DMF derivatives), a thorough investigation and optimization of the Bredereck's reagent route is highly recommended. A pilot-scale study to confirm the high yields and optimized reaction conditions would be a prudent next step before committing to full-scale production. The higher initial investment in the reagent may be justified by the long-term economic and operational benefits.

References

Comparative Biological Activity of Heterocyclic Derivatives Synthesized from (E)-4-(dimethylamino)but-3-en-2-one: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(E)-4-(dimethylamino)but-3-en-2-one is a versatile precursor in organic synthesis, serving as a key building block for a variety of heterocyclic compounds. Its reactive enaminone moiety allows for the construction of diverse molecular scaffolds, including pyrazoles, pyridinones, and pyrimidines. These heterocyclic systems are of significant interest in medicinal chemistry due to their wide range of biological activities. This guide provides a comparative overview of the potential anticancer, antimicrobial, and anti-inflammatory properties of these derivatives, supported by experimental data from existing literature on analogous compounds.

While direct and comprehensive comparative studies on derivatives synthesized specifically from this compound are not extensively available in the reviewed literature, this guide consolidates data from closely related structures to provide a valuable reference for future research and drug development endeavors.

Data Presentation: Comparative Biological Activities

The following tables summarize the biological activities of representative pyrazole, pyridinone, and pyrimidine derivatives, showcasing their potential as therapeutic agents.

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyrazole3,5-diphenyl-1H-pyrazole (L2)CFPAC-1 (Pancreatic)61.7 ± 4.9--
Pyrazole3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3)MCF-7 (Breast)81.48 ± 0.89--
Pyrazole-Indole Hybrid7aHepG2 (Liver)6.1 ± 1.9Doxorubicin24.7 ± 3.2
Pyrazole-Indole Hybrid7bHepG2 (Liver)7.9 ± 1.9Doxorubicin24.7 ± 3.2
Pyrazole-Benzoxazine Hybrid22A549 (Lung)2.82Etoposide-
Pyrazole-Benzoxazine Hybrid23A549 (Lung)6.28Etoposide-

Data sourced from studies on pyrazole derivatives, which can be synthesized from enaminones.[1][2] It is important to note that these specific derivatives may not have been synthesized from this compound.

Table 2: Antimicrobial Activity of Pyridinone and Pyrimidine Derivatives

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
PyridinoneCompound 5hStaphylococcus aureus---
PyridinoneCompound 5jStaphylococcus aureus---
PyrimidineC6Escherichia coli32--
PyrimidineC22Pseudomonas aeruginosa32--
Pyrimidine-Candida albicans32--

Data sourced from studies on pyridinone and pyrimidine derivatives.[3][4] The specific derivatives and their MIC values were noted for their significant activity. These compounds are representative of classes that can be synthesized from enaminone precursors.

Table 3: Anti-inflammatory Activity of Pyrimidine Derivatives

Compound ClassDerivativeAssay% InhibitionReference Compound% Inhibition
PyrimidineCompound 3cCarrageenan-induced rat paw edema (4h)Higher than IbuprofenIbuprofen-
PyrimidineCompound 4bCarrageenan-induced rat paw edema (4h)Higher than IbuprofenIbuprofen-

Data from a study on pyrimidine derivatives showing significant anti-inflammatory effects.[5] These compounds represent a class of heterocycles accessible from enaminone starting materials.

Experimental Protocols

Detailed methodologies for key biological assays are provided below to facilitate the evaluation of novel derivatives synthesized from this compound.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the synthesized derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows relevant to the biological evaluation of these derivatives.

G cluster_synthesis Synthesis cluster_bioactivity Biological Screening Start This compound Reactants Hydrazines / Amidines / Guanidines Start->Reactants Reaction Products Pyrazole / Pyrimidine / Pyridinone Derivatives Reactants->Products Anticancer Anticancer Assays (e.g., MTT) Products->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Products->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (e.g., Paw Edema) Products->Anti_inflammatory

Caption: General workflow from synthesis to biological screening.

MTT_Workflow Cell_Seeding 1. Seed Cells in 96-well plate Treatment 2. Treat with Compounds Cell_Seeding->Treatment MTT_Addition 3. Add MTT Reagent Treatment->MTT_Addition Incubation 4. Incubate (4h) MTT_Addition->Incubation Solubilization 5. Solubilize Formazan (DMSO) Incubation->Solubilization Absorbance_Reading 6. Read Absorbance (570 nm) Solubilization->Absorbance_Reading

Caption: Step-by-step workflow of the MTT assay.

MIC_Workflow Serial_Dilution 1. Serial Dilution of Compounds Inoculation 2. Inoculate with Microorganism Serial_Dilution->Inoculation Incubation 3. Incubate (18-24h) Inoculation->Incubation Observation 4. Observe for Growth Incubation->Observation MIC_Determination 5. Determine MIC Observation->MIC_Determination

Caption: Workflow for Minimum Inhibitory Concentration determination.

Apoptosis_Pathway Pyrazole_Derivatives Anticancer Pyrazole Derivatives ROS ↑ Reactive Oxygen Species (ROS) Pyrazole_Derivatives->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential apoptosis induction pathway by pyrazole derivatives.

Anti_Inflammatory_Pathway Pyrimidine_Derivatives Anti-inflammatory Pyrimidine Derivatives COX2 Cyclooxygenase-2 (COX-2) Pyrimidine_Derivatives->COX2 Inhibition Prostaglandins ↓ Prostaglandin Production COX2->Prostaglandins Catalysis Inflammation ↓ Inflammation Prostaglandins->Inflammation

Caption: Simplified anti-inflammatory mechanism of pyrimidine derivatives.

References

Safety Operating Guide

Proper Disposal of (E)-4-(dimethylamino)but-3-en-2-one: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a paramount concern. This document provides essential, immediate safety and logistical information for the proper disposal of (E)-4-(dimethylamino)but-3-en-2-one, ensuring compliance with safety regulations and minimizing environmental impact.

This compound is a chemical compound that requires careful management as a hazardous waste material. While not classified as an acutely hazardous "P-listed" waste by the Environmental Protection Agency (EPA), it is crucial to treat this substance with caution due to its potential health hazards. Based on data from similar compounds, this compound is likely to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation. Therefore, all waste containing this compound, including contaminated labware and personal protective equipment (PPE), must be disposed of as hazardous waste.

Key Disposal Principles

The following table summarizes the core principles for the disposal of this compound. Adherence to these guidelines is critical for maintaining a safe laboratory environment.

PrincipleGuideline
Waste Classification Treat as non-acute hazardous chemical waste.
Segregation Store separately from incompatible materials, particularly strong oxidizing agents, acids, and bases.
Containerization Use a designated, leak-proof, and chemically compatible container with a secure lid. The original container, if in good condition, can be used.
Labeling Clearly label the waste container with "Hazardous Waste," the full chemical name: "this compound," and the approximate quantity.
Accumulation Store in a designated satellite accumulation area (SAA) within the laboratory.
Disposal Method Arrange for pickup and disposal by a licensed hazardous waste management company. Do not dispose of down the drain or in regular trash.

Experimental Protocol: Waste Collection and Disposal Workflow

The following protocol outlines the step-by-step procedure for the safe collection and disposal of this compound waste.

Materials:

  • Designated hazardous waste container (chemically resistant, with a secure lid)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

  • Fume hood

Procedure:

  • Preparation:

    • Ensure all necessary PPE is worn correctly.

    • Perform all operations involving the transfer of this compound waste within a certified fume hood to minimize inhalation exposure.

  • Waste Segregation:

    • Identify a suitable hazardous waste container. Ensure it is clean, dry, and compatible with the chemical.

    • Do not mix this compound waste with other waste streams, especially incompatible materials.

  • Container Labeling:

    • Affix a hazardous waste label to the container before adding any waste.

    • Clearly write "Hazardous Waste," "this compound," and the date of initial waste accumulation.

  • Waste Accumulation:

    • Carefully transfer the waste this compound into the labeled container.

    • Keep the container securely closed at all times, except when adding waste.

    • Store the container in a designated and marked satellite accumulation area (SAA) that is at or near the point of generation.

  • Full Container Management:

    • Once the container is full (do not overfill; leave at least 10% headspace), ensure the lid is tightly sealed.

    • Update the hazardous waste label with the final quantity.

    • Arrange for the collection of the full container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Disposal of Empty Containers:

    • An empty container that held this compound should be managed as hazardous waste unless it has been triple-rinsed.

    • If triple-rinsing is performed, the rinsate must be collected and disposed of as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

Disposal Workflow for this compound cluster_start Start cluster_assessment Hazard Assessment cluster_disposal_path Disposal Path start Waste Generated (this compound) assess_hazard Is the waste considered hazardous? start->assess_hazard hazardous_waste Treat as Hazardous Waste assess_hazard->hazardous_waste Yes (Default for lab chemicals) segregate Segregate from incompatible materials hazardous_waste->segregate label_container Label container with 'Hazardous Waste' and chemical name segregate->label_container store_saa Store in designated Satellite Accumulation Area label_container->store_saa ehs_pickup Arrange for EHS/ licensed vendor pickup store_saa->ehs_pickup

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific waste management policies and the chemical's Safety Data Sheet (SDS) for the most comprehensive guidance.

Essential Safety and Logistical Information for Handling (E)-4-(dimethylamino)but-3-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides essential, immediate safety and logistical information for (E)-4-(dimethylamino)but-3-en-2-one, including operational and disposal plans, to ensure the highest safety standards in the laboratory.

Hazard Identification and Quantitative Data

This compound is classified as a hazardous chemical. It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[1] It may also cause respiratory irritation. The signal word for this chemical is "Warning".

Data PointValue (Methyl Vinyl Ketone)Reference
Occupational Exposure Limit (TLV-STEL) 0.01 ppm (Ceiling)[2]
Oral LD50 (mouse) 33.5 mg/kg[3]
Inhalation LC50 (rat) 7 mg/m³/4H[3]
Inhalation LC50 (mouse) 8 mg/m³/2H[3]

Note: This data is for methyl vinyl ketone, a structurally related compound. Handle this compound with appropriate caution.

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedural guidance is critical to ensure personal and environmental safety when handling this compound.

Engineering Controls and Personal Protective Equipment (PPE)
  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation exposure.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves. While specific compatibility data for this compound is unavailable, nitrile or butyl rubber gloves are generally recommended for handling ketones.[4] Always inspect gloves for degradation or punctures before use.

    • Protective Clothing: A lab coat or chemical-resistant apron should be worn. Ensure that skin is not exposed.

  • Respiratory Protection: If working outside of a fume hood or in an area with inadequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Safe Handling and Storage
  • Handling:

    • Avoid contact with eyes, skin, and clothing.

    • Do not breathe vapors or mists.

    • Wash hands thoroughly after handling.

    • Keep away from heat, sparks, and open flames.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.

    • Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: In case of skin contact, immediately wash with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: In case of eye contact, immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Identification and Segregation
  • All waste containing this compound should be considered hazardous waste.

  • Do not mix this waste with other waste streams unless compatibility is confirmed.

Containerization and Labeling
  • Collect waste in a designated, compatible, and leak-proof container. The original container can be used if it is in good condition.

  • Label the waste container clearly with "Hazardous Waste" and the chemical name: "this compound".

  • Keep the container tightly closed except when adding waste.

Storage of Waste
  • Store the hazardous waste container in a designated satellite accumulation area that is secure and under the control of the laboratory personnel.

  • Ensure secondary containment is used to prevent spills.

Disposal Procedure
  • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Management & Disposal A Assess Hazards & Review SDS B Select & Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) A->B C Prepare Well-Ventilated Work Area (Chemical Fume Hood) B->C D Dispense and Use Chemical C->D Proceed with Experiment E Avoid Inhalation, Ingestion, and Contact D->E F Keep Container Tightly Closed When Not in Use D->F G Decontaminate Work Surfaces D->G Experiment Complete J Collect Waste in a Labeled, Compatible Hazardous Waste Container D->J Generate Waste H Remove and Properly Dispose of Contaminated PPE G->H I Wash Hands Thoroughly H->I K Store Waste in a Designated Satellite Accumulation Area J->K L Arrange for Disposal Through Institutional EHS K->L

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.